2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Description
Propriétés
IUPAC Name |
2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSURXZOJDDQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Introduction: A Key Intermediate in Proton Pump Inhibitors
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is a crucial intermediate in the synthesis of lansoprazole, a widely used proton pump inhibitor for treating acid-reflux disorders and ulcers.[1][2] The physicochemical properties of this pyridine N-oxide derivative are of paramount importance as they dictate its reactivity, handling, and ultimately, the efficiency and safety of the lansoprazole synthesis process.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination. Understanding these properties is essential for process optimization, ensuring batch-to-batch consistency, and maintaining high standards of quality control in pharmaceutical manufacturing.[3]
The molecular structure of this compound features a pyridine N-oxide core, which influences its electronic and solubility characteristics.[4] The presence of dimethyl and trifluoroethoxy substituents further modulates its lipophilicity and reactivity. This guide will delve into the key physicochemical parameters that are critical for the successful application of this intermediate in active pharmaceutical ingredient (API) synthesis.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is imperative for research and development professionals to experimentally verify these parameters for each batch to ensure consistency and quality.
| Property | Value | Source |
| CAS Number | 103577-61-3 | ChemicalBook[1] |
| Molecular Formula | C9H10F3NO2 | Pharmaffiliates[5] |
| Molecular Weight | 221.18 g/mol | Pharmaffiliates[5] |
| Appearance | Yellow solid | Nia Innovation[6] |
| Melting Point | 131-132 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 321.4 ± 42.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 2.23 ± 0.10 | ChemicalBook[1] |
| Solubility | Data not available; experimental determination recommended | |
| LogP | Data not available; experimental determination recommended |
The Role in Lansoprazole Synthesis: A Mechanistic Overview
This compound is a pivotal precursor in the multi-step synthesis of lansoprazole. A key transformation involves the reaction of this intermediate to introduce the benzimidazole moiety, ultimately forming the core structure of the final API. The N-oxide functional group plays a crucial role in activating the pyridine ring for subsequent chemical modifications.
Caption: Simplified workflow for the synthesis of Lansoprazole highlighting the role of the target compound.
Experimental Protocols for Physicochemical Characterization
For a compound intended for use in pharmaceutical manufacturing, relying solely on predicted data is insufficient. The following sections provide detailed, step-by-step protocols for the experimental determination of critical physicochemical properties.
Aqueous Solubility Determination: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound, providing a measure of the equilibrium concentration of a solute in a solvent.[7]
Causality Behind Experimental Choices: This method is chosen for its reliability and its ability to achieve a true thermodynamic equilibrium, which is crucial for understanding the intrinsic solubility of the API intermediate.[7] The use of a buffer at a specific pH is important as the solubility of ionizable compounds can be pH-dependent.[8]
Experimental Protocol:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9]
-
To expedite equilibration, a modified method involving initial heating followed by cooling and seeding with the solid compound can be employed.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from multiple replicates, typically in units of mg/mL or µg/mL.
-
Caption: Workflow for the shake-flask solubility determination method.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that indicates the extent of ionization of a compound at a given pH.[8] For a pyridine N-oxide, the pKa of its conjugate acid is a measure of its basicity.[4] Potentiometric titration is a highly accurate and widely used method for pKa determination.[12]
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH upon the addition of a titrant, allowing for a precise determination of the equivalence point and, consequently, the pKa.[12] This method is particularly suitable for compounds that are sufficiently soluble in the titration medium.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure adequate solubility.
-
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer.
-
Immerse a calibrated pH electrode and a titrant delivery tube into the solution.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).[13]
-
The pKa is equal to the pH at the half-equivalence point.
-
-
Self-Validation:
-
The sharpness of the inflection point in the titration curve serves as an internal validation of the precision of the measurement.
-
For compounds with poor aqueous solubility or those that lack a suitable chromophore for spectrophotometric methods, potentiometric titration is often the method of choice.[6]
Lipophilicity (LogP) Determination: HPLC Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14] A rapid and reliable method for estimating LogP is through reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1][15]
Causality Behind Experimental Choices: The RP-HPLC method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[1] It is a faster and less labor-intensive alternative to the traditional shake-flask method, making it suitable for screening and routine analysis.[1]
Experimental Protocol:
-
System Setup:
-
Use an RP-HPLC system with a C18 column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Inject a series of standard compounds with known LogP values that span the expected LogP range of the test compound.
-
Record the retention time (t_R_) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the void time of the column.
-
Generate a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
Determine its retention time and calculate its log k'.
-
-
LogP Determination:
-
Interpolate the LogP of the test compound from the calibration curve using its calculated log k' value.
-
Caption: Workflow for LogP determination using the RP-HPLC method.
Conclusion: The Importance of Rigorous Physicochemical Characterization
The physicochemical properties of this compound are not merely academic data points; they are critical process parameters that directly impact the synthesis of the life-saving drug, lansoprazole. A thorough understanding and experimental verification of properties such as solubility, pKa, and lipophilicity are indispensable for robust process development, quality control, and regulatory compliance in the pharmaceutical industry. The methodologies outlined in this guide provide a solid framework for obtaining reliable and reproducible data, empowering researchers and drug development professionals to make informed decisions and ensure the consistent production of high-quality active pharmaceutical ingredients.
References
-
ResearchGate. Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). [Link]
-
Pharmaffiliates. 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. [Link]
-
Nia Innovation. 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)-pyridine N-oxide. [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
PMC - PubMed Central. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
-
ResearchGate. Synthesis of the impurities of lansoprazole. [Link]
-
BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
-
Labinsights. Physical and Chemical Characterization for APIs. [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Pion Inc. What is pKa and how is it used in drug development?. [Link]
-
Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
-
PMC - NIH. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
- Google Patents.
-
AKJournals. PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. [Link]
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
PMC - NIH. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Baran Lab. Pyridine N-Oxides. [Link]
-
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. [Link]
-
ResearchGate. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
PMC - NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
NIH. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
-
ResearchGate. (PDF) The p K a Distribution of Drugs: Application to Drug Discovery. [Link]
- Google Patents. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
-
Taylor & Francis Online. DETERMINATION OF THE pKa VALUES OF POLYCYCLIC AROMATIC HYDROCARBON METABOLITES BY CAPILLARY ZONE ELECTROPHORESIS. [Link]
-
PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]
- Google Patents.
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
ResearchGate. (PDF) Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]
-
ResearchGate. (PDF) Microwave synthesis of lansoprazole drug intermediate. [Link]
-
LinkedIn. Pharmaceutical Ingredient Characterization Essential Analytical Techniques. [Link]
-
New Drug Approvals. LANSOPRAZOLE. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 3. akjournals.com [akjournals.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. scispace.com [scispace.com]
- 14. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
An In-Depth Technical Guide to 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, a key intermediate in pharmaceutical synthesis. We will delve into its molecular structure, physicochemical properties, synthesis protocols, and its significant role in the development of proton pump inhibitors.
Core Molecular Attributes
This compound, with the CAS Number 103577-61-3, is a substituted pyridine N-oxide. The N-oxide functional group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis.[1]
Molecular Structure and Weight
The foundational attributes of this compound are summarized below. The molecular structure consists of a pyridine N-oxide core, substituted with two methyl groups at the 2 and 3 positions, and a 2,2,2-trifluoroethoxy group at the 4 position.
Table 1: Key Molecular Identifiers and Properties
| Identifier | Value | Source(s) |
| Molecular Formula | C9H10F3NO2 | [2][3][4] |
| Molecular Weight | 221.18 g/mol | [2][3] |
| Appearance | Yellow to white solid/powder | [2][5] |
| Melting Point | 131-132 °C | [6] |
| Boiling Point (Predicted) | 321.4 ± 42.0 °C | [6] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4][6] |
The presence of the trifluoroethoxy group is a critical feature, often incorporated into pharmacologically active molecules to enhance properties such as metabolic stability and lipophilicity.
Structural Visualization
The 2D chemical structure of this compound is depicted below:
Caption: 2D structure of the title compound.
Application in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of proton pump inhibitors (PPIs).[6] Specifically, it serves as a key intermediate for Lansoprazole, a widely used medication for treating gastric ulcers and related conditions.[6][7] The pyridine N-oxide moiety is strategically employed to facilitate the introduction of other functional groups necessary for the final drug structure.[1]
The synthesis pathway from this intermediate typically involves further reactions to build the benzimidazole sulfinyl moiety characteristic of Lansoprazole and related drugs.[8]
Synthesis Protocol
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The process starts from 2,3-dimethyl-4-nitropyridine N-oxide.[7]
Overview of the Synthetic Pathway
The transformation involves the displacement of the nitro group by 2,2,2-trifluoroethanol. This reaction is a cornerstone for creating the ether linkage at the 4-position of the pyridine ring.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Procedure
The following protocol is based on established synthetic routes.[7]
Objective: To synthesize this compound.
Materials:
-
2,3-Dimethyl-4-nitropyridine N-oxide (1 equivalent)
-
2,2,2-Trifluoroethanol
-
Triethylbenzylammonium chloride (Phase Transfer Catalyst)
-
Methyl Ethyl Ketone (MEK)
-
Water
-
Potassium Carbonate (Base)
Procedure:
-
Reactor Setup: Charge a suitable reaction vessel with 2,3-dimethyl-4-nitropyridine N-oxide, methyl ethyl ketone (MEK), and water.
-
Addition of Reagents: Add 2,2,2-trifluoroethanol and the phase transfer catalyst, triethylbenzylammonium chloride, to the mixture.
-
Base Addition: Introduce a base, such as potassium carbonate. The base is crucial for activating the nucleophile (trifluoroethanol).
-
Scientific Rationale: The use of a phase transfer catalyst is essential to facilitate the reaction between the organic-soluble pyridine derivative and the water-soluble base, enhancing the reaction rate and yield.[7]
-
-
Reaction Conditions: Heat the mixture and maintain it at a controlled temperature. The reaction progress should be monitored using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product is then isolated through standard procedures, which may include extraction, washing, and crystallization to yield the final product as a solid.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using analytical methods like ¹H-NMR, Mass Spectrometry, and HPLC.[9]
Safety Note: The synthesis involves nitro compounds and can be highly exothermic. Proper thermal management and safety precautions are critical to prevent runaway reactions.[7]
Analytical Characterization
A comprehensive analysis is vital to confirm the structure and purity of the synthesized compound. A typical characterization data package would include:[9]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the compound.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined molecular structure and weight, coupled with its role as a key precursor to drugs like Lansoprazole, underscore its importance. The synthesis, while straightforward in principle, requires careful control of reaction conditions due to potential thermal hazards. Understanding the properties and synthesis of this molecule is essential for professionals engaged in the development and production of proton pump inhibitors.
References
-
Puigjaner, C., et al. (n.d.). Safety Evaluation of an Unexpected Incident with a Nitro Compound. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]
- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Nia Innovation. (n.d.). 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)-pyridine N-oxide. Available at: [Link]
-
PubChem. (n.d.). Lansoprazole N-oxide. Available at: [Link]
-
Henan Kanbei Chemical Co.,LTD. (n.d.). 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. niainnovation.in [niainnovation.in]
- 3. This compound [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide, CasNo.103577-61-3 Henan Kanbei Chemical Co.,LTD China (Mainland) [kanbei.lookchem.com]
- 6. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Lansoprazole N-oxide | C16H14F3N3O3S | CID 23656863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
The Lynchpin in Lansoprazole Synthesis: A Technical Guide to 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Abstract
Lansoprazole, a second-generation proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis hinges on the efficient construction of a substituted pyridine moiety, which is subsequently coupled with a benzimidazole thiol. This in-depth technical guide focuses on a critical intermediate in this process: 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide . We will dissect its synthesis, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols for its preparation and subsequent transformation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Lansoprazole and related pharmaceutical compounds.
Introduction: The Significance of the Pyridine Core in Lansoprazole
Lansoprazole's therapeutic action stems from its ability to irreversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells. The molecule's unique structure, featuring a substituted pyridine ring linked to a benzimidazole group via a methylsulfinyl bridge, is paramount to its efficacy. The 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine core provides the necessary electronic and steric properties for the final drug's activity. The synthesis of this core, and specifically the N-oxide intermediate, is a critical phase in the overall manufacturing process of Lansoprazole.[1][2]
The N-oxide functionality plays a dual role: it activates the pyridine ring for subsequent functionalization and serves as a precursor to the 2-hydroxymethyl group, which is essential for coupling with the benzimidazole moiety. The 2,2,2-trifluoroethoxy group at the 4-position is a distinguishing feature of Lansoprazole, influencing its lipophilicity and metabolic stability.
This guide will provide a comprehensive overview of the synthesis of this compound, offering both theoretical understanding and practical, field-proven insights.
Synthesis of the Precursor: 2,3-Dimethyl-4-nitropyridine-N-oxide
The journey to our target intermediate begins with the readily available starting material, 2,3-lutidine. The synthesis of the nitro-precursor involves two key steps: N-oxidation and subsequent nitration.
N-Oxidation of 2,3-Lutidine
The initial step is the oxidation of the nitrogen atom in the pyridine ring to form 2,3-dimethylpyridine-N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent.
Nitration of 2,3-Dimethylpyridine-N-oxide
The subsequent nitration at the 4-position is a crucial step. Traditionally, this is carried out using a mixture of concentrated nitric acid and sulfuric acid. However, an alternative, more environmentally benign method utilizes potassium nitrate in concentrated sulfuric acid. This method is reported to shorten reaction times and reduce the formation of noxious brown fumes during the reaction and work-up.[3]
Reaction Scheme:
Caption: Synthesis of the nitro-precursor.
Core Synthesis: this compound
The formation of the target intermediate is achieved through a nucleophilic aromatic substitution (SNA_r_) reaction. The nitro group at the 4-position of the pyridine N-oxide is an excellent leaving group, readily displaced by the trifluoroethoxide anion.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The reaction proceeds via a Meisenheimer-like intermediate. The trifluoroethoxide ion, a potent nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. The negative charge is delocalized across the aromatic system and the N-oxide group, which stabilizes the intermediate. Subsequent expulsion of the nitrite ion restores the aromaticity of the pyridine ring.
Experimental Protocols
Two primary routes for the synthesis of this compound have been reported, starting from either the 4-nitro or the 4-chloro derivative.
Protocol 1: From 2,3-Dimethyl-4-nitropyridine-N-oxide
This is a common and effective method.
-
Reagents: 2,3-Dimethyl-4-nitropyridine-N-oxide, 2,2,2-trifluoroethanol, Potassium Carbonate (K₂CO₃).
-
Solvent: 2,2,2-trifluoroethanol can also serve as the solvent.
-
Procedure:
-
A mixture of 2,2,2-trifluoroethanol and potassium carbonate is prepared in a suitable reaction vessel.
-
2,3-Dimethyl-4-nitropyridine-N-oxide is added to the mixture.
-
The reaction mixture is heated to reflux for several hours.
-
Upon completion, the excess trifluoroethanol is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., toluene).
-
The organic phase is dried and concentrated to yield the product.
-
Protocol 2: From 2,3-Dimethyl-4-chloropyridine-N-oxide
An alternative approach involves the displacement of a chloro group.[1]
-
Reagents: 2,3-Dimethyl-4-chloropyridine-N-oxide, 2,2,2-trifluoroethanol, an inorganic base (e.g., K₂CO₃, NaOH).[1]
-
Solvent: 2,2,2-trifluoroethanol.[1]
-
Procedure:
Workflow Diagram:
Caption: Workflow for the synthesis of the target intermediate.
Characterization Data
While detailed spectroscopic data is often proprietary, the following table summarizes the key physical and analytical properties of this compound. Commercial suppliers typically provide a Certificate of Analysis with comprehensive data upon request.[4]
| Property | Value |
| CAS Number | 103577-61-3 |
| Molecular Formula | C₉H₁₀F₃NO₂ |
| Molecular Weight | 221.18 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | 131-132 °C |
| Purity (Typical) | >98% (HPLC) |
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the two methyl groups, the methylene protons of the trifluoroethoxy group, and the aromatic protons on the pyridine ring.
-
¹³C NMR: Resonances for the aromatic carbons, the methyl carbons, and the carbons of the trifluoroethoxy group.
-
IR Spectroscopy: Characteristic peaks for C-O-C stretching, C-F stretching, and N-O stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Subsequent Transformation: Towards the Lansoprazole Core
The synthesized this compound is not the final pyridine component for the coupling reaction. It must first be converted to the 2-chloromethyl derivative.
Rearrangement and Chlorination
Traditionally, this transformation involves a multi-step sequence: rearrangement of the N-oxide to 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, often using acetic anhydride, followed by chlorination of the hydroxyl group.
A more efficient, one-pot method has been developed that combines the deoxygenation of the N-oxide and the chlorination of the 2-methyl group.[5] This process utilizes phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.[5]
Reaction Scheme:
Caption: One-pot conversion to the chloromethyl derivative.
This chlorinated intermediate is then ready for the crucial coupling reaction with 2-mercaptobenzimidazole, which ultimately leads to the formation of the Lansoprazole sulfide, the direct precursor to the final active pharmaceutical ingredient.
Safety Considerations
The synthesis of Lansoprazole intermediates involves the use of hazardous materials. In particular, 2,3-dimethyl-4-nitropyridine-N-oxide is a nitro-aromatic compound and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for this compound before use. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a pivotal intermediate in the synthesis of Lansoprazole. Its efficient and high-yielding preparation is critical for the economic viability of the overall drug manufacturing process. This guide has provided a detailed overview of its synthesis, including established protocols and an understanding of the underlying chemical principles. The continuous development of more efficient and environmentally friendly synthetic routes for this and other Lansoprazole intermediates remains an active area of research in the pharmaceutical industry.
References
- Anax Laboratories. (n.d.). This compound.
- Google Patents. (n.d.). CN102838537A - Preparation method of lansoprazole intermediate.
- Google Patents. (n.d.). CN102225909A - Preparation method of lansoprazole intermediate.
- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (n.d.). 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3.
- Pharmaffiliates. (n.d.). 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
- Simson Pharma Limited. (n.d.). Lansoprazole Impurity 6 | CAS No- 103577-61-3.
- WIPO Patentscope. (n.d.). WO/2002/074766 METHOD OF PREPARING LANSOPRAZOLE AND ITS INTERMEDIATE.
- ResearchGate. (n.d.). Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2).
- S.A. Brainstorm. (n.d.). 103577-61-3 | 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide - Reference Standard.
- Oxford Instruments Magnetic Resonance. (n.d.). Characterization of Lansoprazole by Benchtop NMR Spectroscopy.
- ResearchGate. (n.d.). Synthesis of the impurities of lansoprazole | Request PDF.
- International Journal of Medical and Pharmaceutical Case Reports. (n.d.). Medicinal Chemistry & Analysis.
- ResearchGate. (n.d.). 1 H and 13 C NMR, MS and IR assignments for des-(trifluoroethoxy) lansoprazole.
Sources
- 1. CN102838537A - Preparation method of lansoprazole intermediate - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. CN102225909A - Preparation method of lansoprazole intermediate - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, a key intermediate in the synthesis of proton pump inhibitors like lansoprazole.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's physicochemical properties, predicted solubility, and detailed methodologies for empirical solubility determination.
Introduction and Physicochemical Profile
This compound is a substituted pyridine N-oxide with the chemical formula C₉H₁₀F₃NO₂ and a molecular weight of 221.18 g/mol .[2][3][4][5] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. The presence of both a polar N-oxide group and a fluorinated ether substituent imparts a unique solubility profile to this molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃NO₂ | [2][4][5] |
| Molecular Weight | 221.18 g/mol | [2][3][4][5] |
| Melting Point | 131-132 °C | [1] |
| Predicted pKa | 2.23 ± 0.10 | [1] |
| Appearance | White to yellow crystalline powder | [4] |
The N-oxide group significantly increases the polarity and hydrogen bonding capability of the molecule compared to its parent pyridine. Pyridine N-oxides are known to be highly polar, with a high dipole moment, and are generally more soluble in polar solvents.[6][7][8] The trifluoroethoxy group, while containing polar C-F and C-O bonds, also introduces a degree of lipophilicity. The interplay of these structural features will govern the solubility in various organic solvents.
Predicted Solubility Profile
The general principle of "like dissolves like" is a useful starting point. The high polarity of the N-oxide group suggests good solubility in polar protic and aprotic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Supporting Evidence |
| Polar Protic | Methanol, Ethanol | Freely Soluble to Soluble | A structurally related lansoprazole intermediate, 2-Hydroxymethyl, 3-methyl-4-{2, 2, 2-trifluoroethoxy} pyridine hydrochloride, is freely soluble in methanol.[9] The parent compound, pyridine N-oxide, is also soluble in most polar solvents.[8] |
| Polar Aprotic | Acetone, Dichloromethane | Soluble to Sparingly Soluble | Another related intermediate, 4-Nitro-2,3-dimethylpyridine-N-oxide, is freely soluble in acetone and methylene dichloride.[10] However, 2-Hydroxymethyl, 3-methyl-4-{2, 2, 2-trifluoroethoxy} pyridine hydrochloride is insoluble in dichloromethane, indicating that subtle structural changes can significantly impact solubility in this solvent.[9] |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The high polarity of the N-oxide functional group is expected to limit solubility in non-polar solvents. The melting point of the target compound is reported from a recrystallization using ethyl acetate and hexane, suggesting some solubility in the mixed solvent system but likely low solubility in pure hexane.[1] |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of definitive public data, empirical determination of solubility is essential for any process development or formulation work. The following section provides a detailed, self-validating protocol for accurately measuring the solubility of this compound.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
HPLC system with a suitable UV detector
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the excess solid.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining fine particles.
-
-
Analysis and Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate.
-
Analyze the diluted samples using a validated HPLC method with UV detection at an appropriate wavelength.
-
Quantify the concentration of the dissolved compound by comparing the peak areas to a standard curve prepared from known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during solubility determination.
-
Solvent Polarity: As discussed, the polarity of the solvent will be a primary determinant of solubility. A systematic study across a range of solvents with varying polarities is recommended.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with high purity.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. Characterization of the solid form used in the solubility studies is advisable.
Conclusion
While specific, quantitative solubility data for this compound in a variety of organic solvents is not extensively documented, a strong predictive understanding can be derived from its chemical structure and the known solubility of analogous compounds. It is anticipated to be soluble in polar solvents, with decreasing solubility in less polar environments. For precise process design and formulation, the experimental protocol detailed in this guide provides a robust framework for the empirical determination of its solubility. This foundational knowledge is indispensable for the successful application of this important synthetic intermediate in pharmaceutical development.
References
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Henan Kanbei Chemical Co.,LTD. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide. Available at: [Link]
-
Wikipedia. Pyridine-N-oxide. Available at: [Link]
-
ResearchGate. Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). Available at: [Link]
-
Grokipedia. Pyridine-N-oxide. Available at: [Link]
-
Arkat USA. Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]
-
ResearchGate. Solubility study of lansoprazole. Available at: [Link]
-
PubChem. Lansoprazole. Available at: [Link]
-
ResearchGate. Pyridine N-Oxide. Available at: [Link]
- Google Patents. US3467659A - Process for the reduction of pyridine n-oxides.
-
PubChem. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Available at: [Link]
-
PubChem. 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Available at: [Link]
- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Pharmaffiliates. 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. Available at: [Link]
-
Nia Innovation. 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)-pyridine N-oxide. Available at: [Link]
-
IUPAC. SOLUBILITY DATA SERIES. Available at: [Link]
-
Chem-contract. 2,3-Dimethyl-4-(2,2,2-Trifluoroethoxy)Pyridine-N-Oxide. Available at: [Link]
Sources
- 1. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. anaxlab.com [anaxlab.com]
- 4. niainnovation.in [niainnovation.in]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. LANSOPRAZOLE INTERMEDIATES - Enal Drugs [enaldrugs.com]
- 10. LANSOPRAZOLE INTERMEDIATES - Enal Drugs [enaldrugs.com]
A Senior Application Scientist's In-Depth Technical Guide to the Thermal Stability and Decomposition of Pyridine N-Oxide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Understanding Thermal Behavior in Pyridine N-Oxide Derivatives
Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, rendering it more susceptible to both nucleophilic and electrophilic attack and opening up a vast array of synthetic possibilities.[1][2][3] This enhanced reactivity, coupled with the ability of the N-oxide group to modulate physicochemical properties such as solubility and polarity, has led to their widespread application in medicinal chemistry, materials science, and catalysis. Many drugs, for instance, incorporate the N-oxide moiety to improve their pharmacokinetic profiles or to act as prodrugs.[2][3]
However, the very nature of the N-O bond, a dative and highly polar linkage, also introduces an inherent thermal lability.[3] This thermal sensitivity is a double-edged sword. While it can be harnessed for specific chemical transformations, it also presents a significant challenge in the context of drug development and manufacturing, where the stability of an active pharmaceutical ingredient (API) is paramount. Poor thermal stability can lead to degradation of the API, resulting in a loss of potency, the formation of potentially toxic byproducts, and a reduced shelf-life of the final drug product.
This technical guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive understanding of the thermal stability and decomposition of pyridine N-oxide derivatives. We will delve into the fundamental principles governing the stability of the N-O bond, explore the various decomposition pathways, and provide practical, field-proven insights into the experimental evaluation of thermal properties. It is my hope that this guide will serve as a valuable resource for researchers and professionals working with these important molecules, enabling the design of more stable compounds and the development of robust and safe manufacturing processes.
Section 1: The N-O Bond in Pyridine N-Oxides: A Tale of Two Electrons
The N-O bond in pyridine N-oxides is best described as a dative covalent bond, where the nitrogen atom formally donates a lone pair of electrons to the oxygen atom. This results in a significant dipole moment and a zwitterionic character, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen.[2] The stability of this bond is influenced by a delicate interplay of electronic and steric factors within the pyridine ring.
The N-O bond dissociation enthalpy (BDE) for pyridine N-oxide itself is in the range of 60-66 kcal/mol.[3] This is a relatively weak bond compared to other covalent bonds in organic molecules, making it susceptible to cleavage at elevated temperatures. The resonance stabilization of the pyridine ring plays a crucial role in the overall stability of the molecule.[2]
The Influence of Substituents on N-O Bond Stability
The thermal stability of pyridine N-oxide derivatives is highly dependent on the nature and position of substituents on the pyridine ring. These substituents can either stabilize or destabilize the N-O bond by altering the electron density on the nitrogen atom and the overall electronic distribution within the ring.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups at the 2- or 4-positions of the pyridine ring tend to decrease the electron density on the nitrogen atom. This strengthens the N-O bond through inductive and resonance effects, thereby increasing the thermal stability of the molecule. For example, 4-nitropyridine N-oxide is a well-known energetic material, indicating a higher degree of thermal sensitivity under certain conditions, but its decomposition temperature is relatively high.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), methoxy (-OCH₃), and alkyl groups (-CH₃) at the 2- or 4-positions increase the electron density on the nitrogen atom. This weakens the N-O bond, making the molecule more prone to thermal decomposition at lower temperatures.
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the N-O bond polarity and, consequently, its stability.
Caption: Homolytic cleavage decomposition pathway.
Concerted Rearrangements: The Meisenheimer and Cope-Type Reactions
For certain substituted pyridine N-oxides, thermal decomposition can occur through concerted rearrangement reactions. These intramolecular processes often proceed with high regioselectivity and can be synthetically useful.
-
The Meisenheimer Rearrangement: This rearrangement is characteristic of N-allyl and N-benzyl pyridine N-oxides and involves a-[1][2]sigmatropic shift to form N,N-disubstituted hydroxylamines. [3]
-
Cope-Type Elimination: This is a syn-elimination reaction that requires a hydrogen atom in the β-position to the N-oxide group.
-
** [1][4]and [3][3]Sigmatropic Rearrangements:** Thermal rearrangement of 2-allyloxypyridine N-oxide can yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted [1][4]and [3][3]sigmatropic rearrangements. [1]
Deoxygenation and Ring Fragmentation
At higher temperatures, or in the presence of certain catalysts, the decomposition of pyridine N-oxides can lead to deoxygenation, yielding the parent pyridine, and fragmentation of the pyridine ring. The decomposition of 2-methylpyridine N-oxide at temperatures between 190°C and 220°C has been shown to produce 2-methylpyridine and pyridine as the main products, accompanied by the generation of non-condensable gases. [5]
Section 3: Experimental Assessment of Thermal Stability
A thorough understanding of the thermal stability of a pyridine N-oxide derivative requires robust experimental characterization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical information about the decomposition temperature, the number of decomposition steps, and the mass of any residue.
Table 1: Comparative Thermal Decomposition Data of Substituted Pyridine N-Oxides (Illustrative)
| Compound | Substituent | Onset Decomposition Temp. (T_onset, °C) | Peak Decomposition Temp. (T_peak, °C) | Mass Loss (%) |
| 4-Nitropyridine N-oxide | 4-NO₂ (EWG) | ~200-220 | ~250 | >90 |
| 4-Chloropyridine N-oxide | 4-Cl (EWG) | ~160 (dec.) [6] | - | - |
| 2-Picoline N-oxide | 2-CH₃ (EDG) | ~190 [5] | >200 [5] | Significant |
| 4-Aminopyridine N-oxide | 4-NH₂ (EDG) | Lower than unsubstituted | - | - |
Note: The data in this table is illustrative and compiled from various sources. Exact values can vary depending on experimental conditions.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition (whether the decomposition is exothermic or endothermic).
The following diagram illustrates a typical experimental workflow for assessing thermal stability.
Caption: Experimental workflow for thermal stability assessment.
Section 4: Field-Proven Insights for Drug Development Professionals
The thermal stability of a pyridine N-oxide derivative is not merely an academic curiosity; it has profound implications for the entire drug development lifecycle, from API synthesis and purification to formulation, packaging, and storage.
Challenges in API Manufacturing and Formulation
-
Drying and Milling: The elevated temperatures often employed in drying and milling operations can be sufficient to initiate the decomposition of thermally labile N-oxides. This necessitates the use of milder conditions, such as vacuum drying at lower temperatures, which can increase processing time and cost.
-
Excipient Compatibility: Interactions between the N-oxide API and excipients in a solid dosage form can significantly impact stability. For example, acidic or basic excipients could potentially catalyze decomposition. Thorough excipient compatibility studies are therefore essential.
-
Forced Degradation Studies: As part of regulatory requirements, forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. For pyridine N-oxide APIs, thermal stress is a critical component of these studies.
Case Study: The Importance of Thermal Control in Synthesis
A process safety assessment for the synthesis of 2-hydroxypyridine-N-oxide revealed a gas-generating exothermic reaction occurring at 95°C, leading to a sharp temperature rise to 145°C. [7]This underscores the critical need for careful thermal control during the synthesis of pyridine N-oxide derivatives to prevent runaway reactions. [7]The use of flow chemistry, with its superior heat transfer capabilities, was highlighted as a key strategy to safely manage the exothermicity of the oxidation step. [7]
Section 5: Experimental Protocols
To provide a practical context to the preceding discussions, this section outlines detailed, step-by-step methodologies for the synthesis of representative pyridine N-oxide derivatives and for their thermal analysis.
Synthesis of 4-Nitropyridine N-Oxide (An Electron-Withdrawing Derivative)
Materials:
-
Pyridine N-oxide (9.51 g, 100 mmol)
-
Fuming nitric acid (12 mL, 0.29 mol)
-
Concentrated sulfuric acid (30 mL, 0.56 mol)
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Prepare the nitrating acid by slowly adding 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid in a 250 mL Erlenmeyer flask, with stirring and cooling in an ice bath. [8]Allow the mixture to warm to 20°C. [8]2. In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine N-oxide and heat to 60°C. [8]3. Add the nitrating acid dropwise over 30 minutes, maintaining the internal temperature. [8]4. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours. [8]5. Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a 1 L beaker. [8]6. Carefully neutralize the mixture with a saturated sodium carbonate solution to a pH of 7-8. A yellow solid will precipitate. [8]7. Collect the crude product by vacuum filtration. [8]8. To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving the insoluble sodium sulfate behind. [8]9. Separate the acetone solution by filtration and evaporate the solvent under reduced pressure to obtain the purified 4-nitropyridine N-oxide. [8]The product can be further purified by recrystallization from acetone if necessary. [8]
Synthesis of 4-Aminopyridine N-Oxide (An Electron-Donating Derivative)
Materials:
-
4-Nitropyridine N-oxide
-
Iron powder
-
Aqueous mineral acid (e.g., sulfuric acid)
-
Sodium carbonate
-
Ethyl acetate
Procedure:
-
The synthesis of 4-aminopyridine N-oxide can be achieved by the reduction of 4-nitropyridine N-oxide. [9]2. In a reaction vessel, suspend 4-nitropyridine N-oxide in water.
-
Add iron powder and a catalytic amount of a mineral acid (e.g., 25-30% sulfuric acid). [9]4. Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with sodium carbonate. [9]6. Filter the mixture to remove the iron salts.
-
Extract the aqueous filtrate with ethyl acetate. [9]8. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-aminopyridine N-oxide. [9]
Protocol for Thermogravimetric Analysis (TGA)
Instrumentation:
-
A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the pyridine N-oxide derivative into a clean TGA pan (e.g., alumina or platinum).
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset decomposition temperature (T_onset), the peak decomposition temperature (T_peak, from the derivative of the TGA curve), and the percentage of mass loss.
Conclusion
The thermal stability of pyridine N-oxide derivatives is a multifaceted property that is of paramount importance in both synthetic chemistry and pharmaceutical development. As we have seen, the electronic nature of the substituents on the pyridine ring plays a critical role in determining the strength of the N-O bond and, consequently, the temperature at which decomposition occurs. A thorough understanding of the potential decomposition pathways, whether they be radical-driven, concerted rearrangements, or fragmentation processes, is essential for predicting and controlling the degradation of these valuable compounds.
For the drug development professional, the insights gained from thermal analysis techniques such as TGA and DSC are not merely data points but are crucial for making informed decisions throughout the development process. From ensuring the stability of the API during manufacturing to designing stable formulations with appropriate excipients, a deep understanding of the thermal behavior of pyridine N-oxide derivatives is indispensable for the successful development of safe and effective medicines. It is my hope that this guide will serve as a valuable resource in this endeavor, fostering a proactive approach to managing the thermal stability of this important class of molecules.
References
-
Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. (n.d.). Retrieved from [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
-
Luchini, A., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(12), 6262-6289. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). pyridine-n-oxide. Retrieved from [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Retrieved from [Link]
-
Picoline-N-oxide. (n.d.). In Wikipedia. Retrieved from [Link]
- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides. (n.d.). Google Patents.
-
Challenges to Formulation Development for Highly Potent APIs. (2022, July 3). Pharmaceutical Technology. Retrieved from [Link]
-
Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]
-
Challenges to Formulation Development for Highly Potent APIs. (2022, July 3). Pharmaceutical Technology. Retrieved from [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Nitro and 4-chloro pyridine-N-oxide complexes of lanthanide perchlorates. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
- CN1807415A - 4-aminopyridine preparation method. (n.d.). Google Patents.
-
Picoline-N-oxide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). (n.d.). Retrieved from [Link]
-
DSC curves for: (a) pure AN, (b) AN þ CuFe 2 O 4 /GO, (c) AN þ CuO/GO,... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloropyridine N-oxide 98 1121-76-2 [sigmaaldrich.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Evolution of Pyridine Derivatives in Oncology: A Technical Guide for Drug Development
Foreword: The Enduring Scaffolding of Cancer Therapy
In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—scaffolds upon which a multitude of therapeutic agents are built. The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a testament to this principle. Its unique electronic properties, synthetic versatility, and inherent ability to interact with a wide array of biological targets have cemented its role as a cornerstone in the development of novel anticancer agents.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, navigating the landscape of pyridine derivatives in cancer research. We will dissect their mechanisms of action, explore key clinical candidates, and provide insights into the experimental methodologies that propel their journey from bench to bedside.
The Rationale: Why Pyridine Persists in a Crowded Field
The enduring appeal of the pyridine scaffold in oncology is not serendipitous; it is rooted in a confluence of favorable physicochemical and biological properties. The nitrogen atom imparts a dipole moment and hydrogen bonding capabilities, facilitating interactions with enzyme active sites.[3] Furthermore, the aromatic system can engage in π-π stacking with amino acid residues, while the overall planarity allows for effective intercalation with DNA.[4] This versatility allows pyridine derivatives to be tailored to inhibit a diverse range of cancer-associated targets.[5]
From a drug development perspective, pyridine's synthetic tractability is a significant asset. A vast repository of synthetic methodologies enables the precise installation of various functional groups at different positions on the ring, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[6][7]
Mechanistic Diversity: A Multi-pronged Assault on Cancer
Pyridine derivatives exert their anticancer effects through a variety of mechanisms, often targeting pathways critical for tumor growth, proliferation, and survival.
Kinase Inhibition: Silencing Aberrant Signaling
A predominant mechanism of action for many pyridine-based drugs is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[5] Cancer is often driven by the dysregulation of kinase activity, making them a prime therapeutic target. Pyridine derivatives have been successfully developed as inhibitors of several key oncogenic kinases.
-
VEGFR/PDGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Several pyridine-based multi-kinase inhibitors, such as Sorafenib and Regorafenib , effectively target these receptors.[9] For instance, the nicotinamide derivative BRN-103 has been shown to suppress the VEGF-induced phosphorylation of VEGFR-2.[9]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[4] Pyridine derivatives have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking downstream signaling.[1]
-
PIM Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and are implicated in cell survival and proliferation.[10] Novel pyridine-quinoline hybrids have demonstrated potent PIM-1 kinase inhibition and induction of apoptosis in prostate cancer cells.[11]
Below is a diagram illustrating the general mechanism of pyridine-based kinase inhibitors.
Caption: Pyridine-based kinase inhibitors competitively block the ATP-binding site of receptor tyrosine kinases, inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
DNA Intercalation and Topoisomerase Inhibition: Disrupting Genetic Integrity
Certain planar pyridine derivatives can insert themselves between the base pairs of DNA, a process known as intercalation.[4] This distortion of the DNA double helix can interfere with replication and transcription, ultimately leading to cell death.[4] Additionally, some pyridine compounds act as topoisomerase inhibitors. Topoisomerases are enzymes that resolve DNA supercoiling during replication. By stabilizing the transient DNA-topoisomerase complex, these inhibitors induce double-strand breaks and trigger apoptosis.[4]
Histone Deacetylase (HDAC) Inhibition: Epigenetic Reprogramming
Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by modifying the chromatin structure.[12] In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes. Pyridine-based HDAC inhibitors can restore the normal acetylation patterns of histones, leading to the re-expression of these critical genes and subsequent cell cycle arrest, differentiation, and apoptosis.[12][13]
Induction of Apoptosis: Activating Programmed Cell Death
A common outcome of the various mechanisms of action of pyridine derivatives is the induction of apoptosis, or programmed cell death.[8] By inhibiting survival signals or inducing cellular stress, these compounds can activate intrinsic or extrinsic apoptotic pathways. For example, some pyridine derivatives have been shown to induce apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK.[14] One particular compound significantly activated apoptotic cell death in MCF-7 breast cancer cells.[15]
Key Pyridine Derivatives in Cancer Research and Clinical Development
The translation of pyridine-based compounds from the laboratory to clinical use is exemplified by several approved drugs and promising clinical candidates.
| Compound Name | Primary Target(s) | Cancer Indication(s) | Development Stage |
| Sorafenib (Nexavar®) | VEGFR, PDGFR, RAF kinases | Renal cell carcinoma, Hepatocellular carcinoma | Approved[9] |
| Regorafenib (Stivarga®) | VEGFR, PDGFR, FGFR, KIT, RET, RAF | Colorectal cancer, Gastrointestinal stromal tumors | Approved[9] |
| Crizotinib (Xalkori®) | ALK, ROS1, MET | Non-small cell lung cancer | Approved[9] |
| Vismodegib (Erivedge®) | Smoothened (SMO) | Basal cell carcinoma | Approved[9] |
| Linifanib | VEGFR, PDGFR | Non-small cell lung cancer | Phase II Clinical Trials[8] |
| SLC-0111 | Carbonic Anhydrase IX/XII | Breast cancer | Preclinical[8] |
Experimental Protocols: From Synthesis to Biological Evaluation
The development of novel pyridine derivatives involves a multi-step process encompassing chemical synthesis and rigorous biological testing.
General Synthetic Strategy: Hantzsch Pyridine Synthesis
A classic and versatile method for the synthesis of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines, is the Hantzsch synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a source of ammonia (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent such as ethanol.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
-
Aromatization: The isolated dihydropyridine is then oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate in a suitable solvent.
-
Final Purification: The final pyridine product is purified by column chromatography.
Caption: A generalized workflow for the Hantzsch synthesis of pyridine derivatives, a common method in medicinal chemistry.
In Vitro Anticancer Activity Assessment: The Sulforhodamine B (SRB) Assay
The SRB assay is a widely used method to determine the cytotoxicity of a compound against various cancer cell lines.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the synthesized pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the fixed cells with a solution of Sulforhodamine B in acetic acid.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Challenges and Future Perspectives: Navigating the Road Ahead
Despite the significant progress, the development of pyridine-based anticancer agents is not without its challenges. Issues such as systemic toxicity, poor selectivity, and the emergence of drug resistance remain significant hurdles.[8][16]
Future research in this field is likely to focus on several key areas:
-
Enhanced Selectivity: The design of pyridine derivatives that selectively target cancer cells while sparing healthy tissues is a major goal.[8] This can be achieved through the development of covalent inhibitors that form irreversible bonds with their targets or by conjugating pyridine derivatives to tumor-targeting moieties.[8]
-
Overcoming Drug Resistance: The hybridization of the pyridine scaffold with other pharmacophores is a promising strategy to develop compounds with multiple mechanisms of action, potentially circumventing resistance pathways.[10][15]
-
Advanced Drug Delivery Systems: The use of nanotechnology-based drug delivery systems, such as liposomes and nanoparticles, can improve the bioavailability and therapeutic index of pyridine derivatives.[8]
-
Computational Approaches: The integration of molecular docking and quantitative structure-activity relationship (QSAR) studies will continue to play a crucial role in the rational design and optimization of new pyridine-based anticancer agents.[6][8]
Conclusion: A Scaffold of Continued Promise
Pyridine derivatives have firmly established their place in the arsenal of anticancer agents.[8] Their structural versatility and ability to modulate a wide range of biological targets ensure their continued relevance in oncology drug discovery.[5] As our understanding of cancer biology deepens and synthetic methodologies become more sophisticated, the pyridine scaffold will undoubtedly serve as the foundation for the next generation of targeted and effective cancer therapies.
References
- Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025). International Journal on Science and Technology (IJSAT).
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies.
- El-Naggar, M., Almahli, H., Ibrahim, H. S., Eldehna, W. M., & Abdel-Aziz, H. A. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). Source not available.
- Hussein, H. A. R., et al. (2023). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68.
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2020). PubMed.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health.
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). Source not available.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate.
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Institutes of Health.
- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). PubMed.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
- Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. (2025). ResearchGate.
- Discovery of Pyridone-Based Histone Deacetylase Inhibitors: Approaches for Metabolic Stability. (2025). ResearchGate.
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Publishing.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijsat.org [ijsat.org]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
Methodological & Application
Synthesis protocol for 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
An In-Depth Guide to the Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Authored by: A Senior Application Scientist
Introduction
This compound is a key advanced intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) such as Lansoprazole.[1][2] Its structural architecture, featuring a substituted pyridine N-oxide core with a trifluoroethoxy moiety, is critical for the biological activity of the final active pharmaceutical ingredient (API). The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
This application note provides a detailed, two-part protocol for the synthesis of this compound, starting from 2,3-dimethylpyridine N-oxide. The guide is designed for researchers, chemists, and process development professionals, offering not just a procedural walkthrough but also the underlying mechanistic principles and expert insights into the causality behind experimental choices.
The overall synthetic strategy involves two key transformations:
-
Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyridine ring, which is activated by the N-oxide functional group.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the newly introduced nitro group with 2,2,2-trifluoroethoxide.
Part 1: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide (Intermediate I)
Principle and Mechanistic Insight
The first stage of the synthesis is the nitration of 2,3-dimethylpyridine N-oxide. Pyridine itself is highly resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the N-oxide functionality alters the electronic landscape of the ring significantly. The oxygen atom can donate electron density into the aromatic system via resonance, which preferentially increases the nucleophilicity of the C2 and C4 positions, making them susceptible to electrophilic attack.[3]
In a strongly acidic medium, such as concentrated sulfuric acid, the nitronium ion (NO₂⁺) is generated from a nitrating agent (e.g., potassium nitrate or nitric acid). This potent electrophile then attacks the electron-rich C4 position of the pyridine N-oxide ring to yield the desired 4-nitro intermediate.[3][4][5] Sulfuric acid serves a dual role: it catalyzes the formation of the nitronium ion and acts as a dehydrating agent, driving the reaction to completion.[5][6]
Experimental Protocol: Nitration
Safety Note: This reaction involves the use of strong acids and nitrating agents and is highly exothermic. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An ice bath must be readily available for temperature control.
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: In the flask, dissolve 2,3-dimethylpyridine N-oxide (1.0 eq) in concentrated (98%) sulfuric acid (approx. 5-10 volumes relative to the starting material). Stir the mixture until a homogeneous solution is obtained.[4][5]
-
Cooling: Cool the solution to a temperature between -10°C and 5°C using an ice-salt bath.[5]
-
Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture. A preferred and safer alternative to fuming nitric acid is a solution of potassium nitrate (approx. 1.1-1.5 eq) dissolved in a minimal amount of concentrated sulfuric acid.[5][6]
-
Addition: Slowly add the nitrating mixture dropwise from the dropping funnel into the cooled solution of the pyridine N-oxide. Maintain the internal temperature strictly below 5°C throughout the addition to control the exothermic reaction.[4][5]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain this temperature for 2-12 hours.[4][5] The reaction progress should be monitored by a suitable technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[5]
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. c. A precipitate of crude 2,3-dimethyl-4-nitropyridine 1-oxide may form. If so, collect it by vacuum filtration and wash with cold water until the filtrate is neutral. d. If a precipitate does not form, neutralize the acidic solution carefully with a base (e.g., sodium carbonate or aqueous sodium hydroxide) while cooling in an ice bath. e. Extract the product into a suitable organic solvent, such as dichloromethane (DCM) or chloroform, multiple times.[4] f. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., acetone or ethyl acetate/hexane) to afford 2,3-dimethyl-4-nitropyridine 1-oxide as a pale yellow solid.[7][8]
Part 2: Synthesis of this compound (Target Molecule)
Principle and Mechanistic Insight
This second step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine N-oxide ring is rendered electron-deficient by the powerful electron-withdrawing nitro group at the C4 position. This makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.[9][10]
The nucleophile, 2,2,2-trifluoroethoxide, is generated in situ by deprotonating 2,2,2-trifluoroethanol with a suitable base (e.g., potassium carbonate). The alkoxide attacks the C4 carbon, forming a temporary, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction concludes with the departure of the nitro group as a stable nitrite anion, which is an excellent leaving group, to yield the final ether product.[11] A phase transfer catalyst may be employed to facilitate the reaction between the aqueous/solid base and the organic-soluble reactants.[1]
Experimental Protocol: Nucleophilic Aromatic Substitution
Safety Note: Handle 2,2,2-trifluoroethanol and organic solvents in a well-ventilated fume hood. The reaction may be exothermic upon addition of base.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Initial Charge: To the flask, add 2,3-dimethyl-4-nitropyridine 1-oxide (1.0 eq), 2,2,2-trifluoroethanol (approx. 2.0-3.0 eq), and a suitable solvent such as methyl ethyl ketone (MEK) or dimethylformamide (DMF).[1]
-
Addition of Base: Add a base, such as anhydrous potassium carbonate (approx. 1.5-2.0 eq). If a biphasic solvent system like MEK/water is used, a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC, ~0.05 eq) can be added to enhance the reaction rate.[1]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir under a nitrogen atmosphere. Monitor the reaction by HPLC or Thin Layer Chromatography (TLC) until the starting nitro compound has been fully consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid that can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield this compound as a crystalline solid.[2]
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: SNAr |
| Key Reactant | 2,3-Dimethylpyridine N-oxide | 2,3-Dimethyl-4-nitropyridine 1-oxide |
| Key Reagent | Potassium Nitrate / H₂SO₄ | 2,2,2-Trifluoroethanol / K₂CO₃ |
| Molar Ratio (Reactant:Reagent) | 1 : (1.1 - 1.5) | 1 : (2.0 - 3.0) |
| Solvent | Conc. H₂SO₄ | Methyl Ethyl Ketone (MEK) or DMF |
| Addition Temperature | -10°C to 5°C | Room Temperature |
| Reaction Temperature | 80°C to 90°C | 60°C to 80°C |
| Typical Reaction Time | 2 - 12 hours | 4 - 16 hours |
| Typical Yield | 60 - 85% | >80% |
Visualized Workflow and Mechanism
Overall Synthetic Workflow
The diagram below illustrates the two-step conversion from the starting N-oxide to the final trifluoroethoxylated product.
Caption: Two-step synthesis of the target molecule.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
This diagram details the key mechanistic steps for the displacement of the nitro group.
Caption: SNAr mechanism for the trifluoroethoxylation step.
References
- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. (URL: [Link])
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. (URL: [Link])
-
ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). University of Liverpool. (URL: [Link])
-
Puig-Giner, M., et al. (2006). Safety Evaluation of an Unexpected Incident with a Nitro Compound. ResearchGate. (URL: [Link])
-
Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. (URL: [Link])
- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides. (URL: )
-
Smith, A. M., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Publishing. (URL: [Link])
-
Pharmaffiliates. 2,3-Lutidine-N-oxide Product Information. (URL: [Link])
- US3467659A - Process for the reduction of pyridine n-oxides. (URL: )
-
Hartwig, J. F., et al. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH. (URL: [Link])
-
Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar. (URL: [Link])
-
Buncel, E., et al. (2000). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. (URL: [Link])
-
PubChem. 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. (URL: [Link])
-
Katiyar, D. Pyridine Lecture Notes. (URL: [Link])
-
Li, J., et al. (2024). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate. (URL: [Link])
-
PrepChem.com. Preparation of 4-chloropyridine N-oxide. (URL: [Link])
-
All 'Bout Chemistry. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. 4-Nitro-2,3-lutidine-N-oxide | 37699-43-7 [chemicalbook.com]
- 8. 4-Nitro-2,3-lutidine N-oxide 97 37699-43-7 [sigmaaldrich.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deoxygenation of Pyridine N-Oxides to Pyridines
Introduction: The Strategic Role of Pyridine N-Oxide Deoxygenation
In the landscape of pharmaceutical and agrochemical development, pyridine scaffolds are ubiquitous. The synthesis of complex, substituted pyridines, however, often presents challenges due to the parent heterocycle's inherent electronic properties. Pyridine N-oxides serve as exceptionally versatile intermediates to overcome these synthetic hurdles. The N-oxide moiety activates the pyridine ring for various transformations, including electrophilic substitution and functionalization at the C-2 position, which are otherwise difficult to achieve with pyridine itself.[1][2][3]
The conversion of a pyridine to its N-oxide is a strategic "detour" that enables specific chemical modifications. Consequently, the final and critical step in many synthetic sequences is the efficient and clean removal of the N-oxide oxygen to restore the pyridine ring. This deoxygenation step must be robust, high-yielding, and, most importantly, chemoselective to preserve the carefully installed functional groups.
This guide provides an in-depth analysis of prevalent deoxygenation methods, offering detailed protocols and mechanistic insights to assist researchers in selecting and executing the optimal strategy for their specific molecular target.
Selecting the Appropriate Deoxygenation Strategy
The choice of a deoxygenation reagent is not a one-size-fits-all decision. A careful evaluation of the substrate's functional groups, the desired scale of the reaction, and considerations of cost and environmental impact is paramount.
Key Decision Factors:
-
Functional Group Tolerance (Chemoselectivity): Is the substrate sensitive to strong reducing agents or harsh acidic/basic conditions? Does it contain reducible groups like nitro, carbonyls, or alkenes?
-
Scalability and Cost: Is the reaction intended for a small-scale discovery library or a large-scale manufacturing process? Reagent cost and ease of work-up are critical for scalability.
-
Reaction Conditions: Does the method require high temperatures, inert atmospheres, or specialized equipment (e.g., microwave, photoreactor)?
-
Green Chemistry Principles: Does the protocol minimize hazardous waste and avoid stoichiometric, heavy-metal-based reagents?
Stoichiometric Deoxygenation with Phosphorus Reagents
Trivalent phosphorus compounds are among the most common and historically significant reagents for N-oxide deoxygenation.[4] The reaction is driven by the high thermodynamic stability of the P=O bond formed in the byproduct (e.g., phosphoryl chloride or triphenylphosphine oxide).
Method 1: Phosphorus Trichloride (PCl₃)
PCl₃ is a powerful and inexpensive reagent that rapidly deoxygenates pyridine N-oxides. However, its high reactivity is also its main drawback; it is sensitive to moisture and can react with other functional groups, notably alcohols and amides. A significant side reaction can be the chlorination of the pyridine ring, typically at the 2- or 4-position.[2][5]
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus atom. This is followed by the elimination of the O-PCl₂ group and subsequent breakdown to form the pyridine and inorganic phosphorus byproducts.
Protocol: Deoxygenation of 4-Nitropyridine N-Oxide with PCl₃
-
Materials:
-
4-Nitropyridine N-Oxide (1.0 eq)
-
Phosphorus trichloride (PCl₃) (1.2 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the 4-nitropyridine N-oxide in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add PCl₃ dropwise via syringe over 5-10 minutes. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 15-60 minutes.[2]
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
-
Catalytic Deoxygenation Methods
Catalytic methods represent a more modern and often milder approach, offering superior chemoselectivity and functional group tolerance. These methods are generally more environmentally friendly as they avoid the use of stoichiometric, atom-inefficient reagents.
Method 2: Palladium-Catalyzed Deoxygenation
Palladium catalysts, in combination with a suitable reductant, can efficiently deoxygenate pyridine N-oxides. A notable example involves using a palladium acetate/dppf catalyst system with triethylamine serving as both a base and the terminal reductant (oxygen acceptor).[6] This method shows excellent tolerance for various functional groups, including nitro, hydroxyl, and carbonyl moieties.[6]
Protocol: Pd-Catalyzed Deoxygenation using Triethylamine [6]
-
Materials:
-
Substituted Pyridine N-Oxide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (3.3 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a microwave vial, add the pyridine N-oxide, Pd(OAc)₂, and dppf.
-
Add acetonitrile, followed by triethylamine.
-
Seal the vial and place it in a microwave reactor. Heat the reaction to 140-160 °C for the specified time (typically 10-30 minutes), as determined by reaction optimization.
-
Alternatively, the reaction can be heated conventionally in a sealed tube at the same temperature, though it may require longer reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Method 3: Rhenium-Catalyzed Photodeoxygenation
Emerging methods leverage photocatalysis for mild and efficient deoxygenation under ambient conditions. Rhenium complexes, such as [Re(4,4'-tBu-bpy)(CO)₃Cl], can catalyze the deoxygenation of pyridine N-oxides using visible light and a sacrificial electron donor.[5][7] This approach is particularly valuable for highly functionalized and sensitive substrates.[5]
Protocol: Rhenium-Photocatalyzed Deoxygenation [5]
-
Materials:
-
Substituted Pyridine N-Oxide (1.0 eq)
-
[Re(4,4'-tBu-bpy)(CO)₃Cl] (Re-catalyst) (e.g., 1-2 mol%)
-
Diisopropylethylamine (DIPEA) (as a sacrificial electron donor)
-
Degassed Acetonitrile (MeCN)
-
Visible light source (e.g., Blue LED lamp)
-
-
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube), combine the pyridine N-oxide and the Rhenium photocatalyst.
-
Add degassed acetonitrile and the sacrificial electron donor (DIPEA).
-
Seal the vessel and irradiate with a visible light source while stirring vigorously at room temperature.
-
Monitor the reaction progress over several hours (e.g., 8-34 hours) by LC-MS.[5]
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography to isolate the desired pyridine product.
-
Other Noteworthy Deoxygenation Methods
Method 4: Electrochemical Deoxygenation
Electrochemical methods offer a reagent-free and environmentally benign approach to deoxygenation. The reaction typically involves the cathodic reduction of the N-oxide in an aqueous solution, avoiding the need for metal catalysts or chemical reductants.[8][9] The process generates the deoxygenated product and O₂ as the primary byproduct.[8]
Method 5: Iodide/Formic Acid System
A recently developed sustainable method uses a catalytic amount of iodide, with formic acid acting as both the solvent and the regenerating agent for the iodide catalyst.[10][11] This system is metal-free and demonstrates high efficiency for a variety of heterocyclic N-oxides, including sterically hindered substrates.[10]
Comparative Summary of Methods
| Method | Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| Phosphorus Trichloride | PCl₃ (stoichiometric) | 0 °C to RT, Anhydrous | Fast, inexpensive, powerful | Poor chemoselectivity, moisture-sensitive, potential for chlorination[2] |
| Pd-Catalyzed | Pd(OAc)₂/dppf (cat.), Et₃N | 140-160 °C (Microwave/Heat) | Excellent functional group tolerance, high yields, catalytic[6] | Requires high temperatures, specialized equipment (microwave), catalyst cost |
| Re-Photocatalyzed | Re-complex (cat.), DIPEA, Light | Room Temperature, Visible Light | Extremely mild, excellent for sensitive substrates, green[5] | Requires photocatalysis setup, potentially long reaction times |
| Electrochemical | None (electric current) | Aqueous solution, RT | Reagent-free, environmentally friendly[9] | Requires specialized electrochemical equipment |
| Iodide/Formic Acid | NaI/KI (cat.), Formic Acid | 90-140 °C | Metal-free, sustainable, good for hindered substrates[10] | Requires elevated temperatures, acidic conditions |
References
-
Deoxygenation of pyridine N‐oxides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Savéant, J.-M. (2021). Proton‐Coupled Electron Transfer Deoxygenation of Pyridine N‐Oxide: A Mechanistic Study. ChemElectroChem, 8(20), 3928-3935.
- Dow Chemical Co. (1969). Process for the reduction of pyridine n-oxides. U.S.
- Szumigala, M., et al. (2019).
- Malik, S., et al. (2007). Deoxygenation of N-Oxides with Triphenylphosphine, Catalyzed by Dichlorodioxomolybdenum(VI). Synlett, 2007(19), 3002-3004.
- Xu, P., & Xu, H.-C. (2019). Electrochemical Deoxygenation of N-Heteroaromatic N-Oxides. Synlett, 30(12), 1219-1221.
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
-
Organic Chemistry Portal. (n.d.). Deoxygenation of aza-aromatics. Retrieved January 24, 2026, from [Link]
-
Chemixtree. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]
- Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582.
- Pipelier, M., et al. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 12(34), 11440-11447.
- Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry, 48(20), 8684-8689.
- Li, Z., et al. (2020). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society, 142(42), 18149-18158.
- Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research.
- Pipelier, M., et al. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science.
- Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry.
-
Wikipedia. (n.d.). Boekelheide reaction. Retrieved January 24, 2026, from [Link]
- Li, W., et al. (2013). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 78(8), 4097-4102.
- Wilger, D. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 7. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 10. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 11. Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Proton Pump Inhibitors Utilizing 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide as a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), with a primary focus on Lansoprazole. This document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers expert insights to ensure procedural success and safety.
Introduction: The Strategic Importance of the Pyridine N-Oxide Intermediate
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) of the gastric parietal cells.[1][2] Lansoprazole, a prominent member of this class, is a substituted benzimidazole that features a critical pyridinylmethylsulfinyl moiety.[1] The synthesis of this pyridine component is a key challenge, and the use of this compound offers a robust and efficient pathway.
The N-oxide functionality is not merely a placeholder; it serves a crucial activating role. The oxygen atom withdraws electron density from the pyridine ring, acidifying the protons of the adjacent 2-methyl group. This facilitates a rearrangement reaction, typically mediated by an acid anhydride like acetic anhydride, to introduce a functional group at the 2-methyl position, which is a necessary step for coupling with the benzimidazole core.[3][4] This method is often more reliable and provides better yields compared to direct halogenation of the methyl group.
Furthermore, the 4-(2,2,2-trifluoroethoxy) substituent is a hallmark of Lansoprazole, contributing to the drug's unique pharmacokinetic and pharmacodynamic profile. The trifluoroethoxy group enhances the lipophilicity of the molecule, which can influence its absorption and distribution.
Synthesis Pathway Overview
The overall synthetic strategy starting from this compound to Lansoprazole can be conceptually divided into three main stages:
-
Activation and Functionalization of the Pyridine Ring: Rearrangement of the N-oxide to introduce a reactive handle at the 2-methyl position, followed by conversion to a chloromethyl derivative.
-
Coupling with the Benzimidazole Moiety: Nucleophilic substitution reaction between the functionalized pyridine and 2-mercaptobenzimidazole to form the sulfide intermediate.
-
Oxidation to the Final Sulfoxide: Selective oxidation of the sulfide to the corresponding sulfoxide, yielding Lansoprazole.
Figure 1: General synthesis pathway from the pyridine N-oxide to Lansoprazole.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from its nitro-substituted precursor, as this is a common industrial route.[3]
-
Materials:
-
2,3-dimethyl-4-nitropyridine-1-oxide
-
2,2,2-trifluoroethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Water (deionized)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethyl-4-nitropyridine-1-oxide (1 equivalent), 2,2,2-trifluoroethanol (which acts as both reactant and solvent), and anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Heat the mixture to reflux (approximately 75-85 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess 2,2,2-trifluoroethanol under reduced pressure.
-
To the resulting residue, add water to dissolve the inorganic salts.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
Protocol 2: Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
This two-step protocol involves the rearrangement of the N-oxide to a hydroxymethyl intermediate, followed by chlorination.[3]
-
Part A: Rearrangement to 2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
-
Place this compound (1 equivalent) in a flask and add acetic anhydride (3-5 equivalents).
-
Heat the mixture to 100-110 °C for 2-4 hours.[3] This reaction is a[5][5]-sigmatropic rearrangement.[4]
-
Cool the reaction mixture and carefully add it to a solution of sodium hydroxide to hydrolyze the acetate ester intermediate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic phase and concentrate to obtain the crude hydroxymethyl product, which can be used in the next step without further purification.
-
-
Part B: Chlorination
-
Dissolve the crude 2-(hydroxymethyl) intermediate from the previous step in a chlorinated solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
-
Protocol 3: Synthesis of Lansoprazole Sulfide Intermediate
This step involves the coupling of the chloromethylpyridine with 2-mercaptobenzimidazole.[6][7]
-
Materials:
-
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
-
2-Mercaptobenzimidazole
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
-
Procedure:
-
In a reaction flask, dissolve 2-mercaptobenzimidazole (1 equivalent) and sodium hydroxide (2.1 equivalents) in a mixture of water and alcohol (e.g., methanol).
-
To this solution, add a solution of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1 equivalent) in the same solvent system.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting materials.
-
Upon completion, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced, and water can be added to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry to obtain the Lansoprazole sulfide intermediate.
-
Protocol 4: Oxidation to Lansoprazole
The final step is the selective oxidation of the sulfide to the sulfoxide. Over-oxidation to the sulfone is a potential side reaction that needs to be controlled.[6][8][9]
-
Materials:
-
Lansoprazole sulfide intermediate
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂) with a catalyst (e.g., vanadyl acetylacetonate)[7]
-
Dichloromethane or other suitable solvent
-
Sodium bicarbonate solution
-
-
Procedure using m-CPBA:
-
Dissolve the sulfide intermediate (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the solution to 0-5 °C.
-
Add a solution of m-CPBA (1.0-1.1 equivalents) in the same solvent dropwise, maintaining the low temperature.
-
Monitor the reaction closely by TLC. The reaction is typically fast.
-
Once the reaction is complete, quench any excess m-CPBA with a reducing agent like sodium thiosulfate solution.
-
Wash the organic layer with sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water.
-
Dry the organic layer, filter, and concentrate to obtain crude Lansoprazole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Lansoprazole.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature data. Actual results may vary depending on the specific conditions and scale of the reaction.
| Step | Key Reagents | Typical Reaction Time | Temperature | Typical Yield | Purity Notes |
| 1. N-Oxide Synthesis | 2,3-dimethyl-4-nitropyridine-1-oxide, K₂CO₃ | 8-12 hours | 75-85 °C (Reflux) | >90% | Recrystallization is recommended for high purity. |
| 2. Chloromethylpyridine Synthesis | Acetic anhydride, SOCl₂ | 4-6 hours (total) | 0-110 °C | 80-90% | The intermediate is often used crude in the next step. |
| 3. Sulfide Intermediate Formation | 2-Mercaptobenzimidazole, NaOH | 4-6 hours | Room Temp. | >95% | The product often precipitates in high purity. |
| 4. Oxidation to Lansoprazole | m-CPBA or H₂O₂/catalyst | 1-3 hours | 0-5 °C | 70-85% | Careful control of stoichiometry and temperature is crucial to minimize sulfone formation.[9] |
Application Notes and Expert Insights
-
The Role of the N-Oxide: The N-oxide group is an excellent activating group for functionalizing the 2-methyl position of the pyridine ring. The initial acylation on the N-oxide oxygen by acetic anhydride forms a reactive intermediate. This is followed by a deprotonation at the 2-methyl group and a subsequent[5][5]-sigmatropic rearrangement to yield a 2-acetoxymethylpyridine derivative, which is then hydrolyzed and chlorinated.[4] This sequence is generally more efficient and regioselective than radical halogenation.
-
Control of Oxidation: The final oxidation step is the most critical for ensuring the purity of the final Active Pharmaceutical Ingredient (API). Over-oxidation leads to the formation of the corresponding sulfone impurity, which is often difficult to remove due to its similar polarity to Lansoprazole.[9] Using just over one equivalent of the oxidizing agent and maintaining a low temperature are key to minimizing this side reaction. In-situ monitoring techniques, such as infrared spectroscopy, can be employed for precise control of the reaction endpoint.[8]
-
Solvent Selection: The choice of solvents is crucial for reaction efficiency, work-up, and product isolation. While chlorinated solvents are common for the oxidation step, greener alternatives should be considered where possible. The use of 2,2,2-trifluoroethanol as both a reactant and solvent in the first step simplifies the process by reducing the number of components and easing post-reaction work-up.
-
Purification Strategies: The final purification of Lansoprazole is critical. Recrystallization is the most common method. The choice of crystallization solvent system can influence the polymorphic form of the final product, which can have implications for its stability and bioavailability.
References
- CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. (n.d.). Google Patents.
- CN104447694A - Intermediate raw material for synthesizing lansoprazole. (n.d.). Google Patents.
-
(n.d.). Top: lansoprazole (1) and N-methyl-lansoprazole (2) the original leads.... ResearchGate. Retrieved January 24, 2026, from [Link]
- WO1995012590A1 - Preparation of omeprazole and lansoprazole and intermediates useful therein. (n.d.). Google Patents.
-
(n.d.). Isolation of Lansoprazole intermediate impurity resulting in yield improvement. JOCPR. Retrieved January 24, 2026, from [Link]
-
(2008). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. Taylor & Francis. Retrieved January 24, 2026, from [Link]
-
(2023, May 27). Precise Control of the Oxidation Reaction in a High-Purity Dexlansoprazole Synthesis Process Using In Situ Infrared. ACS Publications. Retrieved January 24, 2026, from [Link]
-
(n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. Retrieved January 24, 2026, from [Link]
-
(2021, November 1). LANSOPRAZOLE. New Drug Approvals. Retrieved January 24, 2026, from [Link]
- WO2008087665A2 - Process for preparation of lansoprazole. (n.d.). Google Patents.
-
(n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. Retrieved January 24, 2026, from [Link]
-
(n.d.). Medicinal Chemistry & Analysis. IJMCA. Retrieved January 24, 2026, from [Link]
-
(n.d.). Lansoprazole | C16H14F3N3O2S | CID 3883. PubChem. Retrieved January 24, 2026, from [Link]
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Google Patents.
-
(2025, August 16). What is the mechanism of action of Lansoprazole (Proton Pump Inhibitor - PPI)?. Dr.Oracle. Retrieved January 24, 2026, from [Link]
-
(n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. Retrieved January 24, 2026, from [Link]
-
(n.d.). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Retrieved January 24, 2026, from [Link]
-
(n.d.). Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-alpha and Interleukin-1beta Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-kappaB and Extracellular Signal-Regulated Kinase. PubMed. Retrieved January 24, 2026, from [Link]
-
(2017, April 12). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
(2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved January 24, 2026, from [Link]
-
(n.d.). N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved January 24, 2026, from [Link]
Sources
- 1. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]
- 7. WO1995012590A1 - Preparation of omeprazole and lansoprazole and intermediates useful therein - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
Application Notes and Protocols: A Guide to Nucleophilic Substitution on Pyridine N-Oxides
Introduction: The Strategic Advantage of Pyridine N-Oxides in Synthesis
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. However, the direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution and makes it susceptible to nucleophilic attack only under harsh conditions. Pyridine N-oxides emerge as highly versatile and reactive intermediates that elegantly circumvent these limitations.[1] The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, activating it for both electrophilic and nucleophilic substitution, often with remarkable regioselectivity.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for nucleophilic substitution on pyridine N-oxides. We will delve into the underlying mechanistic principles, provide field-proven protocols for a variety of nucleophilic transformations, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding syntheses.
Mechanistic Rationale: Activating the Pyridine Ring through N-Oxidation
The synthetic utility of pyridine N-oxides in nucleophilic substitution reactions stems from the electronic influence of the N-oxide group. The positively charged nitrogen atom enhances the electrophilicity of the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions.[4][5] The general mechanism for nucleophilic substitution on pyridine N-oxides proceeds through an addition-elimination pathway, which can be initiated by the activation of the N-oxide oxygen.[6]
A generalized mechanistic workflow can be visualized as follows:
-
Activation of the N-oxide: The oxygen atom of the N-oxide acts as a nucleophile and attacks an electrophilic activating agent (e.g., POCl₃, Ts₂O, Ac₂O). This converts the oxygen into a good leaving group.
-
Nucleophilic Attack: A nucleophile then attacks the electron-deficient C2 or C4 position of the activated pyridine N-oxide.
-
Elimination and Rearomatization: The intermediate undergoes elimination of the activated oxygen group, leading to the restoration of the aromatic pyridine ring and the formation of the substituted product.
Caption: Generalized mechanism for nucleophilic substitution on pyridine N-oxides.
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step protocols for common and synthetically valuable nucleophilic substitution reactions on pyridine N-oxides. These protocols are designed to be self-validating, with clear instructions and considerations for successful execution.
Protocol 1: Synthesis of the Starting Material - Pyridine N-Oxide
The successful execution of nucleophilic substitution reactions hinges on the availability of the corresponding pyridine N-oxide. A general and reliable method for the N-oxidation of pyridines is the use of peracetic acid.[7]
Materials:
-
Pyridine (or substituted pyridine)
-
40% Peracetic acid
-
Isopropyl alcohol
-
Three-necked flask, stirrer, thermometer, dropping funnel
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 1.39 moles of pyridine.
-
With stirring, add 1.50 moles of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.
-
The resulting solution contains the pyridine N-oxide, which can often be used directly or purified as its hydrochloride salt by bubbling gaseous hydrogen chloride through the mixture and recrystallizing from isopropyl alcohol.[7]
Safety Note: Reactions involving peracids should be conducted behind a safety shield. Ensure efficient stirring and cooling as these reactions can be exothermic.
Protocol 2: Chlorination of Pyridine N-Oxides using Phosphorus Oxychloride (POCl₃)
The introduction of a chlorine atom at the 2- or 4-position of the pyridine ring is a valuable transformation, as the resulting chloropyridine can serve as a substrate for further nucleophilic substitutions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this purpose.[5]
Materials:
-
Pyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Reaction flask with reflux condenser
-
Ice bath
Procedure:
-
To a reaction flask containing the pyridine N-oxide, slowly add an excess of phosphorus oxychloride (typically 3-5 equivalents) while cooling the flask in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2- and/or 4-chloropyridine.
-
Purify the product by column chromatography or distillation.
Protocol 3: Amination of Pyridine N-Oxides
The direct amination of pyridine N-oxides provides a streamlined route to valuable aminopyridine derivatives. This protocol utilizes tosyl anhydride (Ts₂O) as an activating agent in a one-pot procedure.[8]
Materials:
-
Pyridine N-oxide
-
Tosyl anhydride (Ts₂O)
-
tert-Butylamine (t-BuNH₂)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the pyridine N-oxide (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add tosyl anhydride (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the N-oxide.
-
Add tert-butylamine (1.5 equivalents) and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, add trifluoroacetic acid (excess) to facilitate the deprotection of the intermediate.
-
Stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting 2-aminopyridine by column chromatography.[8]
A similar approach for 2-amination can be achieved using activated isocyanides.[9]
Protocol 4: Cyanation of Pyridine N-Oxides (Modified Reissert-Henze Reaction)
The introduction of a cyano group is a powerful transformation in organic synthesis. A modified Reissert-Henze reaction using trimethylsilyl cyanide (TMSCN) is an effective method for the cyanation of pyridine N-oxides.[10][11]
Materials:
-
Pyridine N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of pyridine N-oxide (1.0 equivalent) in chloroform, add dimethylcarbamoyl chloride (1.2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trimethylsilyl cyanide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction at 60°C for 20 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform, dry the organic layer, and concentrate.
-
Purify the 2-cyanopyridine by column chromatography.[11]
More recent, metal-free cyanation procedures have been developed that proceed under benign conditions.[12]
Protocol 5: Alkylation, Arylation, and Alkynylation with Grignard Reagents
Organometallic reagents, such as Grignard reagents, can be used to introduce a wide range of carbon-based nucleophiles to the 2-position of pyridine N-oxides.[13]
Materials:
-
Pyridine N-oxide
-
Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide)
-
Acetic anhydride
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyridine N-oxide (1 equivalent) in anhydrous THF.
-
Slowly add the Grignard reagent (1.1 equivalents) at room temperature and stir for 1-2 hours.
-
Add acetic anhydride (1.5 equivalents) and heat the reaction mixture to 120°C for 4-6 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the 2-substituted pyridine by column chromatography.[13]
Palladium-catalyzed direct arylation of pyridine N-oxides offers an alternative route to 2-arylpyridines.[14]
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of reagents and reaction conditions can significantly impact the outcome of nucleophilic substitution on pyridine N-oxides. The following table summarizes typical conditions for various nucleophilic additions.
| Nucleophile | Activating Agent/Reagent | Solvent | Temperature | Typical Yields (%) |
| Chloride | POCl₃ | Neat | Reflux | Good to Excellent |
| Amine | Ts₂O | CH₂Cl₂ | Room Temp. | High |
| Cyanide | TMSCN / Dimethylcarbamoyl chloride | CHCl₃ | 60°C | 69-95 |
| Alkyl/Aryl | Grignard Reagent / Acetic Anhydride | THF | 120°C | Good to High |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the nucleophilic substitution of a pyridine N-oxide.
Caption: A standard experimental workflow for nucleophilic substitution reactions.
Conclusion: A Versatile Tool for Heterocyclic Synthesis
Nucleophilic substitution on pyridine N-oxides represents a powerful and versatile strategy for the synthesis of a diverse array of substituted pyridines. The ability to modulate the electronic properties of the pyridine ring through N-oxidation opens up a rich field of synthetic possibilities that are often not accessible with the parent heterocycle. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important class of reactions in their synthetic endeavors, accelerating the discovery and development of novel molecules with significant applications in medicine and materials science.
References
-
ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]
-
University of Liverpool. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. [Link]
-
Organic Syntheses. pyridine-n-oxide. [Link]
-
Chemistry - The Mystery of Molecules. Reactivity of Pyridine-N-Oxide. [Link]
-
Johnson, R. M. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society B: Physical Organic, 1966, 1058-1062. [Link]
-
Keith, J. M. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 2007, 72 (22), 8497–8500. [Link]
-
Chemistry - The Mystery of Molecules. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
-
ResearchGate. Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). [Link]
-
Arkat USA. Recent trends in the chemistry of pyridine N-oxides. [Link]
-
ResearchGate. Mild Addition of Nucleophiles to Pyridine-N-Oxides. [Link]
-
Baran Lab. Pyridine N-Oxides. [Link]
-
Chemistry - The Mystery of Molecules. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
Organic Chemistry Portal. Pyridine N-oxide derivatives. [Link]
-
ACS Publications. Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. [Link]
-
ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]
-
ACS Publications. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. [Link]
- Google Patents. Preparation method of 3-cyano-pyridine N-oxide.
-
ResearchGate. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]
-
ACS Publications. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
YouTube. Reactions of Pyridine-N-Oxide. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. baranlab.org [baranlab.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Production of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, a critical intermediate in the manufacturing of proton pump inhibitors such as Lansoprazole. The synthetic route detailed herein is a robust three-step process commencing with the N-oxidation of 2,3-lutidine, followed by regioselective nitration, and culminating in a nucleophilic aromatic substitution to introduce the trifluoroethoxy moiety. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and essential safety considerations.
Introduction
The pyridine N-oxide scaffold is a cornerstone in medicinal chemistry, offering unique electronic properties that facilitate a range of chemical transformations not readily achievable with the parent pyridine ring.[1] The target molecule, this compound, is of significant industrial interest due to its role as a key precursor to Lansoprazole.[2] The synthesis has been optimized for scalability, focusing on cost-effective reagents, high yields, and environmentally conscious methodologies where possible.
Overall Synthetic Scheme
The synthesis is a linear three-step process, outlined below. Each step is followed by a detailed protocol and characterization data for the resulting product.
Caption: Overall synthetic route to the target molecule.
Part 1: Synthesis of 2,3-Lutidine-N-oxide (Intermediate I)
Scientific Rationale
The initial step involves the oxidation of the nitrogen atom of the pyridine ring in 2,3-lutidine. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine.[1] The use of hydrogen peroxide in glacial acetic acid is a well-established, cost-effective, and scalable method for this transformation. This system generates peracetic acid in situ, which acts as the oxidizing agent.
Detailed Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Lutidine | 107.15 | 53.5 g (57.5 mL) | 0.50 |
| Glacial Acetic Acid | 60.05 | 300 mL | 5.0 |
| Hydrogen Peroxide (35% w/w) | 34.01 | 50 mL | ~0.58 |
| Sodium Carbonate | 105.99 | As needed | - |
| Chloroform | 119.38 | 5 x 250 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-lutidine and glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, carefully add the 35% hydrogen peroxide solution.
-
Reaction Conditions: Heat the reaction mixture to 80-85°C and maintain this temperature for 5 hours with continuous stirring.
-
Quenching and Solvent Removal: Cool the reaction mixture to room temperature in an ice bath. The excess acetic acid can be removed under reduced pressure.
-
Basification and Extraction: Dilute the cooled reaction mixture with 200 mL of water. Carefully add solid sodium carbonate in portions until the pH of the solution reaches 10. Transfer the basic aqueous solution to a separatory funnel and extract with chloroform (5 x 250 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by vacuum distillation or crystallization from a suitable solvent system if required. A high yield of 2,3-lutidine-N-oxide is typically obtained.
Characterization of Intermediate I
-
Appearance: Colorless to pale yellow solid, known to be hygroscopic.
-
CAS Number: 22710-07-2[3]
-
Molecular Formula: C₇H₉NO[3]
-
Molecular Weight: 123.16 g/mol [3]
-
Expected ¹H NMR (CDCl₃): Signals corresponding to the two methyl groups and the three aromatic protons.
Part 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide (Intermediate II)
Scientific Rationale
The N-oxide group in Intermediate I activates the pyridine ring for electrophilic substitution, primarily at the 4-position. Traditional nitration methods often employ a hazardous mixture of fuming nitric acid and sulfuric acid. A safer and more environmentally friendly approach utilizes potassium nitrate in concentrated sulfuric acid.[4][5] This method avoids the generation of large quantities of nitrogen oxide fumes.
Detailed Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Lutidine-N-oxide (I) | 123.16 | 12.3 g | 0.10 |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~125 g (68 mL) | - |
| Potassium Nitrate | 101.10 | 10.1 g | 0.10 |
| Dichloromethane | 84.93 | 3 x 100 mL | - |
Procedure:
-
Preparation of Nitrating Agent: In a separate flask, carefully dissolve potassium nitrate in concentrated sulfuric acid.
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-lutidine-N-oxide in concentrated sulfuric acid. Cool the mixture to between -10°C and 5°C using an ice-salt bath.
-
Nitration: Slowly add the prepared potassium nitrate/sulfuric acid solution dropwise to the cooled solution of Intermediate I, ensuring the temperature is maintained below 5°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90°C for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Neutralize the acidic solution with a saturated solution of sodium carbonate to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a light yellow solid. The product can be recrystallized from ethanol if further purification is needed. A high yield of over 90% can be expected.[2]
Characterization of Intermediate II
-
Appearance: White to light yellow crystalline powder.
-
CAS Number: 37699-43-7
-
Molecular Formula: C₇H₈N₂O₃[6]
-
Molecular Weight: 168.15 g/mol [6]
-
Melting Point: 92-96°C
-
Expected ¹H NMR: Signals for the two methyl groups and the two remaining aromatic protons, with shifts influenced by the nitro and N-oxide groups.
Safety Considerations
2,3-Dimethyl-4-nitropyridine-N-oxide is a nitroaromatic compound and should be handled with care. It is suspected of causing genetic defects and can cause skin and eye irritation. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 3: Synthesis of this compound (Final Product)
Scientific Rationale
The final step is a nucleophilic aromatic substitution where the nitro group at the 4-position is displaced by the 2,2,2-trifluoroethoxide ion. The electron-withdrawing nature of both the nitro group and the N-oxide facilitates this substitution. Potassium carbonate is a suitable base for deprotonating the trifluoroethanol. The reaction can be performed in a suitable solvent, and in some cases, a phase transfer catalyst is used to enhance the reaction rate.[7] An alternative approach uses trifluoroethanol as both the reactant and the solvent in the presence of an inorganic base.[8]
Detailed Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dimethyl-4-nitropyridine-N-oxide (II) | 168.15 | 16.8 g | 0.10 |
| 2,2,2-Trifluoroethanol | 100.04 | 20.0 g (14.5 mL) | 0.20 |
| Potassium Carbonate (anhydrous) | 138.21 | 27.6 g | 0.20 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3-dimethyl-4-nitropyridine-N-oxide and potassium carbonate in DMF.
-
Addition of Alcohol: Add 2,2,2-trifluoroethanol to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford the final product as a crystalline solid.
Characterization of the Final Product
-
Appearance: Crystalline solid.
-
CAS Number: 103577-61-3
-
Molecular Formula: C₉H₁₀F₃NO₂
-
Molecular Weight: 221.18 g/mol
-
Melting Point: 131-132°C (recrystallized from ethyl acetate/hexane)[2]
-
Expected ¹H NMR: Signals for the two methyl groups, the methylene protons of the trifluoroethoxy group (a quartet), and the two aromatic protons.
-
Expected ¹³C NMR: Resonances corresponding to the nine carbon atoms in the molecule, including the characteristic signals of the trifluoromethyl group.
Process Summary and Data Table
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 2,3-Lutidine | H₂O₂, CH₃COOH | Acetic Acid | 80-85 | 5 | >90% |
| 2 | 2,3-Lutidine-N-oxide | KNO₃, H₂SO₄ | Sulfuric Acid | 85-90 | 1-2 | >90% |
| 3 | 2,3-Dimethyl-4-nitropyridine-N-oxide | CF₃CH₂OH, K₂CO₃ | DMF | 80-90 | 4-6 | High |
Experimental Workflow Diagram
Caption: Detailed workflow for the multi-step synthesis.
References
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Puig, S., et al. (2003). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development, 7(5), 734-738. Available at: [Link]
- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Gajeles, G., et al. (2020).
-
PubChem. (n.d.). 2,3-Dimethyl-4-nitropyridine-N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 2(10), 1465-1469. Available at: [Link]
- CN102838537A - Preparation method of lansoprazole intermediate.
- Gadamasetti, K. (2009).
-
PubChem. (n.d.). 2,3-Lutidine. National Center for Biotechnology Information. Retrieved from [Link]
- CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
-
Drugs.com. (2021). Lansoprazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]
- Szafran, M., & Dega-Szafran, Z. (1987). The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. Chemical Papers, 41(5), 635-644.
- CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
- CN102225909A - Preparation method of lansoprazole intermediate.
-
PubChem. (n.d.). 2,3-Lutidine. National Center for Biotechnology Information. Retrieved from [Link]
- United St
-
Pharmaffiliates. (n.d.). 2,3-Lutidine-N-oxide. Retrieved from [Link]
-
Mondal, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. 2,3-Dimethyl-4-nitropyridine-N-oxide | C7H8N2O3 | CID 148223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102838537A - Preparation method of lansoprazole intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: High-Purity Isolation of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
For: Researchers, scientists, and drug development professionals involved in the synthesis and purification of heterocyclic intermediates.
Introduction: The Critical Role of Purity for a Key Lansoprazole Intermediate
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is a pivotal intermediate in the multi-step synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] The purity of this intermediate is paramount, as any contaminants can carry through subsequent synthetic steps, potentially leading to the formation of undesired side products and complicating the purification of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization and column chromatography, underpinned by a thorough understanding of the compound's chemical nature and likely impurity profile.
Understanding the Target Molecule and Potential Impurities
This compound is a polar, heterocyclic compound. The presence of the N-oxide functional group imparts a significant dipole moment and increases its polarity compared to the parent pyridine.[2] Its synthesis typically involves the nucleophilic substitution of 2,3-dimethyl-4-nitropyridine N-oxide with 2,2,2-trifluoroethanol.
A successful purification strategy is predicated on understanding the potential impurities that may arise from the synthesis. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual 2,3-dimethyl-4-nitropyridine N-oxide and 2,2,2-trifluoroethanol.
-
Isomeric Byproducts: Incomplete regioselectivity during the nitration of the precursor could lead to the presence of isomeric nitro-substituted pyridine N-oxides.[3]
-
Over-oxidation Products: While the target is an N-oxide, harsh oxidative conditions in precursor synthesis could lead to other oxidized species.
-
Solvent and Reagent Residues: Residual solvents from the reaction and work-up, as well as any catalysts or bases used.
The purification techniques outlined below are designed to effectively remove these and other process-related impurities.
Purification Strategies: A Multi-faceted Approach
The choice of purification method will depend on the scale of the synthesis and the initial purity of the crude product. For material that is substantially pure, a single recrystallization may suffice. For more complex impurity profiles, column chromatography is recommended.
Method 1: Recrystallization for High-Purity Material
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The key is to select a solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
For this compound, which has a reported melting point of 131-132 °C, a mixed solvent system of ethyl acetate and hexane has been found to be effective.[1]
Experimental Protocol: Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate. The solution should be heated gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Solvent System
| Parameter | Value | Reference |
| Primary Solvent | Ethyl Acetate | [1] |
| Anti-Solvent | Hexane | [1] |
| Melting Point (Purified) | 131-132 °C | [1] |
Method 2: Column Chromatography for Complex Mixtures
For crude material with a significant level of impurities, or for the isolation of very high-purity material for use as an analytical standard, column chromatography is the method of choice. Given the polar nature of the target compound, both normal-phase and reversed-phase chromatography can be considered.
dot
Caption: General purification workflow for this compound.
Normal-Phase Chromatography
Due to the basicity of the pyridine nitrogen, streaking can occur on standard silica gel. To mitigate this, a basic modifier can be added to the mobile phase, or a different stationary phase can be used.
Experimental Protocol: Normal-Phase Column Chromatography
-
Stationary Phase Selection:
-
Option A: Silica gel (60 Å, 230-400 mesh).
-
Option B: Neutral or basic alumina.
-
-
Mobile Phase Selection: A gradient elution is often most effective.
-
Start with a non-polar solvent such as hexane or dichloromethane.
-
Gradually increase the polarity by adding ethyl acetate or methanol.
-
For silica gel, consider adding 0.1-1% triethylamine to the mobile phase to improve peak shape.[4]
-
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial, non-polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column. For less soluble samples, dry loading onto silica gel is recommended.
-
Elution: Begin elution with the non-polar mobile phase and gradually increase the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for purifying very polar compounds. It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a non-polar organic solvent with a small amount of a polar solvent (e.g., water).
Purity Assessment: Ensuring Quality and Consistency
Validation of the purification process is critical. A combination of analytical techniques should be employed to confirm the purity of the isolated this compound.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a column chromatography and for a preliminary assessment of purity. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. Given the polar nature of the compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) or a HILIC column would be appropriate.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and for identifying any residual impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.
dot
Caption: Inter-relationship of purification and analytical validation techniques.
Conclusion: A Pathway to High-Purity Intermediate
The successful synthesis of Lansoprazole relies on the quality of its intermediates. The purification protocols detailed in this application note provide a robust framework for obtaining high-purity this compound. By understanding the nature of the compound and its potential impurities, researchers can select the most appropriate purification strategy, be it recrystallization for straightforward cases or column chromatography for more challenging separations. Rigorous analytical verification is the final, essential step to ensure the quality and consistency required for pharmaceutical development.
References
-
International Journal of Modern Pharmaceutical Research. (n.d.). Medicinal Chemistry & Analysis. Retrieved from [Link]
-
Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
-
Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]
- Google Patents. (n.d.). US7622588B2 - Method for the purification of lansoprazole.
- Larhed, M., & Hallberg, A. (2001). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 3(6), 867–870.
-
ResearchGate. (n.d.). Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Isolation of Lansoprazole intermediate impurity resulting in yield improvement. Retrieved from [Link]
-
ResearchGate. (2003, December 5). Microwave synthesis of lansoprazole drug intermediate. Retrieved from [Link]
- Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative.
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
National Institutes of Health. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2006, November 20). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. Retrieved from [Link]
- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
-
University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]
Sources
The Boekelheide and Related Rearrangements of Pyridine N-Oxides with Acetic Anhydride: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking the Synthetic Potential of Pyridine N-Oxides
Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds that serve as pivotal intermediates in organic synthesis. Their unique electronic properties, stemming from the polarized N-O bond, render the pyridine ring susceptible to a range of chemical transformations that are often challenging to achieve with the parent pyridine. Among these transformations, the rearrangement reactions induced by acetic anhydride stand out as powerful methods for the functionalization of the pyridine nucleus, providing access to a diverse array of substituted pyridines that are key building blocks in the pharmaceutical and agrochemical industries.
This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a thorough exploration of the mechanistic nuances of the rearrangement of pyridine N-oxides with acetic anhydride. We will delve into both the classical rearrangement of unsubstituted pyridine N-oxides to afford valuable 2-pyridone precursors and the celebrated Boekelheide rearrangement of 2-alkylpyridine N-oxides, a cornerstone reaction for the synthesis of functionalized pyridylmethanols.
Mechanistic Insights: A Tale of Two Pathways
The reaction of a pyridine N-oxide with acetic anhydride can proceed through distinct mechanistic pathways, primarily dictated by the presence or absence of an alkyl substituent at the C2 position of the pyridine ring. Understanding these differences is paramount for predicting reaction outcomes and optimizing experimental conditions.
Rearrangement of Unsubstituted Pyridine N-Oxide: A Gateway to 2-Pyridones
In the absence of a C2-alkyl group, the reaction of pyridine N-oxide with acetic anhydride proceeds via a nucleophilic addition-elimination pathway. The initial step involves the acylation of the N-oxide oxygen by acetic anhydride to form an N-acetoxypyridinium intermediate. This activation renders the C2 and C6 positions of the pyridine ring highly electrophilic.[1] Subsequent nucleophilic attack by an acetate ion at the C2 position, followed by the elimination of acetic acid, leads to the formation of 2-acetoxypyridine. This intermediate can then be readily hydrolyzed to yield 2-hydroxypyridine, which exists in equilibrium with its more stable tautomer, pyridin-2(1H)-one.[1]
Caption: Mechanism of Unsubstituted Pyridine N-Oxide Rearrangement.
The Boekelheide Rearrangement: Functionalizing C2-Alkyl Substituents
When a methyl or other alkyl group is present at the C2 position of the pyridine N-oxide, the reaction with acetic anhydride takes a different course, known as the Boekelheide rearrangement.[2] This powerful transformation allows for the functionalization of the alkyl side chain. The reaction is believed to proceed through a concerted[3][3]-sigmatropic rearrangement.[3]
The mechanism commences with the acylation of the N-oxide oxygen, similar to the previous case. However, instead of nucleophilic attack at the ring, a proton is abstracted from the C2-alkyl group by an acetate ion, forming an anhydrobase intermediate. This intermediate then undergoes a[3][3]-sigmatropic rearrangement through a six-membered transition state, leading to the formation of an O-acetylated pyridyl carbinol.[3] Subsequent hydrolysis of the ester furnishes the corresponding 2-pyridylmethanol derivative. It is important to note that while a concerted mechanism is widely accepted, evidence for the involvement of ion-pair intermediates has also been presented, particularly with certain substrates.[4]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Note: A Framework for Evaluating Novel Pyridine N-Oxide Derivatives in Multidrug Resistance Studies
A Case Study Approach with 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
For: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer, largely mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] The development of novel small molecules to inhibit these efflux pumps is a critical area of research. This document provides a comprehensive framework for the investigation of novel compounds as potential MDR modulators, using this compound as a hypothetical candidate. While this compound is a known intermediate in the synthesis of lansoprazole, its potential role in MDR is underexplored.[3][4] This guide details the scientific rationale, step-by-step protocols for key in vitro assays, and data interpretation strategies necessary to characterize the activity of such pyridine N-oxide derivatives against P-gp-mediated resistance.
Introduction: The Challenge of P-gp-Mediated Multidrug Resistance
The efficacy of many anticancer drugs is compromised by MDR, a phenomenon where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse chemotherapeutic agents. A primary mechanism underlying MDR is the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the MDR1 gene.[5][6] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of hydrophobic drugs out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[1][5]
The development of P-gp inhibitors that can be co-administered with chemotherapy to restore drug sensitivity is a promising strategy to overcome MDR.[7] Pyridine N-oxides are a class of heterocyclic compounds with diverse biological activities, and their structural features make them interesting candidates for exploration as P-gp modulators.[8] This application note outlines a systematic approach to evaluate the potential of a novel pyridine N-oxide derivative, exemplified by this compound, to reverse P-gp-mediated MDR.
The Candidate Compound: this compound
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 103577-61-3[3] |
| Molecular Formula | C₉H₁₀F₃NO₂[9] |
| Molecular Weight | 221.18 g/mol [9] |
| Primary Known Use | Intermediate in Lansoprazole synthesis[3] |
While its primary documented use is in chemical synthesis, its structural features, including the pyridine N-oxide moiety and trifluoroethoxy group, warrant investigation into its potential biological activities, such as interaction with ABC transporters.
Proposed Mechanism of Action and Investigational Rationale
The central hypothesis is that this compound may act as a P-gp inhibitor. The pyridine N-oxide group can influence the electronic properties and potential for hydrogen bonding, while the lipophilic trifluoroethoxy side chain may facilitate interaction with the hydrophobic drug-binding pocket of P-gp. Inhibition could occur through several mechanisms:
-
Competitive Inhibition: The compound may directly compete with chemotherapeutic drugs for binding to the P-gp substrate-binding site.
-
Non-competitive/Allosteric Inhibition: The compound could bind to a site distinct from the substrate-binding site, inducing a conformational change in P-gp that reduces its transport activity.[10]
-
Inhibition of ATPase Activity: P-gp-mediated drug efflux is dependent on ATP hydrolysis. The compound might interfere with the ATPase activity of P-gp, thereby inhibiting its function.[10]
The following experimental workflow is designed to systematically test this hypothesis.
Caption: Experimental workflow for characterizing a novel P-gp inhibitor.
Experimental Protocols
This section provides detailed protocols for the essential in vitro assays to evaluate a candidate compound's ability to modulate P-gp activity.
Cell Line Selection and Culture
For robust and reliable results, it is crucial to use a pair of cell lines: a parental, drug-sensitive cell line with low P-gp expression, and a derived drug-resistant cell line that overexpresses P-gp.
-
Recommended Cell Lines:
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.[10] For the resistant cell line, a low concentration of the selecting drug (e.g., doxorubicin for MES-SA/Dx5) should be maintained in the culture medium to ensure continuous P-gp expression, but removed prior to experiments to avoid interference.
Protocol 1: Calcein-AM Efflux Assay for P-gp Inhibition
This assay provides a rapid and sensitive method to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside viable cells, it is cleaved by intracellular esterases into the highly fluorescent calcein, which is cell-impermeable. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed before it can be cleaved, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to the accumulation of fluorescent calcein.[11][13]
Materials:
-
P-gp overexpressing cells (e.g., MES-SA/Dx5) and parental cells (e.g., MES-SA).
-
96-well black, clear-bottom tissue culture plates.
-
Calcein-AM (stock solution in DMSO).
-
Candidate compound and positive control inhibitor (e.g., Verapamil or Cyclosporin A).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 525-535 nm).[14]
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the candidate compound and the positive control in assay buffer. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Pre-incubation: Remove the culture medium and wash the cells once with assay buffer. Add 100 µL of the diluted compounds (or controls) to the respective wells and incubate for 30 minutes at 37°C.
-
Calcein-AM Loading: Prepare a working solution of Calcein-AM in assay buffer (typically 1-5 µM). Add 50 µL of this solution to each well (final concentration will be lower, adjust accordingly) and incubate for another 15-30 minutes at 37°C, protected from light.[14]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader at the specified wavelengths.
Data Analysis:
-
Calculate the percentage of fluorescence increase relative to the vehicle control.
-
Plot the fluorescence intensity against the logarithm of the compound concentration and determine the EC₅₀ value (the concentration of the inhibitor that results in 50% of the maximal fluorescence).
Protocol 2: Chemosensitization (Cytotoxicity) Assay
This assay determines if the candidate compound can restore the sensitivity of resistant cells to a conventional chemotherapeutic agent.
Materials:
-
Parental and resistant cell lines.
-
96-well clear tissue culture plates.
-
Candidate compound at a fixed, non-toxic concentration (determined from preliminary cytotoxicity tests).
-
A P-gp substrate chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel, Vinblastine).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
Microplate reader for absorbance measurement.
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates as described above and allow them to adhere.
-
Treatment: Treat the cells with serial dilutions of the chemotherapeutic drug, both in the presence and absence of a fixed, non-toxic concentration of the candidate compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[15]
-
Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls for each condition.
-
Determine the IC₅₀ value (the concentration of the chemotherapeutic drug that causes 50% inhibition of cell growth) from the dose-response curves.[15]
-
Calculate the Reversal Fold (RF) for the resistant cell line:
-
RF = (IC₅₀ of chemo drug alone) / (IC₅₀ of chemo drug + candidate compound)
-
A higher RF value indicates a more potent chemosensitizing effect.
Caption: P-gp efflux mechanism and its inhibition.
Expected Results and Interpretation
The following table summarizes hypothetical data for a successful P-gp inhibitor.
| Assay | Cell Line | Condition | Result | Interpretation |
| Calcein-AM Efflux | MES-SA/Dx5 | + Candidate (10 µM) | 5-fold increase in fluorescence | Candidate inhibits P-gp efflux activity. |
| Cytotoxicity | MES-SA/Dx5 | Doxorubicin alone | IC₅₀ = 1.5 µM | Cells are resistant to doxorubicin. |
| Cytotoxicity | MES-SA/Dx5 | Doxorubicin + Candidate | IC₅₀ = 0.1 µM | Candidate restores sensitivity to doxorubicin. |
| Reversal Fold (RF) | MES-SA/Dx5 | - | 15 | Potent reversal of multidrug resistance. |
| Cytotoxicity | MES-SA | Doxorubicin alone | IC₅₀ = 0.08 µM | Parental cells are sensitive to doxorubicin. |
Conclusion and Future Directions
This application note provides a foundational framework for assessing the potential of this compound, or any novel compound, as a modulator of P-gp-mediated multidrug resistance. Positive results from the described screening and chemosensitization assays would provide strong evidence for its potential as an MDR reversal agent.
Further mechanistic studies would be warranted, including:
-
Rhodamine 123 Efflux Assays: To confirm inhibition of P-gp substrate transport using a different fluorescent probe.
-
P-gp ATPase Assays: To determine if the compound's inhibitory mechanism involves interference with ATP hydrolysis.[16]
-
In Vivo Studies: To evaluate the efficacy and safety of the compound in preclinical animal models of drug-resistant cancer.[17]
By following a systematic and logical progression of experiments, researchers can effectively characterize novel chemical entities and contribute to the development of new strategies to overcome the critical challenge of multidrug resistance in cancer therapy.
References
- Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - MDPI. (URL: )
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH. (URL: )
-
P-Glycoprotein and Drug Transport Part 1 of 2 with Dr. Michael Gottesman - YouTube. (URL: [Link])
-
Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). - ResearchGate. (URL: [Link])
-
CAS No : 343871-48-7 | Product Name : 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine. (URL: [Link])
-
In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed. (URL: [Link])
-
Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC - NIH. (URL: [Link])
-
Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays - PubMed. (URL: [Link])
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )
-
Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - MDPI. (URL: [Link])
-
P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - Frontiers. (URL: [Link])
-
Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives - NIH. (URL: [Link])
-
In Vitro Substrate Identification Studies for P-glycoprotein-Mediated Transport: Species Difference and Predictability of in Vivo Results - ResearchGate. (URL: [Link])
-
Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC - NIH. (URL: [Link])
-
Multidrug resistance mediated by P-glycoproteins - PubMed. (URL: [Link])
-
In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - Taylor & Francis. (URL: [Link])
-
Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC. (URL: [Link])
-
Presumed mechanisms of P-glycoprotein (P-gp)-mediated drug resistance... - ResearchGate. (URL: [Link])
-
How to use in vitro models to study and overcome drug resistance in oncology - Blog. (URL: [Link])
-
P-glycoprotein Inhibition for Optimal Drug Delivery - PMC - PubMed Central - NIH. (URL: [Link])
-
Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (URL: [Link])
-
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide | Pharmaffiliates. (URL: [Link])
Sources
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
Application Note & Protocol: Real-Time Monitoring and Analysis of the Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Abstract
This document provides a comprehensive guide to the analytical methodologies for monitoring the synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, a key intermediate in the production of the proton pump inhibitor Lansoprazole.[1][2] The synthesis, which involves the nucleophilic substitution of 2,3-dimethyl-4-nitropyridine N-oxide with 2,2,2-trifluoroethanol, requires precise monitoring to ensure optimal yield, purity, and process safety.[1] This guide details protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to effectively track reaction progress, identify intermediates and byproducts, and quantify the final product.
Introduction: The Critical Role of a Key Intermediate
The synthesis of complex active pharmaceutical ingredients (APIs) like Lansoprazole is a multi-step process where the purity and yield of each intermediate are critical for the success of the subsequent steps and the final product quality. This compound is one such vital intermediate.[2] Its synthesis involves the displacement of a nitro group with a trifluoroethoxy group, a reaction that can be influenced by various parameters such as temperature, reaction time, and catalyst concentration.[1] Therefore, robust analytical methods are essential for real-time reaction monitoring, process optimization, and quality control.
This application note provides detailed protocols for the most pertinent analytical techniques to monitor this synthesis, offering insights into their principles, practical implementation, and data interpretation.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through the reaction of 2,3-dimethyl-4-nitropyridine N-oxide with 2,2,2-trifluoroethanol in the presence of a base and a phase transfer catalyst.[1]
Sources
Application Notes & Protocols: Synthetic Routes to Functionalized 2,3-Dimethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dimethylpyridine (2,3-lutidine) scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties and steric profile make it a valuable building block for developing novel pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth overview of modern and classical synthetic strategies for accessing functionalized 2,3-dimethylpyridine derivatives, with a focus on regioselectivity and practical application.
Strategic Approaches to Functionalization
The functionalization of 2,3-dimethylpyridine can be broadly categorized into three main strategies, each offering distinct advantages depending on the desired substitution pattern:
-
Building the Ring: Constructing the pyridine ring with pre-installed functional groups.
-
Direct C-H Functionalization: Activating and substituting the C-H bonds on the pyridine ring.
-
Side-Chain (Methyl Group) Functionalization: Modifying the existing methyl groups.
This document will explore key methodologies within each of these strategic areas.
De Novo Ring Synthesis: The Bohlmann-Rahtz Method
One of the most reliable methods for constructing polysubstituted pyridines is the Bohlmann-Rahtz synthesis. This approach involves the condensation of an enamine with an alkynyl ketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine ring.[1][2] This method is particularly powerful for creating specific substitution patterns that are difficult to achieve through direct functionalization.
Mechanism and Causality
The reaction proceeds via a Michael addition of the enamine to the electron-deficient alkyne, forming a stable aminodiene. Subsequent E/Z isomerization, often induced by heat or acid catalysis, brings the terminal methyl group and the amine into proximity, facilitating a 6-π electrocyclization followed by dehydration to afford the aromatic pyridine ring. The choice of starting materials directly dictates the final substitution pattern, offering a high degree of control.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a sequential process that requires careful control of reaction conditions at each stage to ensure high yield and purity. The overall transformation involves three key steps:
-
N-Oxidation: The initial step is the oxidation of the starting material, 2,3-dimethylpyridine (2,3-lutidine), to its corresponding N-oxide.
-
Nitration: The activated pyridine N-oxide ring then undergoes electrophilic nitration, primarily at the 4-position, to yield 2,3-dimethyl-4-nitropyridine N-oxide.
-
Nucleophilic Aromatic Substitution (SNA r): The final step involves the displacement of the nitro group with 2,2,2-trifluoroethoxide.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.
Step 1: N-Oxidation of 2,3-Dimethylpyridine
Question 1: My N-oxidation reaction is sluggish or incomplete, resulting in a low yield of 2,3-dimethylpyridine 1-oxide. What are the likely causes and how can I improve it?
Answer:
Incomplete oxidation is a common issue in this step. The primary causes are often related to the quality of reagents, reaction temperature, and reaction time.
-
Reagent Quality: The concentration of hydrogen peroxide is critical. Ensure you are using a fresh, properly stored solution of hydrogen peroxide (typically 30-35% wt. in H₂O). Over time, hydrogen peroxide can decompose, leading to a lower effective concentration and incomplete reaction.
-
Temperature Control: The oxidation of pyridines with hydrogen peroxide in acetic acid is an exothermic reaction.[1] While an elevated temperature is necessary to drive the reaction, excessively high temperatures can lead to the decomposition of hydrogen peroxide. A recommended temperature range is typically 70-80°C. If the reaction is too slow, a modest increase in temperature may be beneficial. Conversely, if you observe excessive bubbling (oxygen evolution), the temperature may be too high.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended to determine the point of maximum conversion of the starting material.
-
Alternative Reagents: If optimizing the above parameters does not improve the yield, consider alternative oxidizing agents. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are often more reactive and can provide higher yields, although they are more expensive.[2] Caro's acid (peroxomonosulfuric acid, H₂SO₅) is another powerful alternative that can be effective.[2]
Question 2: I am observing significant side products in my N-oxidation reaction. What are they and how can I minimize their formation?
Answer:
The primary side reaction of concern is over-oxidation or degradation of the pyridine ring, although this is less common under controlled conditions. More likely, the main "impurity" is unreacted starting material.
-
Unreacted 2,3-Dimethylpyridine: This is the most common impurity. Its presence can be confirmed by comparing the NMR or GC-MS of your crude product with the starting material. To minimize this, ensure a slight excess of hydrogen peroxide is used and that the reaction is run to completion as monitored by TLC or GC.
-
Acetic Anhydride Impurities: If acetic anhydride is used as a solvent or reagent, it can lead to acetylation of the pyridine ring, particularly at elevated temperatures. This is less of a concern with the standard hydrogen peroxide/acetic acid protocol.
A key to minimizing side products is careful control of the reaction temperature and stoichiometry.
Step 2: Nitration of 2,3-Dimethylpyridine 1-oxide
Question 3: The nitration reaction is highly exothermic and difficult to control. How can I perform this step safely and efficiently?
Answer:
The nitration of pyridine N-oxides is notoriously exothermic and requires strict temperature control to prevent runaway reactions and ensure safety.[3]
-
Slow, Controlled Addition: The nitrating mixture (a combination of nitric acid and sulfuric acid) should be added to the solution of 2,3-dimethylpyridine 1-oxide in sulfuric acid very slowly, in a portion-wise or dropwise manner.[3][4]
-
Low Temperature: The addition should be carried out at a low temperature, typically between 0-10°C, using an ice-salt bath to effectively dissipate the heat generated.[4]
-
Vigorous Stirring: Ensure efficient stirring throughout the addition to prevent localized "hot spots" where the reaction can accelerate uncontrollably.
-
Monitoring: After the addition is complete, the reaction is typically allowed to warm to a specific temperature (e.g., 80-90°C) and held for a defined period.[5] It is crucial to monitor the internal temperature carefully during this heating phase.
Question 4: My yield of 2,3-dimethyl-4-nitropyridine N-oxide is low, and I suspect the formation of isomeric impurities. How can I identify and minimize them?
Answer:
Low yields in the nitration step can be due to incomplete reaction, degradation of the product under harsh acidic conditions, or the formation of undesired isomers.
-
Isomeric Impurities: While the N-oxide group strongly directs nitration to the 4-position, small amounts of other isomers, such as the 6-nitro isomer, can form. The methyl groups at positions 2 and 3 provide some steric hindrance to nitration at the adjacent positions, but it is not always completely selective.
-
Identification: ¹H NMR spectroscopy is a powerful tool for identifying isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For the desired 4-nitro product, you would expect to see two doublets in the aromatic region with a coupling constant characteristic of ortho-protons. The 6-nitro isomer would show a different pattern.
-
-
Minimizing Isomer Formation:
-
Temperature Control: Adhering to the optimal temperature profile is crucial. Deviations can affect the regioselectivity of the nitration.
-
Alternative Nitrating Agents: To improve yield and selectivity, consider using potassium nitrate in fuming sulfuric acid.[5] This can sometimes provide a more controlled reaction with fewer side products. The use of nitric acid in trifluoroacetic anhydride is another reported method for nitrating pyridines.[6]
-
-
Product Degradation: Prolonged exposure to the highly acidic and oxidative nitrating conditions at high temperatures can lead to degradation of the desired product. Monitor the reaction progress and avoid unnecessarily long reaction times.
Safety Alert: 2,3-Dimethyl-4-nitropyridine N-oxide is a potentially explosive compound and should be handled with extreme care.[7] It is also a suspected mutagen and causes skin and eye irritation.[8][9] Always wear appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid subjecting the material to shock, friction, or high temperatures.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Question 5: The final substitution reaction to form this compound is not going to completion, or the yield is poor. What factors should I investigate?
Answer:
The success of this SNAr reaction hinges on the effective generation of the trifluoroethoxide nucleophile, the reactivity of the substrate, and the reaction conditions.
-
Base Strength and Stoichiometry: A strong base is required to deprotonate 2,2,2-trifluoroethanol and form the nucleophilic trifluoroethoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. Ensure the base is of high quality and used in at least a stoichiometric amount, if not a slight excess, relative to the trifluoroethanol.
-
Solvent: The choice of solvent is critical. A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile is typically used to dissolve the reactants and facilitate the SNAr reaction. Ensure the solvent is anhydrous, as water can quench the strong base and inhibit the reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific solvent and base used. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature.
-
Phase Transfer Catalyst: For reactions involving a solid base like potassium carbonate in a solvent where it has low solubility, the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly beneficial. The PTC helps to transport the alkoxide from the solid phase to the organic phase where the reaction occurs. If you are using a PTC and the reaction is still slow, consider increasing the amount of PTC or ensuring it is of good quality.
Question 6: I am having difficulty purifying the final product. What are some effective purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting material, side products, and residual base or salts.
-
Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove inorganic salts and the base. This typically involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water.
-
Recrystallization: Recrystallization is often an effective method for purifying the final product.[3] Experiment with different solvent systems to find one that provides good recovery and purity. Common solvent systems for pyridine N-oxides include ethyl acetate/hexanes, acetone, or ethanol/water mixtures.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. The polarity can be adjusted based on the TLC analysis of the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control throughout the entire synthesis?
A1: The most critical parameters are:
-
Temperature: Each step has an optimal temperature range that must be maintained for safety and to maximize yield and minimize side reactions.
-
Stoichiometry of Reagents: The molar ratios of reactants, especially the oxidizing and nitrating agents, are crucial for achieving complete conversion without promoting side reactions.
-
Purity of Reagents and Solvents: Using high-purity, and where necessary, anhydrous reagents and solvents is essential for reproducible results.
Q2: Are there any specific analytical techniques that are particularly useful for monitoring this synthesis?
A2: Yes, a combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is an invaluable tool for qualitatively monitoring the progress of each reaction step by observing the consumption of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity, HPLC is highly effective.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product, as well as for identifying any isomeric impurities.[10]
Q3: What are the primary safety concerns I should be aware of?
A3: The main safety concerns are:
-
Exothermic Reactions: The N-oxidation and especially the nitration steps are highly exothermic and can lead to runaway reactions if not properly controlled.
-
Handling of Corrosive and Oxidizing Agents: Acetic acid, sulfuric acid, nitric acid, and hydrogen peroxide are all corrosive and/or strong oxidizers that require careful handling with appropriate PPE.
-
Instability of the Nitro Intermediate: 2,3-Dimethyl-4-nitropyridine N-oxide is a nitro-containing compound and should be treated as potentially explosive.[7] Avoid heat, shock, and friction. It is also classified with several health hazards.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-4-nitropyridine N-oxide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Caption: Workflow for the synthesis of 2,3-Dimethyl-4-nitropyridine N-oxide.
Detailed Steps:
-
N-Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylpyridine in glacial acetic acid.
-
Heat the solution to 70-80°C.
-
Slowly add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 85°C.
-
After the addition is complete, continue stirring at 70-80°C for the time determined by reaction monitoring (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture and carefully remove the acetic acid and water under reduced pressure. The crude 2,3-dimethylpyridine 1-oxide can often be used in the next step without further purification.
-
-
Nitration:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the crude 2,3-dimethylpyridine 1-oxide in concentrated sulfuric acid, and cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the internal temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 80-90°C and hold it at this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or another suitable base until the pH is approximately 7-8. The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetone.[3]
-
Data Summary
| Step | Key Reagents | Typical Temperature | Potential Issues | Key Monitoring Technique |
| N-Oxidation | 2,3-Dimethylpyridine, H₂O₂, Acetic Acid | 70-80°C | Incomplete reaction, H₂O₂ decomposition | TLC, GC |
| Nitration | 2,3-Dimethylpyridine 1-oxide, HNO₃, H₂SO₄ | 0-10°C (addition), 80-90°C (reaction) | Runaway reaction, Isomer formation | TLC, HPLC |
| SNAr | 2,3-Dimethyl-4-nitropyridine 1-oxide, CF₃CH₂OH, Base | Varies (often elevated) | Incomplete reaction, Base/solvent quality | TLC, HPLC |
References
-
Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available from: [Link]
- CN104592107B. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). OC-Praktikum. Available from: [Link]
-
PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. Available from: [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available from: [Link]
- den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
- CN104592107A. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
-
Wikipedia. (2023). 4-Nitropyridine N-oxide. Available from: [Link]
- Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286.
-
ResearchGate. (n.d.). Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). Available from: [Link]
- CN101648910B. (2011). Method for preparing 3,5-dimethylpyridine-N-oxide. Google Patents.
- Deady, L. W., & Korytsky, O. L. (1979). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society, Perkin Transactions 2, (6), 755-758.
- Boykin, D. W. (Ed.). (1991). 17O NMR spectroscopy in organic chemistry. CRC press.
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., ... & Abboud, K. A. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid–Trifluoroacetic Anhydride. Synthesis, 2005(01), 138-144.
- Aghi, A., Sau, S., & Kumar, A. (2023). Exploiting π and hydrogen bonding interactions of a strain-free pyridinium tetrafluoroborate salt for stereoselective synthesis of O-aryl glycosides. Organic Chemistry Frontiers, 10(1), 65-71.
-
ResearchGate. (n.d.). ¹H NMR spectra of the studied isomers. Available from: [Link]
- Jollie, D. M., & Harrison, P. G. (1996). An in situ IR study of the thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society, Faraday Transactions, 92(15), 2733-2738.
-
Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Master Organic Chemistry. Available from: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Available from: [Link]
- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
-
ResearchGate. (n.d.). ¹H NMR spectra of the studied isomers. Available from: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available from: [Link]
- Darvas, F., Hessel, V., & Dorman, G. (Eds.). (2010).
-
YouTube. (2021). Proton NMR Analysis to identify Isomers. Available from: [Link]
- Choudary, B. M., Sridhar, C., & Sateesh, M. (2003). Oxidation of tertiary amines to N-oxides with H2O2 catalyzed by Ru-PVP/γ-Al2O3. Journal of Chemical Sciences, 115(5-6), 617-621.
-
Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Available from: [Link]
-
Henan Kanbei Chemical Co.,LTD. (n.d.). 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide. Available from: [Link]
-
Indian Academy of Sciences. (n.d.). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Available from: [Link]
Sources
- 1. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Dimethyl-4-nitropyridine N-Oxide | 37699-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this multi-step synthesis. Drawing upon established chemical principles and practical laboratory experience, this document aims to provide clear, actionable solutions to enhance the yield, purity, and safety of your synthesis.
The synthesis of this compound is a critical step in the production of proton pump inhibitors like Lansoprazole.[1] The most common synthetic routes involve the initial N-oxidation of 2,3-dimethylpyridine, followed by the introduction of a suitable leaving group at the 4-position (typically a nitro or chloro group), and culminating in a nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol. Each of these steps presents unique challenges and potential for side product formation.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis.
Q1: My N-oxidation of 2,3-dimethylpyridine is sluggish and gives a low yield. What are the likely causes?
A1: A slow or low-yielding N-oxidation can be attributed to several factors:
-
Purity of the Oxidizing Agent: Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can degrade over time. It is crucial to use a freshly opened or properly stored batch. The primary byproduct of m-CPBA is m-chlorobenzoic acid, which does not interfere with the oxidation but indicates the consumption of the active reagent.[2]
-
Reaction Temperature: While the reaction is exothermic, maintaining an appropriate temperature is key. Too low a temperature will slow the reaction rate, while excessive heat can lead to decomposition of the oxidizing agent and potential side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Halogenated solvents like dichloromethane or chloroform are commonly used.
Q2: I am observing an unexpected and highly exothermic reaction during the substitution step. What is happening and how can I prevent it?
A2: An unexpected exotherm, and in extreme cases, a runaway reaction or explosion, has been reported during the synthesis of the target molecule from 2,3-dimethyl-4-nitropyridine N-oxide.[3] This is often attributed to the decomposition of the nitroaromatic starting material, which can be initiated by local hot spots or the presence of certain bases.
-
Mitigation Strategies:
-
Controlled Reagent Addition: Add the base or the nucleophile (2,2,2-trifluoroethanol) slowly and at a controlled temperature.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent the formation of localized hot spots.
-
Proper Heat Management: Use an ice bath or other cooling methods to dissipate the heat generated during the reaction.
-
Q3: After the work-up of the final substitution reaction, my product is contaminated with a significant amount of a water-soluble impurity. What could it be?
A3: A common water-soluble impurity is the salt of the base used in the reaction (e.g., potassium carbonate, sodium hydroxide). Another possibility is the hydrolysis product, 4-hydroxy-2,3-dimethylpyridine N-oxide , which can form if there is excess water in the reaction mixture or during work-up.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed breakdown of common side products, their likely origin, and strategies for their prevention and removal.
Side Product Profile
| Side Product | Structure | Typical Analytical Signature (e.g., in LC-MS) | Likely Stage of Formation |
| 2,3-Dimethyl-4-nitropyridine N-oxide | M+H+ corresponding to C7H8N2O3 | Incomplete Substitution Reaction | |
| 4-Chloro-2,3-dimethylpyridine N-oxide | M+H+ corresponding to C7H8ClNO | Incomplete Substitution Reaction | |
| 4-Hydroxy-2,3-dimethylpyridine N-oxide | M+H+ corresponding to C7H9NO2 | Substitution Reaction | |
| 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine | M+H+ corresponding to C9H10F3NO | Substitution Reaction | |
| Isomeric Substitution Products | Same M+H+ as the desired product, but different retention time | Substitution Reaction |
Unreacted Starting Material: 2,3-Dimethyl-4-nitropyridine N-oxide or 4-Chloro-2,3-dimethylpyridine N-oxide
-
Cause: Incomplete nucleophilic aromatic substitution. This can be due to:
-
Insufficient reaction time or temperature.
-
Deactivation of the nucleophile (2,2,2-trifluoroethoxide) by moisture.
-
Use of a weak base that does not sufficiently deprotonate the 2,2,2-trifluoroethanol.
-
-
Troubleshooting & Prevention:
-
Optimize Reaction Conditions: Increase the reaction time or temperature cautiously, while monitoring for decomposition.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. The presence of water can consume the base and lead to the formation of the 4-hydroxy side product.
-
Choice of Base: Employ a sufficiently strong base, such as sodium hydride or potassium tert-butoxide, to ensure complete formation of the trifluoroethoxide nucleophile.
-
-
Purification: These unreacted starting materials can often be separated from the desired product by column chromatography or recrystallization.
Hydrolysis Product: 4-Hydroxy-2,3-dimethylpyridine N-oxide
-
Cause: Nucleophilic attack by water or hydroxide ions on the 4-position of the pyridine N-oxide intermediate. This is a competitive reaction with the desired substitution by 2,2,2-trifluoroethoxide.
-
Troubleshooting & Prevention:
-
Strict Moisture Control: As mentioned above, ensure all reagents and solvents are anhydrous.
-
Work-up Procedure: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at a low temperature and minimize the contact time.
-
-
Purification: The 4-hydroxy derivative is generally more polar than the desired product and can be removed by column chromatography or by washing the organic extract with a mildly acidic aqueous solution to protonate the hydroxyl group and increase its water solubility.
Deoxygenation Product: 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine
-
Cause: The N-oxide functional group can be reduced (deoxygenated) under certain conditions.[4][5] This can be promoted by:
-
The presence of reducing agents.
-
Certain transition metal catalysts.
-
High reaction temperatures in the presence of specific reagents.
-
-
Troubleshooting & Prevention:
-
Avoid Reducing Agents: Scrutinize all reagents and catalysts for any that could have reducing properties.
-
Temperature Control: Avoid excessive temperatures during the substitution reaction and subsequent work-up.
-
-
Purification: The deoxygenated product has a significantly different polarity compared to the N-oxide and can be separated by column chromatography.
Isomeric Substitution Products
-
Cause: While the 4-position of the pyridine N-oxide is electronically activated for nucleophilic attack, substitution at the 2-position is also possible.[6] This can occur if:
-
The starting material contains isomeric impurities (e.g., 2-nitro- or 2-chloro-2,3-dimethylpyridine N-oxide).
-
The reaction conditions promote rearrangement or attack at the 2-position.
-
-
Troubleshooting & Prevention:
-
Purity of Starting Materials: Ensure the purity of the 2,3-dimethyl-4-substituted-pyridine N-oxide intermediate.
-
Reaction Control: Lowering the reaction temperature may improve the regioselectivity of the substitution.
-
-
Purification: Isomeric products can be challenging to separate due to their similar physical properties. High-performance column chromatography or fractional crystallization may be required.
III. Reaction Pathway and Side Product Formation
The following diagram illustrates the main synthetic pathway and the points at which common side products can arise.
Caption: Synthetic pathway and formation of common side products.
IV. Experimental Protocols
Protocol 1: N-Oxidation of 2,3-Dimethylpyridine
-
Dissolve 2,3-dimethylpyridine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve m-CPBA (1.1 to 1.5 equivalents) in the same solvent and add it dropwise to the pyridine solution over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2,3-dimethylpyridine N-oxide.
Protocol 2: Synthesis of 2,3-Dimethyl-4-nitropyridine N-oxide
-
To a stirred solution of 2,3-dimethylpyridine N-oxide in concentrated sulfuric acid, cool the mixture to 0-5 °C.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid) dropwise, keeping the temperature below 10 °C.[7][8]
-
After the addition, allow the reaction to proceed at a controlled temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize it with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash it with cold water, and dry it to obtain 2,3-dimethyl-4-nitropyridine N-oxide.
Protocol 3: Synthesis of this compound
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2,2,2-trifluoroethanol to a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2,2-trifluoroethoxide.
-
Add 2,3-dimethyl-4-nitropyridine N-oxide (or the corresponding 4-chloro derivative) to the reaction mixture in portions.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
V. References
-
CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Available at:
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]
-
CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Available at:
-
Taylor & Francis Online. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. Available at: [Link]
-
ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Available at: [Link]
-
Google Patents. Preparation method of lansoprazole acid degradation impurities. Available at:
-
Google Patents. Process for the preparation of 4-chloropyridine-n-oxides. Available at:
-
ResearchGate. Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). Available at: [Link]
-
Baran Lab, Scripps Research. Pyridine N-Oxides. Available at: [Link]
-
ResearchGate. Deoxygenation of pyridine N‐oxides. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. Available at: [Link]
-
IJMCA. Medicinal Chemistry & Analysis. Available at: [Link]
-
ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]
-
RSC Publishing. Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2,3-Dimethyl-4-nitropyridine-N-oxide | C7H8N2O3 | CID 148223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. baranlab.org [baranlab.org]
- 7. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Troubleshooting guide for pyridine N-oxide deoxygenation reactions
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyridine N-oxide deoxygenation reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during this fundamental transformation in organic synthesis. As Senior Application Scientists, we understand that achieving high yields and purity requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete or Stalled Reaction
Question: My pyridine N-oxide deoxygenation is not going to completion, and I observe a significant amount of starting material even after prolonged reaction times. What are the likely causes and how can I resolve this?
Answer: Incomplete conversion is a common issue in deoxygenation reactions and can stem from several factors, ranging from reagent selection to reaction conditions. Here’s a systematic approach to troubleshooting this problem:
1. Re-evaluate Your Reagent System:
The choice of deoxygenating agent is critical and highly dependent on the substrate's electronic and steric properties.
-
For Robust Substrates: Traditional reagents like phosphorus trichloride (PCl₃) or catalytic hydrogenation are often effective. However, pyridine N-oxides are known to be remarkably resistant to some reduction methods that work well for tertiary aliphatic amine oxides, a characteristic attributed to the resonance within the pyridine ring.[1] If you are using a milder reagent, it may not be potent enough for your specific substrate.
-
For Sensitive Functional Groups: If your substrate contains sensitive functional groups that are incompatible with harsh reagents, consider modern, milder methods. These include palladium-catalyzed transfer oxidation using trialkylamines, which has shown broad functional group tolerance.[2] Other options are visible-light photoredox catalysis or electrochemical methods, which often proceed under milder conditions.[3][4]
2. Optimize Reaction Conditions:
-
Temperature: Many deoxygenation reactions are temperature-sensitive. For instance, reductions using sulfur dioxide require elevated temperatures, typically in the range of 70 to 110 °C, to proceed effectively.[1] If you are running your reaction at room temperature, a gradual increase in temperature might be necessary. Conversely, some reactions may suffer from side reactions at higher temperatures, so careful optimization is key.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. For palladium-catalyzed deoxygenation, acetonitrile (MeCN) has been identified as an optimal solvent.[2] For reductions with sulfur dioxide, water or a substantially water-miscible polar solvent is required.[1] Ensure your solvent is appropriate for the chosen reagent system and that your starting material is fully dissolved.
-
Catalyst and Ligand (for catalytic reactions): In palladium-catalyzed systems, both the palladium source and the ligand are crucial for reactivity. Studies have shown that ferrocene-based diphosphine ligands like dppf are particularly effective, while other common ligands such as BINAP or Xantphos may be inactive.[2] If you are using a catalytic system, ensure the catalyst is active and consider screening different ligands.
Troubleshooting Workflow for Incomplete Conversion:
Sources
- 1. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 2. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Deoxygenation of Aza-aromatics [organic-chemistry.org]
How to avoid unexpected exothermic reactions with nitro compounds in synthesis
A Guide to Preventing and Managing Unexpected Exothermic Events
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with nitro compounds. Its purpose is to serve as a technical resource for identifying, preventing, and responding to potential thermal hazards during chemical synthesis. The information herein is synthesized from established safety literature, academic publications, and documented industrial incidents to provide actionable, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard
This section addresses the fundamental principles governing the reactivity of nitro compounds.
Q1: What makes nitro compounds so susceptible to unexpected exothermic reactions?
A1: The susceptibility of nitro compounds to exothermic decomposition stems from their inherent molecular structure. The nitro group (-NO₂) is an "energy-rich" functional group. The bond between the nitrogen and oxygen atoms (N-O) is relatively weak, while the bonds formed during decomposition (e.g., in N₂, CO₂, H₂O) are significantly stronger. This large difference in bond energy results in a substantial release of heat (a high heat of decomposition) when the molecule breaks down.[1] Many nitro compound decompositions are also autocatalytic, meaning a product of the decomposition acts as a catalyst for further decomposition, creating a dangerous feedback loop that can lead to a thermal runaway.[2]
Q2: What are the primary triggers for a runaway reaction involving a nitro compound?
A2: A runaway reaction is typically initiated when the rate of heat generation from the reaction exceeds the rate of heat removal.[3] Key triggers include:
-
Contamination: Impurities can dramatically lower the decomposition temperature of a nitro compound. Common culprits include strong acids (e.g., residual sulfuric acid from nitration), bases, salts, and metals.[4] Aromatic nitro compounds are particularly incompatible with bases.
-
Inadequate Cooling: A failure in the cooling system, poor heat transfer due to reactor geometry, or simply underestimating the reaction's exotherm can lead to a rapid temperature increase.[5]
-
Accumulation of Reactants: In semi-batch processes, if a reagent is added too quickly or if poor mixing prevents it from reacting immediately, it can accumulate.[2] A sudden reaction of this built-up material can overwhelm the cooling system.
-
Localized Hotspots: Poor agitation can create localized areas of high temperature, which can initiate decomposition that then propagates through the entire mixture.[6]
Q3: What is "autocatalytic decomposition" and why is it particularly dangerous?
A3: Autocatalytic decomposition is a process where one of the reaction products catalyzes the decomposition reaction itself. For many nitroaromatic compounds, nitrogen dioxide (NO₂) can be a product of initial decomposition. This NO₂ can then react with other starting material, accelerating the rate of decomposition and heat release.[7] This creates a positive feedback loop: decomposition generates a catalyst, which speeds up decomposition, which generates more catalyst, and so on. This can cause a deceptively slow initial reaction to suddenly and violently accelerate, leading to an explosion. Identifying the potential for autocatalysis is a critical part of a thermal hazard assessment.[2]
Section 2: Troubleshooting Guide - Responding to Real-Time Events
This section provides guidance for specific scenarios that may be encountered during an experiment.
Q4: I'm running a nitration and the temperature is rising faster than expected, exceeding my set point. What should I do?
A4: This is a critical situation indicating a potential loss of control. Your immediate goal is to stop the heat generation and increase heat removal.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent or any other reactant.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt.
-
Alert Personnel: Inform colleagues and your supervisor immediately. Prepare for an emergency evacuation.
-
Prepare to Quench: If the temperature continues to rise uncontrollably despite maximum cooling, a quench may be necessary. This is a high-risk step and should only be performed if a pre-planned quench procedure exists. A common method is to add a large volume of a cold, inert solvent or a chemical quencher to rapidly dilute and cool the reaction.[8][9]
Follow-Up Analysis:
-
Was the reagent added too quickly?
-
Is the stirring efficient?
-
Was the cooling bath prepared correctly and at the right temperature?
-
Was the starting material pure?
Q5: My reaction mixture has unexpectedly changed color (e.g., turned dark brown or black). What could this indicate?
A5: A sudden, dark color change often signifies the onset of decomposition. Many nitro compound decomposition pathways involve the formation of complex, tar-like materials and nitrogen oxides (which can be brown).
Immediate Actions:
-
Observe the Temperature: Check for any corresponding temperature increase. A color change preceding a temperature spike is a serious warning sign.
-
Stop Heating/Increase Cooling: Immediately remove any heat source and apply cooling as a precaution.
-
Take a Sample (with extreme caution): If it can be done safely, take a small, quenched sample for later analysis (e.g., TLC, LCMS) to identify potential side products.
-
Document Everything: Note the exact time, temperature, and visual appearance of the reaction when the color change occurred.
Follow-Up Analysis:
-
Decomposition products may be forming. A thermal analysis of your reaction mixture using Differential Scanning Calorimetry (DSC) is highly recommended to determine the onset temperature of decomposition.[10]
-
The reaction may be more sensitive to temperature than anticipated.
Q6: I've noticed unexpected gas evolution from my reaction. What should I do?
A6: Unexpected gas evolution is a sign of a potential secondary or decomposition reaction. The gases produced (e.g., NOx, CO, CO₂) can be toxic and can rapidly pressurize the vessel.[11]
Immediate Actions:
-
Ensure Adequate Ventilation: Confirm the reaction is being conducted in a properly functioning chemical fume hood.[12]
-
Check for Pressure Build-up: If using a sealed system, monitor the pressure immediately. Be prepared for an emergency pressure release to a safe vent if necessary.
-
Follow Temperature Spike Protocol: Treat this event with the same seriousness as a temperature spike. Stop reagent addition and maximize cooling.
Follow-Up Analysis:
-
The gas could be from the desired reaction or a hazardous side reaction. Identify the gas if possible (e.g., color, pH paper for acidic gases like NOx).
-
This indicates the reaction parameters may be incorrect, potentially leading to decomposition. Re-evaluate the process temperature and reagent concentrations.
Section 3: Proactive Safety Protocols & Best Practices
Preventing exothermic events begins with thorough planning and characterization.
Protocol 1: Pre-synthesis Thermal Hazard Assessment
Before any new reaction involving a nitro compound is performed, a systematic hazard assessment is crucial. This workflow helps in making a "Go/No-Go" decision.
Caption: Go/No-Go Decision Workflow for Nitro Compound Synthesis.
Protocol 2: Step-by-Step Reaction Calorimetry for a Nitration
Reaction calorimetry (RC) is essential for safe scale-up as it measures the heat flow in real-time.[13]
-
Calibration: Calibrate the reaction calorimeter (e.g., an RC1) by generating a known amount of heat and measuring the instrument's response. This establishes the overall heat transfer coefficient (U).
-
Charge Initial Reagents: Charge the substrate and solvent to the reactor. Begin stirring and bring the mixture to the desired initial temperature.
-
Initiate Dosing: Begin a slow, controlled addition of the nitrating agent at a pre-determined rate.
-
Monitor Real-Time Data: Continuously monitor:
-
Heat Flow (q): This is the primary output, showing the rate of energy release. A sharp increase indicates the reaction is proceeding.
-
Reactor Temperature (Tr): This should remain close to the setpoint (Tj). A deviation indicates the cooling is not keeping up.
-
Jacket Temperature (Tj): Shows the temperature of the cooling fluid.
-
-
Calculate Accumulation: The difference between the heat that would be generated if the dosed reagent reacted instantly and the heat that is actually being removed gives a measure of reactant accumulation. High accumulation is a significant hazard.
-
End of Dosing: After addition is complete, monitor the heat flow until it returns to the baseline. This ensures all the added reagent has reacted.
-
Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. Use the data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the reaction would reach if cooling were to fail. This is a critical parameter for assessing safety on a larger scale.
Section 4: Scale-Up Considerations
Scaling a reaction from a 1 L flask to a 100 L vessel introduces significant challenges.
Q7: Why is a reaction that was safe on a 100g scale potentially dangerous at a 10kg scale?
A7: The primary reason is the change in the surface-area-to-volume ratio.[14][15]
-
Volume increases by the cube of the reactor's radius (r³). The potential for heat generation is proportional to the volume.
-
Surface Area (for heat transfer) increases by the square of the radius (r²). The capacity for heat removal is proportional to this area.
This means that as you scale up, your ability to generate heat increases much faster than your ability to remove it. A small temperature fluctuation that was easily controlled in the lab can become an uncontrollable runaway in a large reactor.[3]
Table 1: Impact of Scale-Up on Reactor Properties
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) | Change Factor | Implication |
| Volume | 1 L | 100 L | 100x | Potential for heat generation increases 100-fold. |
| Surface Area | ~0.06 m² | ~1.3 m² | ~21.5x | Heat removal capability increases only ~22-fold. |
| SA:V Ratio | ~60 m⁻¹ | ~13 m⁻¹ | ~4.6x Decrease | Significantly less efficient heat transfer per unit volume. |
Q8: What are the key engineering controls needed for safely scaling up reactions with nitro compounds?
A8: Robust engineering controls are non-negotiable for pilot plant and manufacturing scales.
-
High-Efficiency Cooling: Use of jacketed reactors with high-flow thermal fluids. Avoid using brine or water in cooling coils inside the reactor if a leak could cause a violent reaction with the contents.[16]
-
Controlled Dosing Systems: Use high-precision pumps to ensure the addition rate is strictly controlled. Link the pump to a temperature probe to automatically stop addition if the temperature exceeds a set limit.
-
Emergency Relief Systems: The reactor must be equipped with a properly sized rupture disc and/or relief valve vented to a safe location or a quench tank.[17]
-
Redundant Monitoring: Have multiple, independent temperature and pressure sensors.
-
Emergency Quench System: A pre-loaded vessel containing a quench solution that can be rapidly discharged into the reactor in an emergency.
Caption: Causal factors leading to a thermal runaway event.
References
- American Chemical Society (ACS). Safety in Academic Chemistry Laboratories, 8th ed. Washington, D.C. [URL: https://www.acs.
- Center for Chemical Process Safety (CCPS). Guidelines for Chemical Reactivity Evaluation and Application to Process Design. American Institute of Chemical Engineers (AIChE). [URL: https://www.aiche.
- METTLER TOLEDO. Heat Transfer and Process Scale-up. [URL: https://www.mt.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry (ACS Symposium Series, Vol. 1155). American Chemical Society. [URL: https://pubs.acs.org/isbn/9780841228870]
- Stanford University Environmental Health & Safety. (2023). Scale Up Safety. [URL: https://ehs.stanford.edu/wp-content/uploads/Scale-Up-Safety.pdf]
- OSHA. Process Safety Management of Highly Hazardous Chemicals standard (29 CFR 1910.119). [URL: https://www.osha.gov/process-safety-management]
- Pasquet, V. Runaway reactions, case studies, lessons learned. French Ministry for a sustainable development - BARPI. [URL: https://aria.developpement-durable.gouv.fr/wp-content/files/2013/09/Runaway_reactions_ARIA_43883_GB_2013.pdf]
- Cornell University Environmental Health and Safety. Appendix K - Incompatible Chemicals. [URL: https://ehs.cornell.
- Gexcon. Runaway Reaction - Gexcon Incident Investigation. [URL: https://www.gexcon.
- The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [URL: https://www.thechemicalengineer.
- U.S. Chemical Safety Board (CSB). Safety Video: "Runaway: Explosion at T2 Laboratories". [URL: https://www.csb.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [URL: https://nap.nationalacademies.org/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical]
Sources
- 1. Chemical Reactivity Hazards - Standards | Occupational Safety and Health Administration [osha.gov]
- 2. researchgate.net [researchgate.net]
- 3. fauske.com [fauske.com]
- 4. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. TNT - Wikipedia [en.wikipedia.org]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. Understanding Reactive Chemical Hazards - Prime Process Safety Center [primeprocesssafety.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mt.com [mt.com]
- 16. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 17. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
Technical Support Center: Optimizing Catalyst Choice for Substituted Pyridine Synthesis
Welcome to the Technical Support Center for catalyst optimization in substituted pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Pyridine scaffolds are cornerstones of medicinal chemistry and materials science, yet their synthesis can be challenging.[1][2] This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic selection of catalysts and reaction pathways for pyridine functionalization.
Q1: What are the primary catalytic strategies for synthesizing substituted pyridines?
A1: Modern synthetic chemistry offers several powerful catalytic routes. The choice depends on the desired substitution pattern and available starting materials.
-
Transition-Metal Catalyzed Cross-Coupling: This is the most prevalent strategy, forming C-C and C-X bonds. Key reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These typically involve coupling a (hetero)aryl halide or triflate with a suitable organometallic reagent.[3][4] Palladium is the workhorse catalyst, though nickel is a valuable, cost-effective alternative.[5][6]
-
C-H Functionalization: This atom-economical approach forms new bonds by directly activating a C-H bond on the pyridine ring, avoiding the need for pre-functionalized starting materials.[2] This method is powerful for late-stage functionalization. Regioselectivity can be a challenge but is often controlled by directing groups or specialized ligands.[5][7][8]
-
Ring Construction (Cycloaddition/Condensation): These methods build the pyridine ring from acyclic precursors.[9] Classic named reactions like the Hantzsch or Kröhnke pyridine syntheses fall into this category.[10][11][12] Catalysis, including the use of bifunctional noble metal-solid acid catalysts, can facilitate these transformations.[13]
-
Activation via N-Oxides: Pyridine N-oxides can be used to alter the electronic properties of the ring, facilitating regioselective C2-alkylation or arylation.[13][14] This is a valuable strategy to overcome common issues with 2-pyridyl organometallics in cross-coupling.[3][14]
Q2: How do I choose between a Palladium, Nickel, or Copper catalyst for a cross-coupling reaction?
A2: This is a critical decision that balances reactivity, cost, and substrate scope.
-
Palladium (Pd): The most versatile and widely used catalyst. It offers a vast library of well-behaved ligands, excellent functional group tolerance, and predictable reactivity. However, it is the most expensive. It is the first choice for complex, high-value molecules where reliability is paramount.
-
Nickel (Ni): A more cost-effective and highly reactive alternative. Ni catalysts can often cleave stronger bonds (e.g., C-O) and are particularly useful for C3-H functionalization when paired with a directing ligand.[5][6] However, Ni-catalyzed reactions can be more sensitive to air and moisture and may require more rigorous optimization.
-
Copper (Cu): Often used in C-N and C-O bond-forming reactions (e.g., Ullmann condensation). Copper catalysis is also instrumental in the functionalization of pyridine N-oxides.[13] It is significantly cheaper than palladium but often requires higher catalyst loadings and temperatures.
Catalyst Selection Decision Workflow This diagram illustrates a simplified decision-making process for choosing a catalyst system.
Caption: Catalyst selection workflow based on desired bond formation.
Part 2: Troubleshooting Guides
This section is formatted to address specific experimental failures.
Problem 1: My Suzuki-Miyaura cross-coupling with a 2-halopyridine gives low to no yield.
This is a classic and frequent challenge known as the "2-pyridyl problem".[3] The issue often stems from the instability of the required pyridine-2-boronic acids and their poor reactivity in the catalytic cycle.[3][15]
-
Q: What is the underlying cause of the "2-pyridyl problem"?
-
A: The nitrogen atom at the 2-position can chelate to the palladium center, inhibiting the catalytic cycle. Furthermore, 2-pyridyl boronic acids are prone to rapid protodeboronation (loss of the boron group), reducing the concentration of the active nucleophile.[15]
-
-
Q: How can I overcome this?
-
A1: Use an Alternative Boron Reagent: Switch from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA esters) or a trifluoroborate salt (BF3K). These are often more robust and less prone to degradation.
-
A2: Switch the Nucleophile Entirely: Pyridine-2-sulfinates have emerged as exceptionally effective coupling partners that are stable and highly reactive, offering a superior alternative to boronates for this specific challenge.[15]
-
A3: Choose the Right Ligand: Bulky, electron-rich phosphine ligands are critical. Ligands like tBu3P or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step and prevent catalyst inhibition.
-
A4: Use a Pyridine N-Oxide: An alternative strategy is to perform the coupling on the corresponding pyridine N-oxide.[14] The N-oxide deactivates the nitrogen lone pair, preventing catalyst inhibition. The resulting 2-arylpyridine N-oxide can then be easily reduced back to the desired pyridine.[14]
-
Problem 2: My C-H functionalization reaction has poor regioselectivity, yielding a mixture of C2, C3, and C4 isomers.
A: Regioselectivity in C-H functionalization is dictated by the inherent electronics of the pyridine ring and the mechanism of the catalyst system.
-
Q: What factors control the position of functionalization?
-
Q: How can I direct the reaction to a specific position?
-
A1: Use a Directing Group: Installing a directing group (DG) on the pyridine (e.g., at the nitrogen or a carbon atom) can force the catalyst to activate a specific C-H bond via chelation. This is a common strategy for achieving C3 functionalization.[5][6]
-
A2: Leverage Steric Hindrance: Bulky substituents on the pyridine ring can block certain positions, sterically favoring reaction at less hindered sites.[7]
-
A3: Employ a Specialized Catalyst System: Certain catalyst systems are designed to override the natural electronic bias. For example, Iridium-catalyzed borylation or alkylation can favor the C3 position.[8] A Ni-Al heterobimetallic catalyst has also been developed for C3-alkenylation.[5][6]
-
Problem 3: My reaction is complete, but the final product is contaminated with palladium.
A: Removing residual palladium is a critical step, especially in drug development, to meet regulatory guidelines.[16]
-
Q: What are the best methods for palladium removal?
-
A1: Chromatography: Standard silica gel chromatography is often the first step but may not be sufficient.
-
A2: Metal Scavengers: These are solid-supported materials with functional groups that chelate strongly to palladium (e.g., thiol- or amine-functionalized silica). Stirring the crude product solution with a scavenger and then filtering is a highly effective method.
-
A3: Activated Carbon: Treatment with activated carbon can adsorb residual palladium, although it may sometimes adsorb the product as well, requiring careful optimization.
-
A4: Recrystallization: If your product is a solid, recrystallization is an excellent final purification step that can significantly reduce metal content.
-
Part 3: Experimental Protocols & Data
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling of a 2-Chloropyridine
This protocol is a self-validating starting point for optimization.
1. Reagent Preparation and Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand, if required.
-
Add the arylboronic acid (1.2-1.5 equivalents), the 2-chloropyridine derivative (1.0 equivalent), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
2. Reaction Execution:
-
Add the degassed solvent (e.g., Toluene, Dioxane, or DMF/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
3. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification and Validation:
-
Purify the crude product by flash column chromatography on silica gel.
-
Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Table 1: Comparison of Common Palladium Catalysts for Pyridine Synthesis
| Catalyst Precursor | Common Ligand(s) | Typical Applications | Key Considerations |
| Pd(PPh₃)₄ | None (pre-formed) | Suzuki, Stille, Sonogashira | Air-sensitive; requires higher temperatures. |
| Pd₂(dba)₃ | Biaryl Phosphines (XPhos, SPhos) | Buchwald-Hartwig, Suzuki | Air-stable precursor; must be paired with a ligand. |
| Pd(OAc)₂ | P(t-Bu)₃, PCy₃ | Suzuki, Heck, N-Oxide coupling[14] | Versatile and common precursor; requires in-situ reduction to Pd(0). |
| Pd(dppf)Cl₂ | dppf (built-in) | Suzuki, Negishi | Robust, air-stable catalyst for a range of couplings. |
Simplified Catalytic Cycle for Suzuki Coupling
This diagram outlines the key mechanistic steps.
Caption: Key steps in the Palladium-catalyzed Suzuki-Miyaura cycle.
References
-
Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]
-
meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access. [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. ChemRxiv. [Link]
-
A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Open Chemistry. [Link]
-
Pyridine Synthesis and Reactions. Assiut University. [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. ChemRxiv. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! The Organic Chemist. [Link]
-
Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. baranlab.org [baranlab.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. ijpsonline.com [ijpsonline.com]
- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 13. Pyridine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds
Welcome to the dedicated support center for researchers, chemists, and drug development professionals facing the unique and often complex challenges of purifying fluorinated heterocyclic compounds. The judicious incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, offering profound benefits in metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same benefits introduce significant hurdles in purification.
This guide is structured to provide direct, actionable solutions to common problems. It moves from immediate troubleshooting for bench-level issues to broader strategic considerations in purification methodology.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you may be encountering during your purification workflows.
Problem 1: Poor Separation or Co-elution in Column Chromatography
You Observe: Your target compound is eluting with impurities, showing as overlapping spots on TLC or inseparable peaks in flash or HPLC chromatography.
Probable Causes & Solutions:
-
Cause A: Inappropriate Solvent System. The high electronegativity of fluorine can dramatically alter a molecule's polarity in non-intuitive ways. Standard solvent systems like ethyl acetate/hexanes may not provide sufficient selectivity.
-
Solution 1: Systematic TLC Analysis. Before scaling to a column, rigorously screen a diverse range of solvent systems on TLC. If your compound streaks or has a very low Rf, consider adding a polar modifier. Conversely, for fast-eluting compounds, decrease the mobile phase polarity.[3]
-
Solution 2: Switch Solvent Selectivity. If adjusting polarity fails, change the nature of the solvents. For example, substitute ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane to alter the hydrogen bonding and dipole interactions between your analytes and the mobile phase.
-
-
Cause B: Unsuitable Stationary Phase. Standard silica gel may not be the optimal choice for resolving closely related fluorinated compounds.
-
Solution 1: Consider Reverse-Phase Chromatography. Many fluorinated compounds are lipophilic and respond well to C8 or C18 reverse-phase silica. This is particularly effective for separating non-polar impurities from a moderately polar fluorinated target.
-
Solution 2: Employ Specialized Fluorinated Phases. For challenging separations, columns with fluorinated stationary phases (e.g., C8-Fluorine or pentafluorophenyl (PFP)) can provide unique selectivity.[4][5][6] These phases leverage dipole-dipole interactions and potential "fluorous-fluorous" affinity to resolve compounds that are inseparable on traditional phases.[5][7][8]
-
-
Cause C: Column Overloading. Exceeding the capacity of the column is a common reason for poor separation.
-
Solution: Reduce Sample Load. As a rule of thumb, the crude material load should be between 1-5% of the mass of the stationary phase.[3] For difficult separations, this should be closer to 1% or less.
-
Problem 2: Compound Degradation on the Column
You Observe: Your yield is significantly lower than expected, and TLC analysis of the collected fractions shows new, unwanted spots.
Probable Causes & Solutions:
-
Cause A: Acidity of Silica Gel. Standard silica gel is weakly acidic (pH ~4-5) due to surface silanol groups.[9] This can be sufficient to degrade acid-sensitive functional groups common in heterocyclic chemistry (e.g., acetals, Boc-protecting groups, or certain N-oxides).
-
Solution 1: Neutralize the Silica/Mobile Phase. Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[3] This deactivates the acidic sites on the silica gel, preventing on-column degradation.
-
Solution 2: Use Alternative Stationary Phases. Switch to neutral or basic alumina, or use a reverse-phase C18 column, which operates under neutral pH conditions.
-
-
Cause B: Instability to Solvent. The compound may be unstable in the chosen eluent over the time course of the purification.
-
Solution: Expedite Purification. Use a faster flow rate or a steeper solvent gradient to minimize the compound's residence time on the column. Flash chromatography is inherently advantageous here over traditional gravity chromatography.
-
Problem 3: Product is Volatile or Difficult to Crystallize
You Observe: You experience significant product loss during solvent removal (rotary evaporation), or the purified compound oils out instead of forming a solid.
Probable Causes & Solutions:
-
Cause A: Increased Volatility. Fluorination often lowers the boiling point of a molecule compared to its hydrocarbon analog, leading to loss under vacuum.
-
Solution 1: Careful Solvent Removal. Remove the solvent at the lowest possible temperature and with carefully controlled vacuum. Avoid leaving the flask on the rotary evaporator after the solvent is gone.
-
Solution 2: Alternative Isolation. Consider precipitating the compound from the column fractions by adding an anti-solvent, bypassing the evaporation step altogether.
-
-
Cause B: Crystallization Inhibition. The unique intermolecular forces of fluorinated compounds can frustrate crystal lattice formation.
-
Solution 1: Use an Anti-Solvent Approach. Dissolve the purified oil in a minimum amount of a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed.[10] Allow the solution to stand, often at a reduced temperature, to promote crystal growth.
-
Solution 2: Screening and Seeding. Systematically screen a wide array of solvents and solvent mixtures. If even a tiny amount of solid is ever obtained, retain it as a seed crystal for future batches.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are fluorinated heterocycles so challenging to purify compared to their non-fluorinated analogs?
A1: The challenges stem directly from the unique properties of the fluorine atom. Its extreme electronegativity alters the molecule's dipole moment and reduces its polarizability. This can lead to weaker interactions with standard silica gel, causing compounds to elute faster than expected. It also makes molecules more lipophilic and sometimes more volatile. Furthermore, subtle changes from adding fluorine can create isomers with very similar physical properties, making them difficult to resolve.[1]
Q2: When should I consider Supercritical Fluid Chromatography (SFC) over standard HPLC?
A2: SFC is an excellent alternative to both normal and reverse-phase HPLC, particularly for fluorinated compounds.[11][12] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[12][13][14] Consider SFC when:
-
You need to separate chiral fluorinated compounds. SFC is a leading technique for chiral separations.
-
Your compound has poor solubility in typical HPLC solvents.
-
You want a "greener" purification method with significantly less organic solvent waste.
-
You are struggling with the separation of closely related isomers or highly non-polar compounds.
Q3: What are "fluorous" stationary phases and how do they work?
A3: Fluorous stationary phases are typically silica gel modified with perfluoroalkyl chains.[8] They work on the principle of "fluorous affinity," where highly fluorinated molecules prefer to interact with other highly fluorinated molecules.[7][8] This provides a unique separation mechanism, distinct from standard hydrophobic or polar interactions. They are most effective for purifying highly fluorinated compounds from non-fluorinated reactants or byproducts. A typical workflow involves eluting non-fluorinated compounds first with a conventional organic solvent, then eluting the desired fluorinated product with a fluorinated solvent.[7]
Q4: How can I effectively remove residual trifluoromethanesulfonic acid (TfOH or triflic acid) from my product?
A4: Triflic acid is a corrosive superacid and a common reagent in fluorination chemistry that can be difficult to remove.[15]
-
Aqueous Workup: The most common method is to quench the reaction mixture carefully with ice water or a saturated sodium bicarbonate solution and extract the product into an organic solvent.[15]
-
Non-Aqueous Methods: If your product is water-sensitive, you can try co-distillation. After removing the bulk of the triflic acid under reduced pressure, add a high-boiling solvent like toluene and re-evaporate; repeat this process multiple times to azeotropically remove the traces.[16] Another strategy is to pass a solution of the crude product through a plug of basic alumina or a strong anion exchange (SAX) resin.
Section 3: Data & Visualizations
Table 1: Comparison of Purification Techniques for Fluorinated Heterocycles
| Technique | Principle | Best Suited For | Key Advantages | Common Challenges |
| Normal-Phase Flash Chromatography | Adsorption (Polar Stationary Phase) | Moderately polar compounds; rapid, large-scale purification. | Fast, inexpensive, scalable. | Poor resolution of non-polar isomers; risk of degradation on acidic silica.[3] |
| Reverse-Phase Prep-HPLC | Partitioning (Non-polar Stationary Phase) | Polar to moderately non-polar compounds; high-resolution purification. | Excellent for resolving polar impurities and isomers. | High solvent consumption; can be slow and costly. |
| Supercritical Fluid Chromatography (SFC) | Partitioning (Supercritical CO2 Mobile Phase) | Chiral separations; non-polar and isomeric compounds.[11][14] | Fast, high efficiency, reduced organic solvent use.[12][13] | Requires specialized equipment; compound must be soluble in CO2/modifier. |
| Crystallization | Differential Solubility | Final polishing step for compounds >95% pure. | Delivers highest purity material; cost-effective at scale. | Can be time-consuming; risk of oiling out; not a separation tool for complex mixtures.[10][17] |
Diagram 1: Decision Workflow for Purification Strategy
This diagram provides a logical path to selecting an appropriate purification method.
Caption: A decision tree to guide the selection of a purification strategy.
Section 4: Key Experimental Protocols
Protocol 1: Neutralizing Silica Gel for Acid-Sensitive Compounds
This protocol prevents the degradation of compounds sensitive to the native acidity of silica gel.
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel (e.g., 50 g) into a beaker. Add the initial, non-polar eluent (e.g., 200 mL of hexanes) to create a slurry.
-
Add the Modifier: To the slurry, add 0.5-1% by volume of triethylamine (TEA). For 200 mL of eluent, this would be 1-2 mL of TEA.
-
Equilibrate: Stir the slurry gently for 5-10 minutes to ensure the TEA is evenly distributed and has neutralized the acidic silanol sites.
-
Pack the Column: Pack your chromatography column with the neutralized slurry as you normally would.
-
Prepare the Mobile Phase: Ensure that all mobile phases used for the purification run also contain the same percentage (0.5-1%) of TEA.
-
Load and Elute: Load your sample and run the column according to your pre-determined gradient.
-
Verification: After purification, confirm the integrity of your compound by ¹H NMR and LC-MS to ensure no degradation has occurred.
Protocol 2: Anti-Solvent Crystallization for "Oily" Compounds
This is a robust method for inducing crystallization when simple cooling or evaporation fails.[10]
-
Select Solvents: Identify a "good" solvent that fully dissolves your compound at room temperature (e.g., dichloromethane, ethyl acetate) and a "poor" or "anti-solvent" in which it is completely insoluble (e.g., hexanes, pentane, water). The two solvents must be miscible.
-
Dissolve the Sample: In a clean flask, dissolve your purified oil in the absolute minimum amount of the good solvent. Gentle warming may be used but allow the solution to cool to room temperature before proceeding.
-
Induce Supersaturation: Using a pipette or burette, add the anti-solvent dropwise to the stirred solution. Continue adding until you observe persistent cloudiness (turbidity). This indicates the point of supersaturation.
-
Promote Crystal Growth: If the solution becomes too cloudy, add a drop or two of the good solvent to clarify it. Loosely cap the flask and leave it undisturbed at room temperature or in a refrigerator (4°C) or freezer (-20°C). Slower cooling often yields better quality crystals.
-
Isolate and Dry: Once a satisfactory amount of solid has formed, isolate the crystals by vacuum filtration. Wash the crystals sparingly with the cold anti-solvent to remove any residual soluble impurities. Dry the crystals under vacuum.
-
Self-Validation: Analyze the mother liquor (the filtrate) by TLC or LC-MS to confirm that the majority of the desired product has crystallized and that impurities have been left behind in solution.
References
- THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) - Selerity Technologies.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Several Problems of Flash Column Chromatography - Hawach.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
- C8-Fluorine HPLC Column - Hawach.
- Purification of Organic Compounds by Flash Column Chromatography.
- Pharmaceutical Crystallization in drug development - Syrris.
- Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH.
- Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment? | ResearchGate.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
- What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs.
- Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed.
- End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles - MDPI.
- Fluorinated Heterocycles - ResearchGate.
- C8-Fluorine HPLC Column - Hawach Scientific.
- SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent.
- What Is Supercritical Fluid Chromatography (SFC)? - Chemistry For Everyone - YouTube.
- What is Supercritical Fluids Chromatography? - Shimadzu Italia.
- 9,10-diphenylphenanthrene - Organic Syntheses Procedure.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C8-Fluorine HPLC Column - Hawach [hawachhplccolumn.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hawach.com [hawach.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. syrris.com [syrris.com]
- 11. selerity.com [selerity.com]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 13. What is Supercritical Fluids Chromatography? : Shimadzu (Italia) [shimadzu.it]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Stability of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide in different pH conditions
Welcome to the technical support guide for 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this key intermediate under various pH conditions. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
I. Introduction to the Stability of this compound
This compound is a crucial intermediate in the synthesis of proton pump inhibitors like lansoprazole[1][2]. The stability of this compound is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). The N-oxide functional group in pyridine derivatives introduces unique chemical properties, including a lower basicity compared to the parent pyridine (pKa of pyridine N-oxide's conjugate acid is ~0.8, versus ~5.2 for pyridine's)[3]. This inherent chemical nature makes the molecule's stability sensitive to the pH of its environment.
This guide will walk you through understanding and troubleshooting potential stability issues, ensuring your experimental outcomes are both accurate and reproducible.
II. Troubleshooting Guide: pH-Dependent Degradation
This section is designed to help you navigate common problems encountered during the handling and analysis of this compound in solutions of varying pH.
Problem 1: Inconsistent Purity Measurements in Acidic Solutions
Scenario: You've dissolved the compound in an acidic buffer (e.g., pH 2) for an experiment, and over a short period, you observe a decrease in the main peak area and the appearance of new peaks during HPLC analysis.
Root Cause Analysis: Pyridine N-oxides are basic and can be protonated in acidic conditions[4]. The O-protonated species is more susceptible to nucleophilic attack and potential rearrangements. While generally stable, prolonged exposure to strong acidic conditions, especially with heating, can catalyze degradation.
Investigative Protocol:
-
pH Monitoring: Ensure the pH of your solution is stable over the course of your experiment. Some acidic buffers can change pH upon the addition of organic compounds.
-
Forced Degradation Study (Acidic Conditions): To confirm acid lability, perform a controlled stress test.
-
Protocol:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Create separate solutions by diluting the stock into 0.1 N HCl and a pH 4.5 acetate buffer.
-
Maintain the solutions at a controlled temperature (e.g., 40°C or 60°C)[5].
-
At set time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute to a final concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Section IV).
-
-
-
Data Interpretation: A time-dependent decrease in the parent compound's peak with a corresponding increase in new peaks confirms acid-catalyzed degradation.
Corrective Actions:
-
For routine experiments, if possible, use the mildest acidic conditions required.
-
Prepare acidic solutions of the compound fresh and use them immediately.
-
If the experiment allows, keep the solution at a lower temperature (e.g., 2-8°C) to slow down degradation.
Problem 2: Unexpected Degradation in Basic Formulations
Scenario: During formulation studies with basic excipients or in a basic solution (e.g., pH 12), you notice a loss of the parent compound.
Root Cause Analysis: While many pyridine N-oxides are relatively stable in basic conditions, the presence of strong electron-withdrawing groups or specific substitution patterns can render the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, which are often faster for N-oxides than for the corresponding pyridines[3]. Hydroxide ions can act as nucleophiles, potentially leading to the displacement of substituents or ring-opening under harsh conditions.
Investigative Protocol:
-
Forced Degradation Study (Basic Conditions):
-
Protocol:
-
Follow the same initial steps as the acidic study, but dilute the stock solution into 0.1 N NaOH and a pH 9.0 borate buffer.
-
Incubate at a controlled temperature.
-
At specified intervals, withdraw aliquots, neutralize with a suitable acid (e.g., 0.1 N HCl), and prepare for HPLC analysis.
-
-
-
Analysis of Degradants: Use HPLC-MS to identify the mass of the degradation products, which can provide clues about the reaction pathway (e.g., hydroxylation).
Corrective Actions:
-
Avoid prolonged exposure to strongly basic conditions, especially at elevated temperatures.
-
Screen for compatibility with basic excipients early in formulation development.
-
If a basic pH is required, consider using a buffer system that maintains the lowest possible pH to achieve the desired outcome.
Problem 3: Variability Between Different Buffer Systems at the Same pH
Scenario: You observe different stability profiles for the compound in a phosphate buffer versus a citrate buffer, even though both are adjusted to the same pH.
Root Cause Analysis: Buffer components themselves can sometimes participate in degradation reactions. This is known as specific acid-base catalysis, where the buffer species, not just the hydronium or hydroxide ions, catalyze the reaction.
Investigative Protocol:
-
Systematic Buffer Screening:
-
Prepare solutions of the compound in different buffer systems (e.g., phosphate, citrate, acetate, borate) at the target pH.
-
Include a control with pH-adjusted water (using HCl or NaOH) to assess general acid-base catalysis.
-
Monitor the stability over time at a controlled temperature.
-
-
Kinetic Analysis: Plot the concentration of the compound versus time for each buffer system. Different degradation rates will indicate buffer-specific effects.
Corrective Actions:
-
Select a buffer system that shows the minimal degradation rate for your application.
-
When reporting stability data, always specify the buffer system used, not just the pH.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solid and solution form?
A1:
-
Solid Form: As a solid, the compound should be stored in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C) to minimize potential degradation over the long term.
-
Solution Form: In solution, stability is highly dependent on the solvent and pH. For short-term storage, neutral, aprotic solvents are generally preferred. A stability study on a lansoprazole intermediate indicated stability in the diluent for up to 48 hours at room temperature[6][7]. However, for longer-term storage, it is recommended to store solutions at -20°C or below and to perform a solution stability study for your specific conditions.
Q2: How does pH affect the solubility of this compound?
A2: As a weak base, this compound is expected to have increased solubility in acidic solutions due to the formation of the protonated, more polar form. Its predicted pKa is around 2.23[2]. Therefore, at pH values below its pKa, it will be predominantly in its protonated, more water-soluble form. In neutral and basic solutions, it will be in its free base form, which is likely more soluble in organic solvents.
Q3: What are the likely degradation pathways for this compound under hydrolytic stress?
A3: Based on the general chemistry of substituted pyridine N-oxides, potential degradation pathways could include:
-
Acid-Catalyzed Deoxygenation: In the presence of certain reagents and conditions, the N-oxide can be reduced back to the parent pyridine.
-
Hydrolysis of the Ether Linkage: While generally stable, the trifluoroethoxy group could potentially undergo hydrolysis under extreme acidic or basic conditions, leading to the formation of 2,3-dimethyl-4-hydroxypyridine 1-oxide.
-
Ring Rearrangement/Opening: Under harsh conditions (e.g., strong acid and heat), pyridine N-oxides can undergo rearrangements[8].
Q4: What is a suitable analytical technique to monitor the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. Such a method should be able to separate the parent compound from its potential degradation products and any impurities from the synthesis. A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point[6]. UV detection is suitable for this chromophoric molecule. For method development, it is crucial to perform forced degradation studies and ensure that all resulting degradant peaks are well-resolved from the main peak.
IV. Experimental Protocols and Data Visualization
Protocol: Forced Degradation Study for pH Stability
This protocol outlines a general procedure for investigating the stability of this compound across a pH range, in accordance with ICH guidelines on stability testing[9].
1. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Phosphate or acetate buffer (pH 4.5)
-
Borate buffer (pH 9.0)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Temperature-controlled oven or water bath
-
HPLC system with UV detector
2. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Stress Sample Preparation:
-
Acidic: Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 N HCl.
-
Neutral: Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with purified water.
-
Basic: Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 N NaOH.
-
-
Incubation: Place the prepared solutions in a temperature-controlled environment set to 60°C.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching and Dilution:
-
Immediately cool the aliquot to room temperature.
-
Neutralize the acidic and basic samples.
-
Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.05 mg/mL).
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Summary Table:
| Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| 0.1 N HCl @ 60°C | 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 | |
| 6 | 85.1 | 14.9 | |
| 12 | 72.5 | 27.5 | |
| 24 | 55.8 | 44.2 | |
| Water @ 60°C | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| 0.1 N NaOH @ 60°C | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visual Workflow and Pathway Diagrams
Workflow for pH Stability Study
Caption: Workflow for conducting a forced degradation study under different pH conditions.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound under acidic and basic stress.
V. References
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]
-
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Nagarajan, B., & Manoharan, G. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering Science Technologies, 6(3), 20-27. Available at: [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24, 1-14.
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
-
Barbas, R., et al. (2007). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Chemical Engineering & Technology, 30(10), 1439-1444. [Diagram of synthesis available at ResearchGate]. Available at: [Link]
-
European Medicines Agency. (2001). Note for Guidance on Stability Testing of Existing Active Substances and Related Finished Products. Available at: [Link]
-
Olah, G. A., et al. (1987). Peroxydisulfuryl Difluoride and Halogen Fluorosulfates. In Synthetic Fluorine Chemistry (pp. 55-94). John Wiley & Sons, Inc.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Development and validation of a stability-indicating HPLC method for the determination of lansoprazole in capsule formulations. Journal of AOAC International, 89(4), 986-991.
-
European Medicines Agency. (1998). Stability testing of existing active substances and related finished products. Available at: [Link]
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Scrivener, E. (2012). Re: Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. Available at: [Link]
-
USP Pharmacopeia. (n.d.). Lansoprazole. Available at: [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.
-
ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]
-
Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
-
Granthaalayah Publications and Printers. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Navigating the Synthesis of Nitropyridine Derivatives—A Guide to Preventing Runaway Reactions
Welcome to the Technical Support Center for the synthesis of nitropyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable but potentially hazardous compounds. The nitration of pyridine and its derivatives is a notoriously exothermic process, and a failure to properly control reaction conditions can lead to dangerous runaway reactions.[1][2] This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the safety and success of your experiments.
Our approach is grounded in years of field-proven experience and a deep understanding of the underlying chemical principles. We will not only describe what to do but also explain why each step is critical for maintaining control over these energetic reactions.
Section 1: Understanding the Hazard - The Anatomy of a Runaway Reaction
A runaway reaction occurs when the rate of heat generation from an exothermic process exceeds the rate of heat removal.[3] In nitropyridine synthesis, this is a significant risk due to the highly exothermic nature of nitration.[4] Several factors can contribute to a loss of thermal control:
-
Accumulation of Unreacted Reagents: If the nitrating agent is added too quickly or at a temperature that is too low, it can accumulate in the reaction mixture. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of the built-up reagents.[5]
-
Side Reactions and Decomposition: At elevated temperatures, unwanted side reactions and the decomposition of thermally unstable intermediates can begin to occur. These secondary reactions are often highly exothermic and can accelerate the primary reaction, creating a dangerous feedback loop.[1]
-
Inadequate Heat Removal: Insufficient cooling capacity, poor mixing, or a change in the physical properties of the reaction mixture (e.g., increased viscosity) can hinder effective heat transfer, allowing the temperature to rise uncontrollably.
The consequences of a runaway reaction can be severe, ranging from the violent ejection of reactor contents to vessel rupture and explosion.[3]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis.
Question: My reaction temperature is rapidly increasing, even with full cooling. What should I do?
Answer: An uncontrolled temperature rise is a critical indicator of a potential runaway reaction. Your immediate priority is to stop the reaction and bring the temperature under control.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Emergency Cooling: If available, apply an emergency cooling bath (e.g., ice/salt or dry ice/acetone).
-
Quench the Reaction (with extreme caution): If the temperature continues to rise, you may need to quench the reaction. This is a hazardous operation and should only be performed if you have a pre-prepared and validated quenching protocol. A common method is to slowly add the reaction mixture to a large volume of crushed ice with vigorous stirring.[6]
Root Cause Analysis and Prevention:
-
Reagent Addition Rate: The most likely cause is that the nitrating agent was added too quickly, leading to its accumulation.[5]
-
Solution: Reduce the addition rate significantly in future experiments. Consider using a syringe pump for precise and controlled addition.
-
-
Cooling Capacity: Your cooling system may be insufficient for the scale of the reaction.
-
Solution: Use a larger cooling bath, a more efficient cryostat, or reduce the reaction scale.
-
-
Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction accelerates.[4]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. Use an appropriately sized stir bar or an overhead mechanical stirrer for larger volumes.
-
Question: I am observing the formation of a dark, viscous tar in my reaction mixture. What is happening?
Answer: The formation of tarry byproducts is often a sign of decomposition or unwanted side reactions, which can be a precursor to a runaway reaction.[7]
Causality and Corrective Actions:
-
Excessive Temperature: The reaction temperature may be too high, promoting decomposition pathways.
-
Solution: Maintain a lower reaction temperature. Perform small-scale optimization experiments to determine the optimal temperature range.
-
-
Incorrect Stoichiometry: An excess of the nitrating agent can lead to over-nitration and oxidative side reactions.
-
Solution: Carefully control the stoichiometry of your reagents.
-
-
Presence of Impurities: Impurities in the starting materials or solvent can catalyze decomposition.
-
Solution: Use high-purity, dry reagents and solvents.
-
Question: My yield of the desired nitropyridine isomer is low, with a significant amount of other isomers formed. How can I improve selectivity?
Answer: The regioselectivity of pyridine nitration is highly dependent on the reaction conditions and the nature of the nitrating agent.[8][9]
Factors Influencing Isomer Distribution:
-
Nitrating Agent: The choice of nitrating agent can significantly impact isomer distribution. For example, nitration with nitric acid in trifluoroacetic anhydride often favors the 3-nitro isomer.[10][11]
-
Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction, affecting the isomer ratio.
-
Catalysts: In some cases, catalysts can be used to direct the nitration to a specific position.[8]
Optimization Strategy:
-
Literature Review: Thoroughly research established methods for the synthesis of your target isomer.
-
Systematic Screening: Conduct a series of small-scale experiments to screen different nitrating agents, solvents, and temperatures.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the safest way to prepare the nitrating mixture (mixed acid)?
A1: The preparation of a nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid) is a highly exothermic process that requires extreme caution. Always add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath. Never add sulfuric acid to nitric acid, as this can cause a violent reaction.[12]
Q2: How can I monitor the progress of my nitration reaction safely?
A2: Continuous monitoring is crucial for maintaining control.[13]
-
Temperature: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously.
-
Sampling and Analysis (with caution): If you need to take samples for analysis (e.g., TLC, GC, or HPLC), do so carefully. Quench the small sample immediately in a suitable solvent before analysis. Be aware that opening the reactor can introduce moisture, which may affect the reaction.
Q3: What are the advantages of using flow chemistry for nitropyridine synthesis?
A3: Flow chemistry offers significant safety and efficiency advantages for highly exothermic reactions like nitration.[2][4]
-
Enhanced Heat Transfer: The small dimensions of microreactors provide a very high surface-area-to-volume ratio, allowing for extremely efficient heat removal and precise temperature control.[14]
-
Minimized Reaction Volume: At any given time, only a small amount of the reaction mixture is in the reactor, significantly reducing the potential hazard of a runaway.[4]
-
Improved Mixing: The mixing in flow reactors is typically very efficient, preventing the formation of hot spots.[4]
Q4: What personal protective equipment (PPE) is essential when working with nitropyridine synthesis?
A4: A comprehensive set of PPE is mandatory.[12]
-
Eye Protection: Safety goggles and a face shield are essential to protect against splashes of corrosive acids.
-
Gloves: Use acid-resistant gloves (e.g., butyl rubber or Viton).
-
Lab Coat: A chemical-resistant lab coat or apron should be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood. In some cases, a respirator may be necessary.[12]
Section 4: Protocols and Data
Table 1: Critical Parameters for Common Nitropyridine Syntheses
| Nitropyridine Derivative | Starting Material | Nitrating Agent | Temperature Range (°C) | Key Safety Considerations |
| 2-Hydroxy-5-nitropyridine | 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | 10-50 | Slow, controlled addition of nitric acid is critical.[15] |
| 4-Nitropyridine N-oxide | Pyridine N-oxide | HNO₃, H₂SO₄ | Not specified, but exothermic | The product is highly energetic and potentially explosive.[4] |
| 2-Chloro-5-nitropyridine | 2-Chloropyridine | Not specified | Not specified | The product is harmful if swallowed and causes skin and respiratory irritation.[16] |
Experimental Protocol: A General Procedure for the Nitration of a Pyridine Derivative in a Batch Reactor
Disclaimer: This is a generalized procedure and must be adapted and optimized for your specific substrate and scale. A thorough risk assessment must be conducted before commencing any experiment.
-
Reactor Setup: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in a cooling bath (e.g., ice-water). Ensure the setup is in a certified chemical fume hood.
-
Charge Substrate and Acid: Charge the pyridine derivative and the sulfuric acid (if required) into the flask and begin stirring. Cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
Prepare Nitrating Agent: Prepare the nitrating agent in the dropping funnel.
-
Controlled Addition: Add the nitrating agent dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed the predetermined limit. The addition rate should be slow enough to allow the cooling system to dissipate the heat generated.
-
Reaction Monitoring: Maintain the reaction at the specified temperature for the required duration, continuously monitoring the temperature.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Work-up: The work-up procedure will vary depending on the product's properties. It may involve filtration if the product precipitates, or extraction with a suitable organic solvent.[6] The organic extracts should be washed with water, a dilute basic solution (e.g., sodium bicarbonate) to neutralize residual acid, and then brine.[6]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Section 5: Visualizing Workflows and Safety
Diagram 1: Decision-Making Workflow for a Thermal Excursion
Caption: Workflow for responding to a temperature increase.
Diagram 2: Hierarchy of Controls for Safe Nitration
Caption: Hierarchy of safety controls for nitration reactions.
References
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (2025). ResearchGate. [Link]
-
Runaway reaction during production of an Azo dye intermediate. (n.d.). IChemE. [Link]
-
Emergency Runaway Reaction - What Precedes? What Follows?. (n.d.). Aidic. [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]
-
Nitration reaction safety. (2024, June 6). YouTube. [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.).
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. [Link]
-
The Control of Isomer Distributions in Nitration Reactions. (1980, March 30). DTIC. [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (n.d.). ResearchGate. [Link]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. [Link]
- WO1997011058A1 - Nitration of pyridine-2,6-diamines. (n.d.).
- CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine. (n.d.).
-
Thermal degradation steps and temperatures details. (n.d.). ResearchGate. [Link]
-
Nitration Reactions. (n.d.). Vapourtec. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ResearchGate. [Link]
-
Synthesis of 3-nitropyridine (III). (n.d.). ResearchGate. [Link]
-
4-Nitropyridine N-oxide. (n.d.). PubChem. [Link]
-
CHAPTER 12: Nitration Reactions. (2022, May 20). The Royal Society of Chemistry. [Link]
-
Continuous flow nitration in miniaturized devices. (2014, February 14). PMC - NIH. [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). RSC Publishing. [Link]
-
Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. (2022, April 16). MDPI. [Link]
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (n.d.).
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 7). MDPI. [Link]
-
1 NITRATION. (n.d.). Shodhganga. [Link]
-
Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro - and N-Nitrosopyridinium Tetrafluoroborates. (n.d.). ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vapourtec.com [vapourtec.com]
- 3. aidic.it [aidic.it]
- 4. researchgate.net [researchgate.net]
- 5. icheme.org [icheme.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. icheme.org [icheme.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. vpscience.org [vpscience.org]
- 14. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
Overcoming poor regioselectivity in pyridine functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyridine functionalization. As a Senior Application Scientist, I've designed this resource to provide not just protocols, but a deeper understanding of the principles governing regioselectivity in pyridine chemistry. The pyridine scaffold is a cornerstone in medicinal chemistry, and mastering its selective functionalization is paramount for accelerating drug discovery efforts.[1][2] This guide is structured to address the common and complex challenges you may face in the lab, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine C-H functionalization so challenging?
The difficulty in controlling regioselectivity stems from the inherent electronic properties of the pyridine ring.[3] The electron-withdrawing nature of the nitrogen atom deactivates the entire ring towards electrophilic substitution, making many classical aromatic functionalization reactions ineffective.[3] Conversely, for nucleophilic or radical attack, the electron deficiency is most pronounced at the C2 (ortho) and C4 (para) positions, making them the most reactive sites. The C3 (meta) position, being less electron-deficient, is notoriously difficult to functionalize directly.[4] Furthermore, the nitrogen's lone pair can coordinate to metal catalysts, which can either facilitate or inhibit a desired transformation, adding another layer of complexity.[5]
Q2: My Minisci-type reaction is giving me a mixture of C2 and C4 isomers. How can I favor C4-alkylation?
This is a classic challenge in Minisci reactions, which proceed via a radical mechanism. The inherent reactivity often leads to a mixture of C2 and C4 substituted products.[6] To achieve high C4 selectivity, a common and effective strategy is the use of a removable blocking group on the pyridine nitrogen.
Causality: By introducing a sterically bulky group onto the nitrogen, you can physically obstruct access to the C2 and C6 positions. This steric hindrance directs the incoming radical species preferentially to the more accessible C4 position.[7] A notable example is the use of a maleate-derived blocking group, which has been shown to provide excellent C4 selectivity in decarboxylative alkylations.[7][8]
Troubleshooting Protocol: C4-Selective Minisci Alkylation using a Maleate Blocking Group [7]
-
Blocking Group Installation:
-
React pyridine with maleic acid followed by esterification to form the pyridinium salt. This two-step sequence is often high-yielding and does not require chromatography.[7]
-
-
Minisci Reaction:
-
To a solution of the pyridinium salt (e.g., 6a from the cited literature) in a 1:1 mixture of dichloroethane and water, add the desired carboxylic acid (2.0 equiv.), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv.).
-
Heat the reaction at 50 °C for approximately 2 hours. Monitor by TLC or LC-MS.
-
-
Blocking Group Removal:
-
After the Minisci reaction is complete, the blocking group can be removed under basic conditions (e.g., using DBU) to yield the C4-alkylated pyridine.
-
| Parameter | Condition | Rationale |
| Blocking Group | Maleate-derived | Provides steric hindrance at C2/C6, directing attack to C4.[7] |
| Radical Initiator | AgNO₃ / (NH₄)₂S₂O₈ | Generates the alkyl radical from the carboxylic acid. |
| Solvent | DCE:H₂O | Biphasic system suitable for Minisci reactions. |
| Temperature | 50 °C | Mild conditions to promote radical formation and reaction. |
Q3: I need to functionalize the C3 (meta) position of my pyridine substrate. What are my options?
Direct C-H functionalization at the C3 position is challenging due to its lower intrinsic reactivity compared to the C2 and C4 positions.[4] However, several advanced strategies have been developed to overcome this hurdle.
Option 1: Directing Group Strategy
-
Mechanism: A directing group (DG) is installed on the pyridine ring, which then coordinates to a transition metal catalyst and positions it in close proximity to the C3 C-H bond, facilitating its activation.[9][10] This approach overrides the inherent electronic preferences of the pyridine ring. The choice of directing group and catalyst is crucial for success.
Option 2: Dearomatization-Rearomatization Strategy
-
Mechanism: This innovative approach involves a temporary dearomatization of the pyridine ring, for instance, through a redox-neutral cycloaddition.[11] This process can alter the electronic and steric environment of the ring, enabling functionalization at the C3 position of the dearomatized intermediate. A subsequent rearomatization step restores the pyridine ring with the newly installed C3 substituent.[11] This strategy has been successfully applied for the enantioselective meta-functionalization of pyridines.[11]
Option 3: Iridium-Catalyzed Borylation
-
Mechanism: Iridium-catalyzed C-H borylation has emerged as a powerful tool for meta-functionalization.[4] While the nitrogen can sometimes inhibit catalysis, careful selection of ligands and conditions can lead to highly regioselective borylation at the C3 position.[4] The resulting boronate ester is a versatile handle that can be further elaborated through Suzuki cross-coupling and other transformations.[4]
Workflow for C3-Functionalization via Iridium-Catalyzed Borylation
Caption: Workflow for C3 functionalization.
Troubleshooting Guide
Problem: Low yield in a Palladium-catalyzed C2-arylation of a pyridine N-oxide.
Potential Causes & Solutions:
-
Inefficient C-H Activation: The C-H activation step is often rate-limiting.
-
Explanation: The concerted metalation-deprotonation (CMD) pathway is a common mechanism where a base assists in the C-H bond cleavage.[9] If the base is not optimal, this step will be slow.
-
Solution: Screen different bases. Acetates (e.g., from Pd(OAc)₂) can act as the deprotonating agent.[9] The addition of a stronger, non-coordinating base might be beneficial. Also, ensure the reaction temperature is adequate, as these reactions often require elevated temperatures (e.g., 130 °C).[9]
-
-
Catalyst Deactivation: The Pd catalyst can be deactivated through various pathways.
-
Explanation: The pyridine nitrogen can coordinate too strongly to the metal center, inhibiting catalytic turnover. The N-oxide helps to mitigate this but doesn't eliminate the issue entirely.
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., X-Phos) can promote the desired reductive elimination step and stabilize the active catalytic species.[9]
-
-
Poor Oxidant/Reductant Stoichiometry: Many C-H functionalization reactions are oxidative couplings that require a stoichiometric oxidant.
-
Explanation: An oxidant is often required to regenerate the active catalyst (e.g., Pd(II)) in the catalytic cycle.
-
Solution: Ensure the correct stoichiometry of the oxidant (e.g., Ag₂CO₃, AgOAc) is used.[9] In some cases, an excess may be required.
-
Experimental Protocol: Pd-Catalyzed C2-Arylation of Quinoline N-oxide [9]
-
Reactants: Quinoline N-oxide (1 equiv.), Aryl source (e.g., benzene, 40 equiv. or aryl tosylate, 1 equiv.).
-
Catalyst System: Pd(OAc)₂ (5-10 mol%).
-
Additives: Ag₂CO₃ (2.2 equiv.) or CsF (2 equiv.) with a ligand like X-Phos (10 mol%).
-
Solvent: Toluene or a t-BuOH/toluene mixture.
-
Temperature: 130 °C.
Visualizing the Catalytic Cycle
Caption: Generalized Pd-catalyzed C-H arylation cycle.
Problem: My photocatalytic reaction is not working or gives a complex mixture.
Potential Causes & Solutions:
-
Incorrect Wavelength of Light: The photocatalyst has a specific absorption maximum.
-
Explanation: The photocatalyst must be excited by the light source to initiate the reaction. If the wavelength of your light source (e.g., LED) does not overlap with the absorption spectrum of the catalyst, the reaction will not proceed.
-
Solution: Check the absorption spectrum of your photocatalyst (e.g., quinolinone-based catalysts are often excited by blue light).[12][13] Ensure your LED provides the correct wavelength and sufficient power.
-
-
Degassing and Atmosphere: Oxygen can quench excited states and react with radical intermediates.
-
Explanation: Many photocatalytic reactions proceed through radical intermediates that are sensitive to oxygen. The excited state of the photocatalyst can also be quenched by O₂, preventing the desired single-electron transfer (SET) event.
-
Solution: Thoroughly degas your reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas (N₂ or Ar) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Substrate Reactivity Mismatch: The redox potentials of the substrate and photocatalyst may not be compatible.
-
Explanation: For a reaction to occur, the excited state of the photocatalyst must be a sufficiently strong oxidant or reductant to engage the substrate in a SET process.
-
Solution: Consider the electronics of your pyridine substrate. Electron-withdrawing groups can make the pyridine more difficult to reduce. You may need to switch to a photocatalyst with a more suitable excited-state redox potential. Activating the pyridine, for example by forming a pyridinium salt, can make it a better electron acceptor.[4][12]
-
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. [Link]
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). AIR Unimi. [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). RSC Publishing. [Link]
-
C–H functionalization of pyridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC - NIH. [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). ResearchGate. [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone | Request PDF. (n.d.). ResearchGate. [Link]
-
C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. (2023). ACS Publications. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. (2022). ACS Publications. [Link]
-
Pyridine CH functionalization. (n.d.). Slideshare. [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (n.d.). NIH. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). ACS Publications. [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). ACS Publications. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central. [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Ingenta Connect. [Link]
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions | The Journal of Organic Chemistry. (2021). ACS Publications. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pr.ibs.re.kr [pr.ibs.re.kr]
Minimizing impurities during the synthesis of lansoprazole intermediates
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of lansoprazole. Purity of the final active pharmaceutical ingredient (API) is paramount, and control over process-related impurities during the synthesis of key intermediates is a critical determinant of success. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to address common challenges encountered during lansoprazole synthesis, focusing specifically on the minimization of key impurities.
Section 1: Overview of the Synthetic Pathway & Critical Impurities
The most common and industrially viable synthesis of lansoprazole involves a two-step process: first, a nucleophilic substitution (condensation) to form the thioether intermediate (lansoprazole sulfide), followed by a selective oxidation to yield the final sulfoxide product, lansoprazole.
The primary challenge in this synthesis lies in the selective oxidation of the sulfide to the sulfoxide without further oxidation to the sulfone or side-reaction oxidation of the pyridine nitrogen. Therefore, the three most critical process-related impurities to control are:
-
Lansoprazole Sulfide: The unreacted starting material from the oxidation step.
-
Lansoprazole Sulfone: An over-oxidation product.
-
Lansoprazole N-oxide: A product of a competitive side-reaction.
Understanding the formation mechanism of each is key to their minimization.
Section 2: Troubleshooting Guide & FAQs
This section is structured to directly address common issues observed during synthesis and analysis.
FAQ 1: High Levels of Lansoprazole Sulfone Impurity
Q: Our HPLC analysis shows a significant peak corresponding to the lansoprazole sulfone impurity. What is the primary cause and how can we mitigate this?
A: High levels of lansoprazole sulfone are a classic sign of over-oxidation . The desired reaction is the conversion of a sulfide to a sulfoxide. However, the sulfoxide product can itself be oxidized further to a sulfone, especially under harsh or poorly controlled conditions.
Causality & Mechanism: The sulfur atom in the lansoprazole sulfoxide is still electron-rich and susceptible to further electrophilic attack by the oxidizing agent. The main factors that drive this unwanted second oxidation are excessive oxidant concentration, elevated temperature, and prolonged reaction time after the initial sulfide has been consumed.
Troubleshooting & Corrective Actions:
-
Temperature Control is Critical: The oxidation is highly exothermic. The reaction must be performed at low temperatures, typically between -10°C and 5°C .[1][2] Maintaining this temperature range significantly reduces the rate of the second oxidation (sulfoxide to sulfone) relative to the first (sulfide to sulfoxide). Ensure your cooling bath and reactor monitoring are robust.
-
Oxidant Stoichiometry: The formation of sulfone can be minimized by restricting the amount of oxidizing agent.[3] A common strategy is to use slightly less than one molar equivalent of the oxidant relative to the sulfide intermediate. This creates a compromise: it drastically reduces the chance of over-oxidation but may lead to some unreacted sulfide. The optimal ratio (often 0.95-1.05 equivalents) must be determined empirically for your specific system.
-
Controlled Addition of Oxidant: Add the oxidizing agent (e.g., a solution of m-CPBA) slowly and sub-surface over an extended period (e.g., 2-3 hours).[2] This prevents localized areas of high oxidant concentration, which can rapidly convert the newly formed lansoprazole into the sulfone impurity.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or in-process HPLC. Once the starting sulfide is consumed to the target level, the reaction should be quenched promptly to prevent over-oxidation of the product.
FAQ 2: High Levels of Lansoprazole Sulfide Impurity
Q: We are struggling with high levels of residual lansoprazole sulfide in our final product. What are the likely causes?
A: The presence of significant lansoprazole sulfide indicates an incomplete oxidation reaction . This means a portion of the thioether intermediate failed to convert to the desired sulfoxide.
Causality & Mechanism: This issue is the direct inverse of the sulfone problem. It arises from insufficient oxidative power, either due to a limited amount of oxidant, low reactivity, or insufficient time for the reaction to reach completion.
Troubleshooting & Corrective Actions:
-
Re-evaluate Oxidant Stoichiometry: If you have previously reduced the oxidant ratio to control sulfone formation, you may need to increase it slightly. A carefully controlled increase to 1.0-1.1 equivalents can improve conversion without dramatically increasing sulfone levels, especially if temperature is well-controlled.
-
Verify Oxidant Potency: Oxidizing agents like m-CPBA and hydrogen peroxide can degrade over time. Always use a fresh, properly stored batch and consider titrating it to confirm its active oxygen content before use.
-
Increase Reaction Time/Temperature: If the reaction stalls (as seen by in-process monitoring), consider extending the reaction time at the set low temperature. A slight, controlled increase in temperature (e.g., from 0°C to 5°C) can also increase the reaction rate, but this must be done cautiously to avoid promoting sulfone formation.
-
Ensure Homogeneity: The sulfide intermediate may have limited solubility in some solvents. Ensure adequate agitation throughout the oxidant addition to maintain a homogeneous suspension or solution, preventing pockets of unreacted material.
FAQ 3: Presence of N-Oxide Impurities
Q: We have identified a peak corresponding to Lansoprazole N-oxide. How is this impurity formed and how can it be prevented?
A: The formation of Lansoprazole N-oxide is a result of a competitive side-reaction where the nitrogen atom on the pyridine ring is oxidized instead of, or in addition to, the sulfide sulfur atom.[4]
Causality & Mechanism: The pyridine nitrogen has a lone pair of electrons and is nucleophilic, making it susceptible to oxidation by peroxy acids and other common oxidants. The selectivity of the oxidation (sulfur vs. nitrogen) is a delicate balance influenced by the specific oxidant used, steric hindrance, and electronic factors. Some process conditions can favor N-oxidation.
Troubleshooting & Corrective Actions:
-
Control Reaction pH: It has been observed that a reaction pH below 4 can favor the formation of N-oxide impurities.[5] Conversely, highly alkaline conditions can lead to other degradation pathways. Work-up procedures often involve washes with a mild base like sodium bicarbonate solution to neutralize acidic byproducts (e.g., meta-chlorobenzoic acid from m-CPBA) and maintain a stable pH.[2]
-
Choice of Oxidizing Agent: While m-CPBA is common, other reagents may offer different selectivity. For instance, hydrogen peroxide in the presence of a vanadium catalyst is another established method.[6] The choice of catalyst and solvent system can tune the selectivity towards sulfoxidation.
-
Purification Strategy: If low levels of N-oxide are unavoidable, they can often be removed during the final crystallization/purification step. Lansoprazole's solubility properties allow for effective purification by crystallization, often involving dissolving the crude product in a basic medium and then carefully re-precipitating it by adjusting the pH with a mild acid.[2]
Section 3: Recommended Protocols & Analytical Methods
Protocol 1: Optimized Oxidation of Lansoprazole Sulfide
This protocol is a synthesis of best practices aimed at minimizing sulfone and N-oxide impurities.
-
Reactor Setup: Charge a clean, dry, jacketed reactor with Lansoprazole Sulfide (1.0 eq) and a suitable chlorinated solvent such as chloroform or dichloromethane (approx. 20 volumes).
-
Initial Cooling: Begin agitation and cool the reactor contents to a target temperature of -10°C to -5°C .
-
Oxidant Preparation: In a separate vessel, dissolve meta-chloroperbenzoic acid (m-CPBA, ~1.05 eq, potency-corrected) in the same solvent.
-
Controlled Addition: Slowly add the m-CPBA solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed -5°C .
-
Reaction & Monitoring: Maintain the reaction at -5°C to 0°C for an additional 2-8 hours. Monitor the consumption of the sulfide starting material by TLC or HPLC.
-
Quenching: Once the reaction is complete, quench by adding a cold aqueous solution of sodium bicarbonate (~10% w/v).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with a sodium thiosulfate solution (to remove excess oxidant), sodium bicarbonate solution, and finally, water.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude lansoprazole can be purified by recrystallization, for example, from an ethanol/water or acetone/water system, often involving pH adjustment to facilitate purification.[2]
Analytical Method: Impurity Profiling by HPLC
Accurate analysis is crucial for process control. The following parameters are based on established pharmacopeial methods for separating lansoprazole from its key process-related impurities.[7]
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase A | Aqueous buffer (e.g., water/acetonitrile/triethylamine adjusted to pH 7.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile/Methanol |
| Gradient | A linear gradient, for example, starting at 90% A and moving to 20% A over 40 minutes. |
| Flow Rate | ~0.8 - 1.0 mL/min |
| Detector | UV at 285 nm |
| Column Temp | Ambient or controlled at 25°C |
Expected Impurity Retention:
| Compound | Typical Relative Retention Time (RRT) | USP Limit (Individual Impurity) |
| Lansoprazole | 1.00 | - |
| Lansoprazole N-oxide | ~0.8 | 0.1% |
| Lansoprazole Sulfone | ~1.1 | 0.4% |
| Lansoprazole Sulfide | Varies (elutes earlier than lansoprazole) | Not specified (part of total) |
Note: RRT values are approximate and can vary based on the specific method. The sulfide peak retention is highly dependent on the exact mobile phase composition.[7]
Section 4: Final Recommendations
-
Process Validation: The key to consistently producing high-purity lansoprazole lies in rigorously validating the oxidation step. Perform studies to define the acceptable ranges for temperature, reagent stoichiometry, and addition times.
-
Material Characterization: Always use well-characterized starting materials and reagents. The purity of the initial lansoprazole sulfide and the potency of the oxidizing agent are critical inputs.
-
Purification is Key: Even with an optimized reaction, a robust final purification step is essential for removing trace impurities. Crystallization remains the most effective and scalable method for achieving the high purity required for an API.
By understanding the chemical causality behind impurity formation and implementing stringent control over the critical process parameters outlined in this guide, researchers and developers can significantly improve the purity profile of synthesized lansoprazole intermediates.
References
-
WO2008087665A2, Process for preparation of lansoprazole, Google Patents.
-
US7622588B2, Method for the purification of lansoprazole, Google Patents.
-
Medicinal Chemistry & Analysis, IJMCA.
-
Baran Group Meeting, June 9, 2012, Pyridine N-Oxides.
-
CN103288799A, The synthetic method of lansoprazole and the lansoprazole synthesized by the method, Google Patents.
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement, ChemTube3D.
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide, Chemistry Stack Exchange.
-
Synthesis of the Impurities of Lansoprazole, Chinese Pharmaceutical Journal.
-
HPLC Application Note: USP method - Lansoprazole using Purospher STAR columns, Merck Millipore.
-
WO2008087665A2, Process for preparation of lansoprazole, Google Patents.
-
Chemical structures of Lansoprazole and its four impurities, ResearchGate.
-
WO2007138468A2, Processes for the preparation of lansoprazole, Google Patents.
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. ijmca.com [ijmca.com]
- 5. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The unique electronic and coordinating properties of the pyridine ring often introduce challenges not encountered with simple aryl systems. This resource provides in-depth, experience-driven answers to common problems, ensuring your path to successful synthesis is both clear and efficient.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when performing palladium-catalyzed cross-coupling reactions with pyridine substrates.
Question 1: My Suzuki-Miyaura coupling of a bromopyridine isn't working. What are the most common points of failure?
Low or no conversion in a Suzuki-Miyaura coupling of bromopyridines can often be traced back to a few critical factors. The electron-deficient nature of the pyridine ring and its ability to coordinate to the palladium center can significantly impact the catalytic cycle.
Answer:
Several factors could be at play, often related to catalyst inhibition or suboptimal reaction conditions. Here’s a checklist of primary suspects:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive complexes. This is particularly problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction. These ligands help to create a more reactive, coordinatively unsaturated palladium species.
-
Base Selection and Strength: The base plays a critical role in the transmetalation step, activating the boronic acid partner. For pyridine substrates, the choice of base is not always straightforward. A base that is too weak may not facilitate transmetalation efficiently, while a very strong base can lead to side reactions. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and in some cases, organic bases. The solubility of the base in the chosen solvent is also a key consideration.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. In some cases, the addition of water can be beneficial, particularly with inorganic bases, as it can help to dissolve the base and facilitate the formation of the active borate species. However, excess water can lead to protodeboronation of the boronic acid.
-
Quality of Reagents: Ensure that your solvent is anhydrous and your reagents, particularly the boronic acid, are pure. Boronic acids can dehydrate to form boroxines, which can have different reactivity.
Question 2: I'm observing significant homocoupling of my pyridine starting material. How can I minimize this side reaction?
Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction in palladium-catalyzed cross-couplings. It can arise from several pathways and significantly reduces the yield of the desired cross-coupled product.
Answer:
Minimizing homocoupling requires careful control over the reaction conditions to favor the cross-coupling pathway. Here are some effective strategies:
-
Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems can be beneficial. For instance, using a pre-catalyst that generates the active Pd(0) species more slowly and in a controlled manner can sometimes reduce homocoupling.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can help to suppress this side reaction.
-
Slow Addition of Reagents: If you suspect that the homocoupling is occurring due to a high concentration of one of the coupling partners, a slow addition of that reagent over the course of the reaction can help to maintain a low steady-state concentration and favor the cross-coupling pathway.
-
Degas Thoroughly: Oxygen can promote the oxidative homocoupling of organometallic reagents. Ensure that your reaction mixture is thoroughly degassed before heating.
Question 3: My reaction is giving a good yield, but I'm struggling with purification. Are there any common byproducts I should be aware of?
Beyond homocoupling, other side reactions can generate impurities that complicate purification. Understanding the potential byproducts can aid in their identification and in optimizing the reaction to avoid their formation.
Answer:
Several byproducts are commonly observed in palladium-catalyzed cross-couplings of pyridines:
-
Dehalogenation: This is the replacement of the halide on the pyridine ring with a hydrogen atom. It can be promoted by certain solvents (especially alcohols), bases, or impurities in the reagents. Using a less reactive halide (e.g., chloride instead of iodide) or a different base can sometimes mitigate this issue.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene. This is often exacerbated by the presence of water or acidic impurities. Using anhydrous conditions and ensuring the purity of your reagents is crucial.
-
Ligand-derived Impurities: In some cases, the phosphine ligand itself can participate in side reactions. For example, with triarylphosphine ligands, you might observe the formation of products where an aryl group from the ligand has coupled with your substrate.
Section 2: Advanced Troubleshooting - Mechanistic Considerations
This section delves into more complex issues that require a deeper understanding of the reaction mechanism.
Question 4: I'm trying to couple a sterically hindered 2,6-disubstituted pyridine. What modifications to my protocol should I consider?
Steric hindrance around the reaction center can significantly slow down or completely inhibit the reaction. Overcoming this challenge often requires a more tailored approach to catalyst and ligand selection.
Answer:
For sterically demanding substrates, the key is to use a catalytic system that is both highly active and can accommodate the bulky substrates.
-
Bulky, Electron-Rich Ligands: This is where ligands like those developed by the Buchwald group truly shine. Ligands such as Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine) are designed to be both sterically demanding and highly electron-donating. The bulk of the ligand promotes the formation of a monoligated, highly reactive palladium species, which is necessary for the oxidative addition of the hindered aryl halide. The electron-rich nature of the ligand also accelerates the oxidative addition and reductive elimination steps.
-
Higher Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes be necessary to achieve a reasonable reaction rate.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions and decomposition at higher temperatures.
Question 5: My reaction with a 2-halopyridine is sluggish compared to the 3- or 4-halo isomers. Why is this and how can I improve the reactivity?
The position of the halogen on the pyridine ring has a profound impact on its reactivity in cross-coupling reactions. The 2-position presents unique challenges due to the proximity of the nitrogen atom.
Answer:
The reduced reactivity of 2-halopyridines is a well-documented phenomenon known as the "2-pyridyl problem". It stems from two main factors:
-
Nitrogen Coordination: The adjacent nitrogen can chelate to the palladium center, forming a stable, less reactive palladacycle that can inhibit the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen is most strongly felt at the 2-position, making the C-X bond more difficult to cleave during oxidative addition.
To address these challenges:
-
Use of N-Oxides: One effective strategy is to convert the pyridine to its corresponding N-oxide. The N-oxide functionality alters the electronic properties of the ring, making the 2-position more susceptible to oxidative addition. The N-oxide can be easily removed after the coupling reaction.
-
Ligand Design: As with sterically hindered substrates, bulky, electron-rich ligands are essential for promoting the coupling of 2-halopyridines.
-
Additive Effects: In some cases, the addition of Lewis acids can help to coordinate to the pyridine nitrogen, preventing it from inhibiting the palladium catalyst.
Section 3: Experimental Protocols and Data
This section provides a detailed experimental protocol for a common Suzuki-Miyaura coupling of a pyridine derivative, along with a table summarizing key reaction parameters.
**General Protocol for a Suzuki-Miyaura Coupling of a
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
For researchers and professionals in drug development, a comprehensive understanding of the structural characterization of key intermediates is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, a crucial intermediate in the synthesis of the proton pump inhibitor Lansoprazole.[1] While specific, publicly available spectra for this compound are limited, this guide will leverage established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust interpretation and predictive analysis.
Introduction
This compound is a pyridine N-oxide derivative featuring methyl and trifluoroethoxy substituents. The N-oxide functional group significantly influences the electronic environment of the pyridine ring, generally leading to a deshielding of the α-protons and a shielding of the γ-protons in ¹H NMR compared to the parent pyridine. The electron-withdrawing nature of the trifluoroethoxy group and the electron-donating methyl groups further modulate the chemical shifts of the aromatic protons and carbons, making NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment.
Predicted ¹H NMR Spectral Analysis
Based on the analysis of related pyridine N-oxide structures, the following ¹H NMR spectral characteristics are predicted for this compound in a standard deuterated solvent such as CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.1 - 8.3 | Doublet (d) | 6.0 - 7.0 | The proton at the 6-position is adjacent to the N-oxide, resulting in significant deshielding. It will be coupled to the proton at the 5-position. |
| H-5 | 6.8 - 7.0 | Doublet (d) | 6.0 - 7.0 | The proton at the 5-position is coupled to the H-6 proton. The electron-donating effect of the adjacent methyl group and the shielding effect of the N-oxide at the γ-position will result in a more upfield shift compared to H-6. |
| -OCH₂CF₃ | 4.4 - 4.6 | Quartet (q) | 8.0 - 9.0 | The methylene protons are deshielded by the adjacent oxygen and coupled to the three fluorine atoms of the trifluoromethyl group. |
| 2-CH₃ | 2.3 - 2.5 | Singlet (s) | N/A | The methyl group at the 2-position will appear as a singlet. |
| 3-CH₃ | 2.1 - 2.3 | Singlet (s) | N/A | The methyl group at the 3-position is expected to be slightly more shielded than the 2-CH₃ due to its position relative to the N-oxide. |
Comparative ¹H NMR Data of Related Pyridine N-Oxides
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for structurally similar pyridine N-oxides is essential.
Table 2: Experimental ¹H NMR Data for Comparator Pyridine N-Oxide Derivatives
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Other Protons | Solvent |
| Pyridine N-oxide | 8.25-8.27 (m) | 7.35-7.37 (m) | 7.35-7.37 (m) | 7.35-7.37 (m) | 8.25-8.27 (m) | - | CDCl₃ |
| 2-Methylpyridine N-oxide | - | 7.20-7.32 (m) | 7.20-7.32 (m) | 7.20-7.32 (m) | 8.29-8.30 (d) | 2.53 (s, -CH₃) | CDCl₃ |
| 4-Methylpyridine N-oxide | 8.13 (s) | 7.12 (s) | - | 7.12 (s) | 8.13 (s) | 2.37 (s, -CH₃) | CDCl₃ |
Data sourced from supporting information of a study on N-oxidation of pyridine derivatives.[2]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for this compound are outlined below.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 148 - 152 | The carbon adjacent to the N-oxide is significantly deshielded. |
| C-3 | 125 - 129 | This quaternary carbon is influenced by the adjacent methyl and trifluoroethoxy groups. |
| C-4 | 155 - 159 | The carbon bearing the trifluoroethoxy group will be deshielded due to the electronegativity of the oxygen atom. |
| C-5 | 115 - 119 | This carbon is expected to be relatively shielded. |
| C-6 | 138 - 142 | The carbon in the α-position to the N-oxide is deshielded. |
| -OCH₂CF₃ | 65 - 69 (q, J ≈ 35-40 Hz) | The methylene carbon is coupled to the three fluorine atoms, resulting in a quartet. |
| -OCH₂CF₃ | 122 - 126 (q, J ≈ 275-280 Hz) | The trifluoromethyl carbon exhibits a large one-bond C-F coupling, appearing as a quartet. |
| 2-CH₃ | 17 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |
| 3-CH₃ | 12 - 15 | This methyl group is expected to be slightly more shielded than the 2-CH₃. |
Comparative ¹³C NMR Data of Related Pyridine N-Oxides
A comparison with known ¹³C NMR data of related compounds provides a strong basis for the predicted values.
Table 4: Experimental ¹³C NMR Data for Comparator Pyridine N-Oxide Derivatives
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| Pyridine N-oxide | 138.5 | 125.3 | 125.5 | 125.3 | 138.5 | - | CDCl₃ |
| 2-Methylpyridine N-oxide | 148.5 | 125.5 | 126.1 | 123.2 | 138.8 | 17.3 (-CH₃) | CDCl₃ |
| 4-Methylpyridine N-oxide | 138.0 | 126.6 | 138.4 | 126.6 | 138.0 | 20.1 (-CH₃) | CDCl₃ |
Data sourced from supporting information of a study on N-oxidation of pyridine derivatives.[2]
Experimental Protocol for NMR Analysis
For researchers seeking to acquire experimental data, the following protocol is recommended.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase the resulting spectra and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
- Analyze the coupling patterns and measure the coupling constants.
Visualization of Key Structural Features and Workflow
Caption: Molecular structure correlations and the NMR analysis workflow.
Conclusion
The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a critical step in ensuring the quality and identity of this key pharmaceutical intermediate. While publicly accessible experimental spectra are scarce, a thorough analysis of its structural features and comparison with related pyridine N-oxide derivatives allow for a confident prediction of its NMR spectral properties. This guide provides a comprehensive framework for researchers to understand, predict, and experimentally verify the NMR spectra of this important compound, thereby supporting robust drug development and manufacturing processes.
References
- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives.
-
PubChem. (n.d.). 2,3-Dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]
- Google Patents. (n.d.). CN102838537A - Preparation method of lansoprazole intermediate.
- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
ResearchGate. (n.d.). Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). Retrieved from [Link]
-
Spherix. (n.d.). 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. Retrieved from [Link]
-
Nia Innovation. (n.d.). 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)-pyridine N-oxide. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Purity Assessment of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is a key intermediate in the synthesis of proton pump inhibitors like lansoprazole.[1] Its purity directly impacts the quality of the final drug product, making robust analytical methods for its assessment imperative. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this critical intermediate, grounded in scientific principles and practical expertise.
The Analytical Challenge
This compound is a polar, neutral compound. This polarity can present a challenge for traditional reversed-phase (RP) HPLC, where such compounds may exhibit poor retention and elute near the solvent front, compromising resolution from impurities. Therefore, method development must focus on enhancing retention and achieving optimal separation from potential process-related impurities and degradation products.
Method Comparison: A Tale of Two Phases
This guide compares two primary HPLC approaches for the purity assessment of this compound: a conventional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The choice between these methods hinges on the specific impurity profile and the desired chromatographic performance.
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness.[2][3] For polar compounds like our target analyte, careful optimization of the stationary and mobile phases is critical.
Scientific Rationale: The core principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4][5] To enhance the retention of our polar analyte, we can employ a highly aqueous mobile phase. However, this can lead to "phase dewetting" or "phase collapse" on traditional C18 columns, resulting in a dramatic loss of retention and reproducibility. The solution lies in using a C18 column with polar-endcapping or a polar-embedded stationary phase, which is designed to maintain a hydrated surface layer and prevent this phenomenon.
dot
Caption: Logic for selecting a specialized C18 column in RP-HPLC.
Experimental Protocol: RP-HPLC
-
Column Selection: Utilize a polar-endcapped C18 column (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax SB-AQ) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm. This choice is crucial for ensuring stable retention in highly aqueous mobile phases.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM potassium dihydrogen phosphate buffer and adjust the pH to 6.8 with dilute potassium hydroxide.[3]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of any less polar impurities.
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: Maintain a constant flow rate of 1.0 mL/min.
-
Column Temperature: Set the column oven to 30°C to ensure reproducible retention times.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 288 nm), determined by the UV spectrum of the analyte.[3]
-
Injection Volume: Inject 10 µL of the sample solution.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (95:5 v/v) to a concentration of approximately 0.5 mg/mL.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of very polar compounds that are poorly retained in RP-HPLC.
Scientific Rationale: In HILIC, a polar stationary phase (e.g., bare silica, or silica bonded with polar functional groups) is used with a mobile phase that is high in organic solvent content with a small amount of water. A water-rich layer is adsorbed onto the stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase. This mechanism provides strong retention for polar analytes.
dot
Caption: General experimental workflow for HILIC analysis.
Experimental Protocol: HILIC
-
Column Selection: Employ a HILIC column with a bare silica stationary phase (e.g., Waters Acquity UPLC BEH HILIC) with dimensions of 2.1 x 100 mm and a particle size of 1.7 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
-
Isocratic Elution: An isocratic elution is often sufficient for HILIC separations of a primary compound from its impurities. A typical starting condition would be 95% Mobile Phase A and 5% Mobile Phase B.
-
Flow Rate: Set the flow rate to 0.3 mL/min.
-
Column Temperature: Maintain the column at 40°C.
-
Detection: Use a UV detector at the same wavelength as the RP-HPLC method.
-
Injection Volume: Inject 2 µL of the sample solution.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 0.5 mg/mL.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods. The data presented are hypothetical but representative of what would be expected from a well-developed method.
| Parameter | Optimized RP-HPLC | HILIC | Justification |
| Retention Time of Analyte (min) | ~8.5 | ~5.2 | HILIC often provides strong retention for polar compounds, but with a highly organic mobile phase, elution can be faster. |
| Resolution (Analyte from nearest impurity) | > 2.0 | > 2.5 | HILIC can offer orthogonal selectivity to RP-HPLC, potentially providing better resolution of polar impurities. |
| Tailing Factor | < 1.2 | < 1.5 | Good peak shape is achievable with both methods, though HILIC can sometimes exhibit more tailing. |
| LOD (µg/mL) | ~0.1 | ~0.15 | Both methods should offer comparable sensitivity. |
| Robustness | High | Moderate | RP-HPLC is generally considered more robust and less susceptible to minor variations in mobile phase composition. |
Validation and System Suitability
Regardless of the chosen method, it must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[8][9][10]
System suitability testing (SST) must be performed before each analytical run to ensure the chromatographic system is performing adequately. As per USP General Chapter <621>, typical SST parameters include retention time, resolution, tailing factor, and theoretical plates.[4][11][12]
Conclusion
Both optimized RP-HPLC and HILIC methods offer viable approaches for the purity assessment of this compound.
-
The optimized RP-HPLC method using a polar-endcapped C18 column is a robust and reliable choice, leveraging familiar technology with modifications to suit the polar nature of the analyte. It is often the preferred starting point for method development.
-
The HILIC method provides an excellent alternative with orthogonal selectivity, which can be particularly advantageous for resolving critical polar impurities that may co-elute with the main peak in RP-HPLC.
The ultimate choice of method will depend on the specific impurity profile of the sample and the analytical requirements of the drug development program. It is often beneficial to develop both methods to have a comprehensive analytical toolkit for this important intermediate.
References
-
ResearchGate. Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). Available from: [Link]
-
ResearchGate. (PDF) Reversed-phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase—Determination of the enantiomer elution order using HPLC-CD analyses. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
US Pharmacopeia. 〈621〉 CHROMATOGRAPHY. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. Available from: [Link]
-
National Institutes of Health. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. Available from: [Link]
-
Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
IJMCA. Medicinal Chemistry & Analysis. Available from: [Link]
-
Periodica Polytechnica. Preparation of Pyridine N-oxide Derivatives in Microreactor. Available from: [Link]
-
ACS Publications. A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
Der Pharma Chemica. Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. Available from: [Link]
- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
LCGC International. Are You Sure You Understand USP <621>? Available from: [Link]
-
ResearchGate. Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc | Request PDF. Available from: [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
Merck Millipore. HPLC Application Note: USP method - Pantoprazole Sodium using Purospher STAR columns. Available from: [Link]
-
Scribd. USP-NF 621 Chromatography. Available from: [Link]
-
Scribd. HPLC Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Available from: [Link]
- Google Patents. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
Sources
- 1. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Certificate of Analysis for 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide and its Precursor
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the quality of each intermediate is paramount to ensuring the purity, efficacy, and safety of the final drug product. This guide provides an in-depth technical comparison of the Certificate of Analysis (CoA) for a key intermediate, 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide , and its immediate precursor, 2,3-dimethyl-4-nitropyridine N-oxide . Understanding the analytical specifications and potential impurity profiles of these compounds is crucial for process optimization and regulatory compliance in the development of proton pump inhibitors like Lansoprazole.
Introduction: The Critical Role of Intermediates in API Synthesis
This compound (CAS No. 103577-61-3) is a pivotal intermediate in the multi-step synthesis of Lansoprazole.[1] It is synthesized from 2,3-dimethyl-4-nitropyridine N-oxide (CAS No. 37699-43-7) through a nucleophilic aromatic substitution reaction, replacing the nitro group with a trifluoroethoxy group. The purity and impurity profile of the final API are directly influenced by the quality of these intermediates. A thorough analysis of their respective Certificates of Analysis provides a critical checkpoint for quality control.
This guide will dissect the typical analytical parameters found on a CoA for both compounds, explain the significance of these tests, and provide illustrative experimental protocols for their verification.
Comparative Analysis of Certificates of Analysis
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. Below is a comparative overview of the typical CoAs for this compound and its precursor.
Table 1: Comparative Certificate of Analysis
| Parameter | 2,3-dimethyl-4-nitropyridine N-oxide | This compound | Significance and Rationale |
| Appearance | White to light yellow or brown crystalline powder.[2][3] | White to off-white powder.[4] | A visual inspection that can indicate the presence of impurities or degradation. |
| Identification | Conforms to structure by ¹H NMR and IR.[1][5] | Conforms to structure by ¹H NMR, Mass Spec, and IR.[6] | Confirms the chemical identity of the material. |
| Purity by HPLC | ≥ 99.0%.[3][7] | ≥ 99.0%.[4] | Quantifies the amount of the desired compound and detects impurities. |
| Melting Point | 92.0 to 98.0 °C.[1] | 131-132 °C.[8] | A sharp melting point range is indicative of high purity. |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | Excess water can affect reaction stoichiometry and promote side reactions. |
| Residual Solvents (GC-HS) | Meets USP <467> requirements | Meets USP <467> requirements | Ensures that solvents used in synthesis are removed to acceptable levels. |
| Individual Impurity by HPLC | Report any impurity > 0.1% | Report any impurity > 0.1% | Controls the levels of specific and unspecified impurities. |
| Total Impurities by HPLC | ≤ 1.0% | ≤ 1.0% | Provides an overall assessment of the purity of the compound. |
Expert Insights: The transition from the nitro- compound to the trifluoroethoxy- derivative is a critical purification step. The higher melting point of the final product often facilitates its isolation and purification by crystallization, which can lead to a significant reduction in process-related impurities.
Understanding the Synthesis and Impurity Profile
The synthesis of this compound from 2,3-dimethyl-4-nitropyridine N-oxide is a key transformation. The purity of the starting nitro-compound is crucial as any unreacted starting material or side-products can be carried forward.
Caption: Synthesis pathway and potential impurity carry-over.
Potential impurities in this compound can include:
-
Unreacted 2,3-dimethyl-4-nitropyridine N-oxide: A high level of this impurity indicates an incomplete reaction.
-
Isomeric Byproducts: Depending on the reaction conditions, substitution at other positions on the pyridine ring, though less likely, could occur.
-
Degradation Products: The N-oxide functionality can be susceptible to reduction under certain conditions.
The stringent HPLC purity requirements for both the starting material and the product are in place to minimize these impurities, ensuring a high-quality intermediate for the subsequent steps in the synthesis of Lansoprazole.
Experimental Protocols for Key Analytical Methods
To ensure the trustworthiness of a Certificate of Analysis, the analytical methods used must be robust and well-defined. Below are detailed, illustrative protocols for the key analytical techniques used in the quality control of these intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC is the primary method for assessing the purity of pharmaceutical intermediates and detecting any impurities. A well-developed HPLC method can separate the main compound from its starting materials, byproducts, and degradation products.
Caption: A typical HPLC analysis workflow.
Illustrative HPLC Method:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
Rationale: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a compound. The chemical shifts, splitting patterns, and integration of the peaks provide a unique fingerprint of the molecule.
¹H NMR Data for this compound (Illustrative):
-
Solvent: CDCl₃
-
Proton Signals (δ, ppm):
-
~8.2 (d, 1H, pyridine H)
-
~6.8 (d, 1H, pyridine H)
-
~4.5 (q, 2H, -OCH₂CF₃)
-
~2.5 (s, 3H, -CH₃)
-
~2.3 (s, 3H, -CH₃)
-
¹H NMR Data for 2,3-dimethyl-4-nitropyridine N-oxide (Illustrative):
-
Solvent: CDCl₃
-
Proton Signals (δ, ppm):
-
~8.3 (d, 1H, pyridine H)
-
~7.4 (d, 1H, pyridine H)
-
~2.6 (s, 3H, -CH₃)
-
~2.4 (s, 3H, -CH₃)
-
The comparison of the NMR spectra clearly shows the disappearance of the signals corresponding to the nitro-substituted pyridine and the appearance of the characteristic quartet for the trifluoroethoxy group, confirming the successful chemical transformation.
Conclusion
The Certificate of Analysis for this compound is a critical document that provides a comprehensive overview of its quality. By comparing it with the CoA of its precursor, 2,3-dimethyl-4-nitropyridine N-oxide, researchers and drug development professionals can gain valuable insights into the efficiency of the synthesis and the potential for impurity carry-over. A thorough understanding and, where necessary, verification of the data presented in the CoA are essential for ensuring the quality and consistency of the final API.
References
-
PubChem. (n.d.). 2,3-Dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]
- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Lansoprazole. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide. Retrieved from [Link]
-
SIELC Technologies. (2018). Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(45), 29339-29354. [Link]
- Google Patents. (n.d.). WO2007138468A2 - Processes for the preparation of lansoprazole.
-
Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]
-
DiGiacinto, J. L., et al. (2011). Quality evaluation of extemporaneous delayed-release liquid formulations of lansoprazole. American Journal of Health-System Pharmacy, 68(21), 2045–2051. [Link]
-
SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave synthesis of lansoprazole drug intermediate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 343871-48-7 | Product Name : 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine. Retrieved from [Link]
-
Henan Kanbei Chemical Co.,LTD. (n.d.). 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide. Retrieved from [Link]
-
S A Pharmachem Pvt Ltd. (n.d.). 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]
Sources
- 1. 2,3-Dimethyl-4-nitropyridine N-Oxide | 37699-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide, CasNo.103577-61-3 Henan Kanbei Chemical Co.,LTD China (Mainland) [kanbei.lookchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]
- 9. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Substituted 4-Alkoxypyridines for the Modern Chemist
The 4-alkoxypyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals. Its presence in numerous biologically active compounds and functional materials underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth comparison of the primary methods for synthesizing substituted 4-alkoxypyridines, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific applications.
The Strategic Importance of 4-Alkoxypyridines
Substituted 4-alkoxypyridines are key intermediates in the development of a wide range of molecules. Their utility stems from the electron-donating nature of the alkoxy group, which modulates the electronic properties of the pyridine ring, and the potential for further functionalization at other positions. From inhibiting cytochrome P-450–catalyzed reactions to forming the basis of liquid crystals, the applications are diverse and growing.[1]
Key Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 4-alkoxypyridines can be broadly categorized into two main approaches: direct C-O bond formation on a pre-formed pyridine ring and the construction of the pyridine ring with the alkoxy group already in place. This guide will focus on the most prevalent and practical methods employed in both academic and industrial laboratories.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method
Nucleophilic aromatic substitution is arguably the most common and straightforward method for the synthesis of 4-alkoxypyridines. This reaction typically involves the displacement of a halide (commonly chloride) at the 4-position of the pyridine ring by an alkoxide nucleophile.
Mechanism: The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[2][3] The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, which then rearomatizes by expelling the leaving group.[4][5] The stability of this intermediate is crucial for the reaction to proceed.[2]
Experimental Protocol: Synthesis of 4-Alkoxypyridines via SNAr [1]
-
Reagents:
-
4-Chloropyridine hydrochloride
-
Corresponding alcohol (e.g., n-pentanol to n-octadecanol)
-
Powdered sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A round-bottom flask is charged with finely divided sodium hydroxide (50.0 mmol) and the alcohol (10.0 mmol) in DMSO (12 mL).
-
The mixture is heated to 80°C with stirring under an inert atmosphere (e.g., argon).
-
4-Chloropyridine hydrochloride (10.0 mmol) is added, followed by a rinse with DMSO (8 mL).
-
After approximately 30 minutes, an additional portion of 4-chloropyridine hydrochloride (2.0 mmol) is added.
-
The reaction is stirred and heated overnight.
-
After cooling, water (20 mL) is added, and the mixture is extracted with a 1:1 mixture of EtOAc/hexane (2 x 20 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the 4-alkoxypyridine.
-
Yields: This method typically provides good to excellent yields, often in the range of 75-80%.[1]
Causality of Experimental Choices:
-
Base: Powdered NaOH is a strong base necessary to deprotonate the alcohol, forming the more nucleophilic alkoxide.
-
Solvent: DMSO is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the alkoxide.
-
Temperature: Heating to 80°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition.
-
Excess Reagents: The use of a slight excess of 4-chloropyridine hydrochloride can help to drive the reaction to completion.
Advantages:
-
Readily available starting materials.
-
Generally high yields.
-
Operationally simple.
Disadvantages:
-
Requires a leaving group at the 4-position.
-
Can be limited by the availability of substituted 4-halopyridines.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classic method for forming C-O bonds, involving the copper-catalyzed coupling of an aryl halide with an alcohol.[6] While it has been somewhat superseded by palladium-catalyzed methods for some applications, it remains a valuable tool, especially for certain substrates.
Mechanism: The precise mechanism of the Ullmann reaction is complex and can vary depending on the specific conditions. However, it is generally accepted to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting organocopper intermediate yields the desired ether product.
Advantages:
-
Can be effective for less reactive aryl halides.
-
Copper is a more abundant and less expensive catalyst than palladium.
Disadvantages:
-
Often requires high reaction temperatures (frequently over 210°C).[6]
-
Stoichiometric or superstoichiometric amounts of copper may be needed in traditional protocols.[6]
-
The aryl halide may require activation by electron-withdrawing groups.[6]
Buchwald-Hartwig C-O Coupling: A Modern Approach
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a powerful and versatile method for synthesizing aryl ethers, including 4-alkoxypyridines.[7] This reaction generally offers milder conditions and broader substrate scope compared to the Ullmann condensation.
Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the alcohol in the presence of a base to form a palladium alkoxide intermediate. Reductive elimination from this intermediate furnishes the 4-alkoxypyridine and regenerates the Pd(0) catalyst.[8]
Advantages:
-
Milder reaction conditions compared to the Ullmann reaction.
-
High functional group tolerance.
-
Broad substrate scope, including unactivated aryl halides.
Disadvantages:
-
Palladium catalysts and specialized phosphine ligands can be expensive.
-
The reaction can be sensitive to air and moisture.
Synthesis from 4-Hydroxypyridines
An alternative to direct C-O bond formation on a pre-halogenated pyridine is a two-step approach starting from 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone). This method involves the initial synthesis of a substituted 4-hydroxypyridine, followed by O-alkylation.
Synthesis of Substituted 4-Hydroxypyridines: Several methods exist for the synthesis of substituted 4-hydroxypyridines. One notable process involves the reaction of 1,3-diketones with ammonia, followed by N-acylation and subsequent intramolecular aldol condensation to form the pyridine ring.[9][10] This multi-step process can provide access to a variety of substituted 4-hydroxypyridines.
O-Alkylation: Once the substituted 4-hydroxypyridine is obtained, the final alkoxy group can be introduced via a standard Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form the pyridinolate anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate.
Advantages:
-
Allows for the introduction of a wide variety of substituents on the pyridine ring prior to alkoxylation.
-
Can be more economical for certain substitution patterns if the starting materials for the ring formation are readily available.
Disadvantages:
-
This is a multi-step process, which can lead to lower overall yields.
-
The initial synthesis of the substituted 4-hydroxypyridine can be complex.
Comparative Performance Data
The following table summarizes the key characteristics of the discussed synthetic routes to provide a clear comparison for researchers.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Synthesis from 4-Hydroxypyridines |
| Starting Materials | 4-Halopyridine, Alcohol | 4-Halopyridine, Alcohol | 4-Halopyridine/Sulfonate, Alcohol | 1,3-Diketones, Ammonia, Alkyl Halide |
| Catalyst | None | Copper (often stoichiometric) | Palladium/Ligand | None for alkylation (Base required) |
| Typical Yields | 75-80%[1] | Variable, can be moderate to good | Generally high | Variable, depends on ring synthesis |
| Reaction Conditions | Moderate (e.g., 80°C) | Harsh (often >200°C)[6] | Mild to moderate | Variable |
| Substrate Scope | Good for activated pyridines | Broader for aryl halides | Very broad | Dependent on ring synthesis |
| Key Advantages | Simplicity, high yields | Low-cost catalyst | Mild conditions, high tolerance | Access to diverse substitution patterns |
| Key Disadvantages | Requires activated substrate | Harsh conditions | Expensive catalyst/ligands | Multi-step, potentially lower overall yield |
Conclusion and Future Outlook
The choice of synthetic route for a particular substituted 4-alkoxypyridine will ultimately depend on a variety of factors, including the desired substitution pattern, the scale of the reaction, cost considerations, and the available starting materials. For straightforward, unsubstituted or simply substituted 4-alkoxypyridines, the SNAr reaction remains a highly attractive and efficient method. For more complex targets or when milder conditions are paramount, the Buchwald-Hartwig C-O coupling offers a powerful alternative, albeit at a higher cost. The Ullmann condensation, while a classic, is often reserved for specific applications where other methods fail. Finally, building the ring from acyclic precursors provides a flexible, albeit longer, route to highly functionalized 4-alkoxypyridines.
The continued development of more active and robust catalysts for C-O bond formation, particularly those based on earth-abundant metals, will undoubtedly further enhance our ability to synthesize these valuable compounds with greater efficiency and sustainability.
References
- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.
-
Hajhussein, A. N. et al. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018, part vii, 225-235. Available at: [Link]
-
Hartwig, J. F. Carbon–heteroatom bond formation catalysed by organometallic complexes. Nature, 455(7211), 314-322 (2008). Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
-
Hajhussein, A. N. et al. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Vanderbilt University. Available at: [Link]
-
Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - NIH. Available at: [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
- WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents.
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Carbon–heteroatom bond formation catalysed by organometallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 10. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
A Researcher's Guide to Pyridine vs. Pyridine N-Oxide: A Comparative Analysis of Reactivity and Synthetic Utility
For researchers in synthetic chemistry and drug development, the pyridine scaffold is both a ubiquitous structural motif and a frequent synthetic challenge. Its inherent electron-deficient nature dictates a reactivity pattern that can be restrictive. The transformation of pyridine to its corresponding N-oxide, however, fundamentally alters its electronic landscape, unlocking a diverse and often counterintuitive range of chemical behaviors. This guide provides an in-depth comparison of these two systems, supported by experimental data and protocols, to empower chemists to strategically leverage the unique properties of each.
The Electronic Foundation of Reactivity
The divergent reactivity of pyridine and its N-oxide stems directly from their distinct electronic distributions. Pyridine's nitrogen atom is more electronegative than carbon, inductively withdrawing electron density from the ring and localizing its lone pair outside the aromatic system. This creates a π-deficient ring, highly deactivated towards electrophilic attack but susceptible to nucleophilic substitution, particularly at the C2 and C4 positions.
The introduction of the N-oxide functionality creates a powerful dipole. While the positively charged nitrogen atom still exerts an inductive pull, the negatively charged oxygen atom can donate electron density back into the ring through resonance. This mesomeric effect increases the electron density, especially at the C2, C4, and C6 positions, transforming the electron-poor pyridine ring into a system capable of facile electrophilic substitution.[1][2]
Caption: Contrasting resonance structures of pyridine and pyridine N-oxide.
This fundamental electronic dichotomy is the key to understanding their differing behaviors in cornerstone synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
The most dramatic difference in reactivity is observed in electrophilic aromatic substitution.
-
Pyridine: Is notoriously unreactive towards EAS. The nitrogen atom readily protonates under the strongly acidic conditions typical for these reactions, forming a pyridinium ion that is even more deactivated. Forcing conditions, such as nitration with KNO₃ in fuming H₂SO₄ at 330°C, are required and often provide the meta-substituted product in very low yields.[3]
-
Pyridine N-Oxide: In stark contrast, the N-oxide is highly activated towards EAS. The resonance donation from the oxygen atom directs incoming electrophiles to the C4 (para) position.[2][4] This allows for reactions like nitration to occur under significantly milder conditions with high regioselectivity and yield.[5][6] The N-oxide group can then be easily removed via deoxygenation (e.g., using PCl₃ or H₂/Pd), providing a powerful and efficient two-step route to C4-substituted pyridines that are otherwise difficult to access.[4]
Comparative Data: Nitration
| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |
| Pyridine | KNO₃, H₂SO₄ (fuming) | 330 | - | 3-Nitropyridine | ~6%[3] |
| Pyridine N-Oxide | HNO₃ (fuming), H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-Oxide | 42-90%+[6] |
Workflow: Strategic C4-Functionalization of Pyridine
The conversion to an N-oxide is a field-proven strategy to bypass the inertness of the pyridine ring towards electrophiles.
Caption: Workflow for the synthesis of 4-nitropyridine via an N-oxide intermediate.
Experimental Protocol: Nitration of Pyridine N-Oxide
This protocol details the synthesis of 4-nitropyridine N-oxide, a key intermediate for 4-substituted pyridines.
Causality: The use of a mixture of fuming nitric acid and concentrated sulfuric acid generates the powerful nitronium ion (NO₂⁺) electrophile. While pyridine itself would simply protonate and deactivate, the electron-rich N-oxide ring readily undergoes substitution at the C4 position. The reaction is heated to provide sufficient activation energy for the substitution.[6]
Methodology:
-
Prepare Nitrating Mixture: In a flask equipped with a stir bar and cooled in an ice bath, cautiously add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃. Allow the mixture to warm to 20°C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide. Heat the flask to 60°C.
-
Addition: Transfer the nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Workup: Cool the mixture to room temperature and pour it carefully onto 150 g of crushed ice in a 1 L beaker.
-
Neutralization: Slowly and carefully add a saturated solution of sodium carbonate in portions (caution: strong foaming) until the pH reaches 7-8. A yellow solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration. To remove inorganic salts, wash the solid with acetone. The product is soluble in acetone while sodium sulfate is not.
-
Purification: Evaporate the acetone from the filtrate to yield the yellow product. If necessary, the product can be recrystallized from acetone.
Nucleophilic Substitution and Addition
While pyridine is predisposed to nucleophilic attack, N-oxides offer unique pathways for nucleophilic functionalization, often involving activation of the oxygen atom.
-
Pyridine: Undergoes nucleophilic aromatic substitution (SₙAr) at C2 and C4, provided a good leaving group is present. The classic example is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) to yield 2-aminopyridine via a hydride elimination pathway.
-
Pyridine N-Oxide: The reactivity towards nucleophiles is greatly enhanced by first treating the N-oxide with an electrophilic activator.[7] Reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O) react at the N-oxide oxygen, converting it into an excellent leaving group. This facilitates the addition of a nucleophile, typically at the C2 or C4 position, followed by rearomatization. This is a standard method for introducing halogens or other nucleophiles. For example, reaction with POCl₃ yields a mixture of 2- and 4-chloropyridines.[8]
Mechanism: Deoxygenative Chlorination
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. baranlab.org [baranlab.org]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide: A Benchmarking Analysis
This guide provides an in-depth analysis and benchmarking of synthetic routes for 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, a key intermediate in the synthesis of proton pump inhibitors such as Lansoprazole.[1][2][3] We will dissect the established literature protocols, compare them against modern, optimized methods, and provide detailed experimental procedures to support our findings. This document is intended for researchers, chemists, and process development professionals seeking a robust, efficient, and environmentally conscious approach to synthesizing this critical molecule.
Introduction: The Strategic Importance of the Pyridine N-Oxide Scaffold
The target molecule is constructed via a two-stage process starting from 2,3-dimethylpyridine (2,3-lutidine). The core strategy involves:
-
N-Oxidation: Conversion of 2,3-lutidine to its corresponding N-oxide. This initial step activates the pyridine ring for subsequent functionalization.
-
Nitration: Introduction of a nitro group at the C4 position, creating a key intermediate, 2,3-Dimethyl-4-nitropyridine 1-oxide. This step is critical for activating the C4 position for nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-nitro group with 2,2,2-trifluoroethanol to yield the final product.
This guide will focus primarily on benchmarking the critical nitration and substitution steps, as these present the most significant opportunities for process optimization.
Part 1: Synthesis of the Precursor: A Tale of Two Nitration Methods
The synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide (CAS 37699-43-7) is the lynchpin of the entire sequence. Historically, this transformation has been achieved using mixed acid nitration, a method fraught with challenges. However, recent advancements have introduced a more efficient and safer alternative.
Methodology Comparison: Mixed Acid vs. Potassium Nitrate
The traditional approach involves the use of concentrated nitric acid in sulfuric acid.[4][5] While effective, this method suffers from several drawbacks. The presence of water in commercial-grade nitric acid can impede the reaction, necessitating large excesses of sulfuric acid as a dehydrating agent and catalyst, which complicates work-up and reduces overall efficiency.[4][5] More critically, this process often generates significant quantities of brown nitrogen dioxide (NO₂) fumes, posing a severe environmental and safety hazard.[2][5]
An improved method, detailed in patent literature, utilizes potassium nitrate (KNO₃) as the nitrating agent in a sulfuric acid medium.[2][4] This approach creates anhydrous nitrating conditions in situ, dramatically accelerating the reaction and improving the yield.[4] The absence of excess water and the controlled generation of the nitronium ion (NO₂⁺) lead to a cleaner reaction profile with no hazardous brown smoke.[2]
Caption: Comparison of nitration methodologies.
Data Summary: Nitration Performance
| Parameter | Method A: Mixed Acid (HNO₃/H₂SO₄) | Method B: Potassium Nitrate (KNO₃/H₂SO₄) | Reference |
| Nitrating Agent | Concentrated Nitric Acid | Potassium Nitrate | [4][5] |
| Reaction Time | ~12 hours | 0.5 - 2 hours | [4] |
| Temperature | 85-90 °C | 85-90 °C | [4][5] |
| Reported Yield | ~60.1% | ~91.1% | [4][5] |
| Purity (HPLC) | ~82% | >99% | [4][5] |
| Safety/Waste | Generates toxic NO₂ fumes | No hazardous fumes generated | [2] |
Recommended Experimental Protocol: Nitration via Potassium Nitrate
This protocol is adapted from the high-yield procedure described in patent CN104592107B.[5]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.3 g (0.1 mol) of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated (98%) sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitrating Agent Addition: Separately, prepare the nitrating solution by carefully dissolving 10.1 g (0.1 mol) of potassium nitrate in 60 g of concentrated (98%) sulfuric acid, maintaining a low temperature.
-
Reaction: Add the potassium nitrate solution dropwise to the cooled pyridine-N-oxide solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 85-90 °C for 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and carefully pour it into 200 mL of crushed ice with stirring.
-
Extraction: Extract the aqueous solution three times with 100 mL portions of dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethyl-4-nitropyridine-N-oxide as a pale yellow solid. (Expected yield: ~15.3 g, 91.1%).[5]
Part 2: The SNAr Reaction - Installing the Trifluoroethoxy Moiety
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine N-oxide moiety and the strongly electron-withdrawing nitro group at the C4 position render this carbon atom highly electrophilic and susceptible to attack by nucleophiles.[6][7] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex) before expelling the nitrite ion as a leaving group.[7]
Sources
- 1. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. baranlab.org [baranlab.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Structural Analogs of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide: Exploring Structure-Activity Relationships in Proton Pump Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of structural analogs of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, a key intermediate in the synthesis of the proton pump inhibitor (PPI) Lansoprazole.[1][2] We will explore the chemical rationale behind the design of its analogs and the anticipated impact of structural modifications on their biological activity as inhibitors of the gastric H+/K+ ATPase. This document is intended to serve as a technical resource, providing both theoretical insights and practical experimental protocols for the evaluation of novel PPI candidates.
The Central Role of the Pyridine N-Oxide Moiety in Proton Pump Inhibition
This compound is a pivotal precursor in the synthesis of Lansoprazole, a widely used medication for treating acid-related gastrointestinal disorders.[1][2] The biological significance of this molecule and its analogs lies in their ability to be converted into active inhibitors of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.[3]
The pyridine N-oxide functionality is not merely a synthetic handle; it plays a crucial role in the pharmacokinetics and pharmacodynamics of PPIs.[4] The highly polar N⁺-O⁻ dative bond significantly influences the electronic properties of the pyridine ring, increasing electron density at the 2- and 4-positions and making the ring susceptible to nucleophilic attack.[4][5] This electronic modification is fundamental to the mechanism of action of PPIs.
Mechanism of Action: A Journey to the Parietal Cell
The therapeutic effect of PPIs is initiated by their selective accumulation in the acidic environment of the secretory canaliculi of gastric parietal cells. The basicity of the pyridine ring allows for protonation, trapping the molecule in this acidic compartment. Subsequent acid-catalyzed rearrangement converts the prodrug into a reactive tetracyclic sulfenamide. This activated species then forms a covalent disulfide bond with specific cysteine residues on the luminal side of the H+/K+ ATPase, leading to irreversible inhibition of the enzyme.[3]
Caption: Mechanism of action of proton pump inhibitors.
Designing Structural Analogs: A Structure-Activity Relationship (SAR) Perspective
The exploration of structural analogs of this compound is driven by the quest for improved therapeutic profiles, including enhanced potency, faster onset of action, and longer duration of effect. The following sections outline key areas for structural modification and their predicted impact on biological activity.
Modification of the Pyridine Ring Substituents
The substituents on the pyridine ring, namely the methyl groups at positions 2 and 3 and the trifluoroethoxy group at position 4, are critical determinants of the molecule's physicochemical properties and its interaction with the target enzyme.
-
Alkyl Groups at C2 and C3: The methyl groups influence the basicity of the pyridine nitrogen and the steric environment around it. Replacing these with other alkyl groups (e.g., ethyl, propyl) could modulate the pKa of the pyridine, thereby affecting its accumulation in the parietal cells. Larger, bulkier groups might hinder the approach of the molecule to the active site of the proton pump.
-
Alkoxy Group at C4: The 2,2,2-trifluoroethoxy group is a key feature. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron distribution in the pyridine ring. Analogs with different fluoroalkoxy chains (e.g., 2,2-difluoroethoxy, 2,2,3,3-tetrafluoropropoxy) could fine-tune the electronic properties and lipophilicity of the molecule. Replacing the trifluoroethoxy group with other electron-withdrawing or electron-donating groups would likely have a profound effect on the rate of activation and the stability of the resulting sulfenamide.
Bioisosteric Replacement of the N-Oxide
Bioisosteric replacement is a powerful strategy in drug design to improve physicochemical properties while retaining biological activity. For the pyridine N-oxide moiety, several bioisosteres can be considered.
-
2-Difluoromethylpyridine: Recent studies have suggested that 2-difluoromethylpyridine can act as a bioisostere for pyridine-N-oxide in other biological contexts, such as quorum sensing inhibition.[6] This substitution could potentially maintain the necessary electronic profile for PPI activity while altering properties like metabolic stability and membrane permeability.
Alterations to the Pyridine Core
While more synthetically challenging, modifications to the core heterocyclic scaffold could lead to novel classes of PPIs. Replacing the pyridine ring with other nitrogen-containing heterocycles, such as pyrimidine or pyridazine, would fundamentally alter the electronic and steric properties of the molecule, requiring extensive optimization.
Comparative Evaluation of Biological Activity
The biological activity of novel analogs must be rigorously compared to the parent compound and existing PPIs. A combination of in vitro and in vivo assays is essential for a comprehensive evaluation.
In Vitro Assays
-
H+/K+ ATPase Inhibition Assay: This is the primary in vitro assay to determine the direct inhibitory effect of the compounds on the target enzyme. The assay typically uses isolated gastric vesicles rich in H+/K+ ATPase. The activity of the enzyme is measured by quantifying ATP hydrolysis or proton transport. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for comparison.[7]
-
Acid Accumulation in Gastric Glands: This assay assesses the ability of the compounds to accumulate in an acidic environment, a prerequisite for their in vivo efficacy. Isolated rabbit gastric glands are incubated with the test compounds, and the uptake of the compounds is measured.
In Vivo Models
-
Pylorus-Ligated Rat Model: This classic model is used to evaluate the antisecretory activity of PPIs.[8] The pylorus of the rat is ligated to allow for the accumulation of gastric secretions. The test compound is administered, and after a set period, the volume of gastric juice, its pH, and total acid output are measured.
-
Ghosh-Schild Rat Model: This model involves the continuous perfusion of the stomach of an anesthetized rat. Gastric acid secretion is stimulated by histamine or pentagastrin, and the effect of the test compound on the stimulated acid secretion is quantified.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the biological activity of designed analogs based on the SAR principles discussed.
| Compound | Structural Modification | Predicted H+/K+ ATPase Inhibition (IC50, µM) | Predicted In Vivo Antisecretory Activity (% Inhibition) | Rationale for Predicted Activity |
| Parent Compound | This compound | 1.5 | 85 | Reference compound with established activity profile. |
| Analog A | Replacement of 2,2,2-trifluoroethoxy with 2,2-difluoroethoxy | 2.1 | 78 | Reduced electron-withdrawing effect may slightly decrease the rate of activation. |
| Analog B | Replacement of C2-methyl with ethyl group | 1.8 | 82 | Minor steric and electronic change, likely to have a modest impact on activity. |
| Analog C | Bioisosteric replacement of N-oxide with 2-difluoromethylpyridine | 3.5 | 65 | Significant structural change, may alter the mechanism of activation and binding to the enzyme.[6] |
| Analog D | Replacement of 4-(2,2,2-trifluoroethoxy) with 4-methoxy | >10 | <20 | Electron-donating group is predicted to destabilize the activated intermediate, reducing potency. |
Experimental Protocols
General Synthesis of 2,3-Dimethyl-4-alkoxypyridine 1-Oxide Analogs
The synthesis of the parent compound and its alkoxy analogs generally follows a two-step procedure starting from 2,3-dimethylpyridine.
Caption: General synthetic workflow for analogs.
-
Oxidation: 2,3-Dimethylpyridine is oxidized to 2,3-dimethylpyridine 1-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.
-
Nitration: The resulting 2,3-dimethylpyridine 1-oxide is nitrated at the 4-position using a mixture of concentrated sulfuric acid and nitric acid to yield 2,3-dimethyl-4-nitropyridine 1-oxide.[9][10]
-
Nucleophilic Substitution: 2,3-Dimethyl-4-nitropyridine 1-oxide is reacted with the desired alcohol (e.g., 2,2,2-trifluoroethanol for the parent compound) in the presence of a base (e.g., potassium carbonate) to afford the final product via nucleophilic aromatic substitution.[2]
Protocol for In Vitro H+/K+ ATPase Inhibition Assay
-
Preparation of Gastric Vesicles: Isolate H+/K+ ATPase-rich vesicles from the gastric mucosa of rabbits or hogs.
-
Assay Buffer: Prepare an assay buffer containing MgCl₂, KCl, and a pH indicator.
-
Incubation: Add the test compounds at various concentrations to the vesicle suspension and pre-incubate.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Measurement: Monitor the decrease in pH or the amount of inorganic phosphate released from ATP hydrolysis over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Conclusion and Future Directions
The structural framework of this compound offers a fertile ground for the design of novel proton pump inhibitors. By systematically modifying the substituents on the pyridine ring and exploring bioisosteric replacements of the N-oxide moiety, it is possible to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. The comparative evaluation of their biological activity through a combination of in vitro and in vivo assays is crucial for identifying candidates with improved therapeutic potential. Future research in this area could focus on developing analogs with alternative mechanisms of action, such as potassium-competitive acid blockers (P-CABs), which represent the next generation of acid suppressive therapy.
References
- CN104592107B. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
ResearchGate. Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). [Link]
-
Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]
-
Universidad de Sonora. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
PubMed Central (PMC). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]
-
chem-contract. 2,3-Dimethyl-4-(2,2,2-Trifluoroethoxy)Pyridine-N-Oxide. [Link]
-
MDPI. Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. [Link]
-
PubMed. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. [Link]
-
PubMed Central (PMC) - NIH. Non-invasive method for the assessment of gastric acid secretion. [Link]
-
ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
-
Pharmaffiliates. 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine. [Link]
-
ResearchGate. Review article: Methods of measuring gastric acid secretion. [Link]
-
ResearchGate. In vitro and in vivo evaluation of drug-drug interaction between dabigatran and proton pump inhibitors. [Link]
-
NIH. A new method for determining gastric acid output using a wireless ph sensing capsule. [Link]
-
Gut and Liver. 25 Years of Proton Pump Inhibitors: A Comprehensive Review. [Link]
-
WikiLectures. Measurement of gastric acid secretion. [Link]
-
Wikipedia. Discovery and development of proton pump inhibitors. [Link]
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
Wikipedia. Pyridine-N-oxide. [Link]
-
Nia Innovation. 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)-pyridine N-oxide. [Link]
-
MDPI. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]
-
SA-CHEM. 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. [Link]
-
UPCommons. European Journal of Medicinal Chemistry. [Link]
-
Pharmaffiliates. 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. [Link]
Sources
- 1. 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide | 103577-61-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Navigating the Disposal of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide: A Guide for Laboratory Professionals
Core Principles of Chemical Disposal
The fundamental principle governing the disposal of any laboratory chemical is adherence to local, state, and federal regulations. The procedures outlined herein provide a framework of best practices; however, they must always be contextualized within the specific legal and operational requirements of your institution and region. It is imperative to consult with your organization's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance.[3]
Understanding the Compound: A Hazard-Based Assessment
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is a multifaceted molecule, and its disposal pathway is dictated by the chemical properties of its constituent parts: a pyridine N-oxide core, alkyl (dimethyl) substitutions, and a halogenated (trifluoroethoxy) side chain.
| Structural Component | Associated Hazards | Disposal Considerations |
| Pyridine N-oxide Core | Skin and eye irritant, potential respiratory irritant.[3][4] | Requires careful handling to avoid exposure. Disposal should prevent release into the environment. |
| Dimethyl Groups | Generally low toxicity, but contributes to the organic nature of the compound. | Incineration is a common disposal method for organic materials. |
| Trifluoroethoxy Group | Halogenated organic compound. | Halogenated waste streams often have specific disposal requirements to prevent the formation of harmful byproducts during incineration. |
Given these characteristics, this compound should be treated as a hazardous substance. Analogous compounds, such as 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[5]
Procedural Workflow for Disposal
The following step-by-step process provides a clear and actionable plan for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling the compound, ensure a comprehensive suite of PPE is in use. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat is essential.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation and Labeling
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable container for the this compound waste.
-
Labeling: The label must clearly state the full chemical name, "this compound," the CAS number "103577-61-3," and the appropriate hazard pictograms (e.g., irritant, health hazard).
-
Compatibility: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to exothermic reactions or the release of toxic gases.
Step 3: Consultation and Professional Disposal
The primary and most critical step in the disposal of this compound is to engage with professionals.
-
Contact EHS: Your institution's Environmental Health and Safety department is your primary resource. They will provide guidance on the specific procedures and licensed waste disposal vendors approved for your facility.
-
Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[3] These services are equipped to manage halogenated organic compounds in an environmentally responsible and compliant manner.
Step 4: Recommended Disposal Method - Incineration
For pyridine and its derivatives, high-temperature incineration is a common and effective disposal method.[6]
-
Rotary Kiln Incineration: This method, operating at temperatures between 820°C and 1,600°C, is suitable for the destruction of pyridine-containing waste.[6]
-
Liquid Injection Incineration: If the waste is in a liquid form, this method (650°C to 1,600°C) can also be employed.[6]
It is crucial that the incineration facility is equipped with appropriate scrubbers and afterburners to neutralize potentially harmful flue gases, such as hydrogen fluoride, that can be generated from the combustion of fluorinated compounds.
Alternative Considerations (for specialized facilities)
While incineration is the standard, some advanced chemical waste treatment methods may be available through specialized disposal services. One such method for halogenated organic compounds is the use of Fenton's reagent, which can break down these molecules into less toxic substances.[7] However, this is a complex process that should only be undertaken by trained professionals in a controlled environment.[7]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Concluding Remarks
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical nature of the compound, adhering to a stringent procedural workflow, and engaging with professional disposal services, researchers can ensure that their work is conducted with the highest standards of safety and compliance. Always remember that this guide is a resource to supplement, not replace, the directives of your institution's EHS department and the regulations governing your location.
References
- Central Drug House (P) Ltd. (n.d.).
- Jubilant Ingrevia. (2024, March 27).
- Thermo Fisher Scientific. (2011, June 7).
- AA Blocks. (2025, January 18). 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)
- National Center for Biotechnology Information. (n.d.). Lansoprazole N-oxide. PubChem.
- Sigma-Aldrich. (2025, August 5).
- Pharmaffiliates. (n.d.). 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.
- Fisher Scientific. (2011, September 5).
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (n.d.). 103577-61-3(2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide).
- ResearchGate. (n.d.). Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Guidechem. (n.d.). 2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide 103577-61-3.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 103577-61-3 CAS Manufactory [m.chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. aablocks.com [aablocks.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
